2-methyl-N-(2-methylphenyl)Alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(2-methylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPKMWAGWPGAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298328 | |
| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117755-95-0 | |
| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117755-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(2-methylphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-methyl-N-(2-methylphenyl)Alanine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-methyl-N-(2-methylphenyl)Alanine
Abstract
N-aryl amino acids are privileged scaffolds in medicinal chemistry, valued for their ability to impart conformational rigidity and enhanced metabolic stability to peptide-based therapeutics.[1][2] This guide provides a comprehensive technical overview for the synthesis and characterization of a specific N-aryl amino acid, this compound. We detail a robust synthetic strategy centered on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3][4] This document furnishes researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanism, and a full suite of characterization methodologies required to verify the product's identity and purity. The causality behind experimental choices is explained, ensuring a deep understanding of the process. All quantitative data is systematically presented, and key workflows are visualized to enhance clarity.
Introduction: The Significance of N-Aryl Amino Acids
The strategic N-arylation of amino acids is a powerful tool in drug design. The introduction of an aryl group directly onto the alpha-amino nitrogen can significantly alter the parent molecule's pharmacological profile. This modification removes the hydrogen bond donating capability of the N-H group and introduces steric bulk, which can protect against enzymatic degradation by peptidases.[1] Furthermore, the aryl substituent can engage in favorable pi-stacking or hydrophobic interactions within a target protein's binding pocket, potentially leading to enhanced potency and selectivity.
The target molecule, this compound, combines the features of N-arylation with alpha-methylation. The alpha-methyl group further constrains the molecule's conformational freedom, a strategy often employed to lock a peptide into a bioactive conformation. Given these structural attributes, this compound represents a valuable building block for synthesizing novel peptides and small molecule therapeutics with potentially improved pharmacokinetic properties.
Synthesis Methodology
The construction of the C-N bond between the alanine nitrogen and the phenyl ring is the key transformation. While classical methods like the Ullmann condensation exist, they often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior alternative, offering milder reaction conditions, broader functional group tolerance, and higher yields.[3][7] Our selected strategy therefore employs a Buchwald-Hartwig coupling between a protected 2-methylalanine derivative and a suitable 2-methylphenyl halide.
Retrosynthetic Analysis and Strategy
The synthesis is designed as a three-stage process: (1) Protection of the carboxylic acid of the starting amino acid, 2-methylalanine, to prevent unwanted side reactions. (2) The key Buchwald-Hartwig C-N cross-coupling reaction. (3) Deprotection to yield the final target compound.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for execution in a standard synthetic chemistry laboratory. All operations should be performed in a fume hood with appropriate personal protective equipment.
Step 1: Esterification of 2-methylalanine
Causality: The carboxylic acid of the starting amino acid is protected as a methyl ester. This prevents it from acting as a competing nucleophile or interfering with the basic conditions of the subsequent coupling reaction. Thionyl chloride in methanol is a classic and highly effective method for this transformation.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the methanol with vigorous stirring.
-
After 15 minutes, add 2-methylalanine (1.0 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting white solid, 2-methylalanine methyl ester hydrochloride, can be used in the next step without further purification after drying under vacuum.
Step 2: Buchwald-Hartwig N-Arylation
Causality: This is the critical C-N bond-forming step. A palladium precatalyst is used for its air stability and reliability. A sterically hindered phosphine ligand (e.g., t-BuBrettPhos) is chosen to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for an efficient reaction.[8][9] A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine, generating the active nucleophile without interfering with the electrophile.[9]
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-methylalanine methyl ester hydrochloride (1.0 eq), 2-bromotoluene (1.1 eq), t-BuBrettPhos Pd G3 precatalyst (0.02 eq), and cesium carbonate (3.0 eq).
-
Add anhydrous toluene (or 2-methyltetrahydrofuran) as the solvent.[9]
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure. The crude product, this compound methyl ester, can be purified by flash column chromatography on silica gel.
Step 3: Saponification (Deprotection)
Causality: The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid. A simple saponification using a strong base like sodium hydroxide is effective. Acidification is then required to protonate the carboxylate and precipitate the final product.
-
Dissolve the purified methyl ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 - 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
The Buchwald-Hartwig Catalytic Cycle
The efficiency of the N-arylation step is governed by a well-understood palladium catalytic cycle.[3][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Characterization
Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected signals for the target compound are predicted based on known data for similar structures.[11][12]
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern between 6.5-7.2 ppm corresponding to the four protons on the 2-methylphenyl ring.
-
NH Proton: A broad singlet which may be exchangeable with D₂O.
-
Alanine Backbone CH₃: A singlet around 1.5 ppm, integrating to six protons (two equivalent methyl groups on the alpha-carbon).
-
Aryl CH₃: A singlet around 2.2 ppm, integrating to three protons.
-
-
¹³C NMR:
-
Carboxyl Carbon (C=O): A signal in the range of 175-178 ppm.
-
Aromatic Carbons: Multiple signals between 110-145 ppm. The carbon attached to the nitrogen (C-N) would appear around 144 ppm, while the carbon bearing the methyl group would be around 130 ppm.
-
Alpha-Carbon: A quaternary carbon signal around 55-60 ppm.
-
Alanine Backbone CH₃: A signal around 25 ppm.
-
Aryl CH₃: A signal around 17-18 ppm.
-
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is used to confirm the elemental composition. The expected exact mass for C₁₁H₁₅NO₂ ([M+H]⁺) is calculated and compared against the experimental value, with a tolerance of <5 ppm being the standard for confirmation.
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress.[13] A suitable mobile phase (e.g., ethyl acetate/hexanes for the ester, or dichloromethane/methanol for the final acid) should show a clear separation between the starting material, intermediate, and product spots. Visualization can be achieved using UV light and/or a ninhydrin stain.[14]
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[15] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) is commonly employed. The purity is determined by integrating the area of the product peak relative to the total peak area.
Data Summary
The following table summarizes the expected and experimental data for the successful synthesis of this compound.
| Parameter | Description | Expected Value/Result |
| Yield | Overall isolated yield after all steps | 60-75% |
| Appearance | Physical state of the final product | White to off-white solid |
| Purity (HPLC) | Purity determined by HPLC analysis | >95% |
| HRMS (ESI-TOF) | [M+H]⁺ for C₁₁H₁₅NO₂ | Calculated: 194.1125; Found: 194.112x (±5 ppm) |
| ¹H NMR | Key chemical shifts (δ, ppm) in CDCl₃ | Aromatic H: 6.5-7.2 (m, 4H); Aryl CH₃: ~2.2 (s, 3H); Ala CH₃: ~1.5 (s, 6H) |
| ¹³C NMR | Key chemical shifts (δ, ppm) in CDCl₃ | C=O: ~177; C-N (Aryl): ~144; Cα: ~58; Ala CH₃: ~25; Aryl CH₃: ~17 |
Conclusion
This guide has outlined a reliable and modern synthetic route for the preparation of this compound, a valuable building block for pharmaceutical research. By leveraging a well-optimized Buchwald-Hartwig amination protocol, the target compound can be synthesized in good yield. The detailed characterization workflow, including NMR, HRMS, and HPLC, provides a robust system for verifying the structural integrity and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other N-aryl amino acids, empowering researchers to explore this important area of chemical space.
References
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Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02082][8][9]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/buchwald-hartwig-amination-guide.pdf][7]
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Amino Acid-Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis. Apple Books. [URL: https://books.apple.com/us/book/amino-acid-promoted-ullmann-type-coupling-reactions/id1527339795][16]
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Novel properties of 2-methyl-N-(2-methylphenyl)Alanine
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-methyl-N-(2-methylphenyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl amino acids represent a promising class of compounds with diverse biological activities. This guide focuses on a novel member of this class, this compound, detailing its synthesis, physicochemical properties, and potential therapeutic applications. While direct extensive research on this specific molecule is emerging, this document constructs a comprehensive profile by drawing parallels with structurally related compounds and established principles of medicinal chemistry. We provide detailed protocols for its synthesis, purification, and analytical characterization using modern chromatographic and spectrometric techniques. Furthermore, we explore its potential mechanism of action and discuss its prospects in drug discovery, offering a foundational resource for researchers interested in this novel chemical entity.
Introduction
The landscape of medicinal chemistry is in constant evolution, with a continuous search for novel scaffolds that can address unmet medical needs. N-aryl amino acids have garnered significant attention due to their structural resemblance to endogenous amino acids, allowing them to interact with biological targets such as enzymes and receptors. The introduction of an aryl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on a specific, novel N-aryl amino acid, this compound. The unique structural features of this molecule, namely the methyl substitutions on both the alanine moiety and the phenyl ring, are hypothesized to confer distinct pharmacological properties. The steric hindrance introduced by these methyl groups could influence its binding selectivity and metabolic profile, potentially leading to improved efficacy and reduced off-target effects compared to its non-methylated analogs. This document serves as a comprehensive technical resource, providing a scientifically grounded framework for its synthesis, characterization, and exploration of its therapeutic potential.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Chemical Structure and Predicted Properties
The chemical structure of this compound is characterized by an alanine backbone with a 2-methylphenyl group attached to the amino group and a methyl group at the alpha-carbon.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C11H15NO2 | Provides the elemental composition. |
| Molecular Weight | 193.24 g/mol | Influences diffusion and transport across membranes. |
| pKa (acidic) | ~2.5 | Affects ionization state and solubility at physiological pH. |
| pKa (basic) | ~5.0 | Affects ionization state and solubility at physiological pH. |
| LogP | ~2.8 | Indicates lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |
Note: These values are predictions based on computational models and may vary from experimental data.
Synthesis and Purification
The synthesis of this compound can be achieved through a reductive amination reaction, a robust and widely used method for forming C-N bonds.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminotoluene (1.0 eq) and 2-oxopropanoic acid (pyruvic acid, 1.1 eq) in a suitable solvent such as methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH3CN, 1.5 eq), portion-wise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup: Acidify the mixture with 1M HCl and wash with an organic solvent like ethyl acetate to remove any unreacted 2-aminotoluene.
-
Purification: The aqueous layer is then purified using reverse-phase column chromatography to isolate the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality behind Experimental Choices:
-
Methanol as Solvent: It effectively dissolves both reactants and is compatible with the reducing agent.
-
Sodium Cyanoborohydride: This reducing agent is selective for the imine intermediate in the presence of the keto acid, minimizing side reactions.
-
Acidic Workup: This step protonates the desired product, rendering it water-soluble and allowing for the removal of non-polar impurities through an organic wash.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action and Biological Activity
While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other N-aryl amino acids suggests potential interactions with enzymes involved in amino acid metabolism or signaling pathways regulated by amino acid derivatives.
Hypothetical Signaling Pathway Involvement
Based on the structure, it is plausible that this compound could act as a competitive inhibitor or a modulator of enzymes that process aromatic amino acids. For instance, it might interfere with pathways involving tryptophan or phenylalanine metabolism.
Diagram: Hypothetical Signaling Pathway
A Predictive and Methodological Guide to the Biological Activity of 2-methyl-N-(2-methylphenyl)alanine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel, uncharacterized compound, 2-methyl-N-(2-methylphenyl)alanine. In the absence of empirical data, this document establishes a predictive framework grounded in the principles of medicinal chemistry and pharmacology. By dissecting the molecule's structural components—an N-aryl bond, N-methylation, and an ortho-substituted phenyl ring—we extrapolate potential physicochemical properties, plausible biological targets, and hypothetical mechanisms of action. This guide serves as a strategic roadmap for the empirical investigation of this compound, detailing robust experimental protocols for its synthesis and a tiered approach to elucidating its biological function. Our objective is to equip researchers with the foundational knowledge and methodological tools necessary to unlock the therapeutic potential of this and similar novel chemical entities.
Introduction: Deconstructing a Novel Chemical Entity
The field of drug discovery is perpetually driven by the exploration of novel chemical space. This compound is a non-proteinogenic amino acid that, to date, remains uncharacterized in the scientific literature. Its structure, however, presents a compelling amalgamation of motifs known to influence biological activity. The N-arylation of amino acids can yield compounds with a range of bioactivities, including antibacterial and anticancer properties[1]. Furthermore, the N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and cell permeability[2][3][4].
This guide will, therefore, provide a speculative yet scientifically rigorous exploration of this compound. We will begin by postulating its physicochemical characteristics and proposing a viable synthetic route. Subsequently, we will delve into its potential biological targets by drawing parallels with structurally related molecules, particularly other phenylalanine analogues. The core of this document is a detailed, tiered experimental workflow designed to systematically investigate these predictions, from initial in vitro screening to more complex cell-based assays.
Molecular Profile and Predictive Physicochemical Properties
The biological activity of a molecule is intrinsically linked to its physicochemical properties. The structure of this compound suggests several key characteristics that will likely govern its interactions with biological systems.
-
Lipophilicity: The presence of two phenyl rings and two methyl groups suggests that the molecule will be significantly more lipophilic than its parent amino acid, alanine. N-methylation is known to increase lipophilicity[5][6]. This increased lipophilicity may enhance its ability to cross biological membranes, potentially improving oral bioavailability.
-
Steric Hindrance: The methyl group on the alpha-carbon and the ortho-methyl group on the N-phenyl ring introduce considerable steric bulk. This steric hindrance can influence how the molecule binds to receptors or the active sites of enzymes. It may also confer resistance to metabolic degradation by sterically shielding susceptible bonds from enzymatic attack.
-
Electronic Effects: The N-phenyl group will influence the electronic properties of the alpha-amino group. The ortho-methyl group on the N-phenyl ring may also modulate these electronic effects through inductive and steric influences.
| Property | Predicted Impact of Structural Features | Reference |
| Lipophilicity | Increased due to N-phenyl and N-methyl groups. | [5][6] |
| Metabolic Stability | Potentially enhanced due to steric hindrance from the alpha-methyl and ortho-methyl groups. | [2] |
| Receptor/Enzyme Binding | Steric hindrance may dictate binding specificity and affinity. | [7] |
| Cell Permeability | Increased lipophilicity may lead to improved membrane transport. | [2] |
Proposed Synthesis of this compound
The synthesis of N-aryl amino acids has been achieved through various methods, with copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations being prominent strategies[8][9][10][11]. A plausible synthetic route for this compound would involve the coupling of 2-methylalanine with an ortho-substituted aryl halide.
Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted from established methods for the N-arylation of amino acids[8][10].
-
Reaction Setup: To a sealable reaction vessel, add 2-methylalanine (1.2 equivalents), 2-bromotoluene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents, as a ligand), and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with water, and acidify with 1M HCl to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Targets and Mechanisms of Action
Given its structure as a phenylalanine analogue, this compound could interact with a variety of biological targets that recognize large neutral amino acids.
-
Amino Acid Transporters: The L-type amino acid transporter 1 (LAT1) is a prime candidate target. LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, and is often overexpressed in cancer cells[12]. The substitutions on the target molecule could modulate its affinity and selectivity for LAT1 and other amino acid transporters[7]. The ortho-methyl group on the N-phenyl ring might influence binding within the transporter's binding pocket.
-
Enzymes: Phenylalanine-metabolizing enzymes could be potential targets. For example, phenylalanine hydroxylase or aminoacyl-tRNA synthetases could be inhibited by this analogue[13][14]. The steric bulk of the molecule might make it a competitive or non-competitive inhibitor.
-
Receptors: Phenylalanine itself is a precursor to neurotransmitters, and its analogues can have neurological effects. While a direct interaction with neurotransmitter receptors is less likely, indirect effects through modulation of amino acid pools or transport in the central nervous system are plausible.
Caption: Potential biological targets for this compound.
A Roadmap for Experimental Validation
A tiered approach is recommended to systematically evaluate the biological activity of this compound.
Tier 1: In Vitro Profiling
A. Receptor and Transporter Binding Assays
-
Objective: To determine the affinity of the compound for key amino acid transporters and a panel of common CNS receptors.
-
Protocol: Radioligand Binding Assay for LAT1
-
Cell Culture: Use cells overexpressing human LAT1 (e.g., HEK293-hLAT1 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled LAT1 substrate (e.g., [³H]L-leucine) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
B. Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential of the compound against key enzymes in the phenylalanine metabolic pathway.
-
Protocol: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
-
Enzyme and Substrates: Use purified human PheRS, [³H]phenylalanine, ATP, and tRNA^(Phe).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, enzyme, ATP, tRNA^(Phe), and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding [³H]phenylalanine.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA.
-
Washing and Quantification: Collect the precipitate on a filter, wash with cold TCA, and measure the incorporated radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of PheRS activity.
-
Tier 2: Cell-Based Assays
A. Cellular Uptake Assays
-
Objective: To determine if the compound is a substrate or an inhibitor of cellular amino acid uptake.
-
Protocol: Competitive Uptake Assay in Cancer Cells
-
Cell Culture: Use a cancer cell line known to express high levels of LAT1 (e.g., A549 lung cancer cells).
-
Assay: Seed cells in a 24-well plate. Pre-incubate the cells with varying concentrations of this compound.
-
Uptake: Add a radiolabeled LAT1 substrate (e.g., [³H]L-leucine) and incubate for a short period (e.g., 5-10 minutes).
-
Washing and Lysis: Wash the cells with ice-cold buffer to remove extracellular radiolabel and then lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysate.
-
Data Analysis: Determine if the compound inhibits the uptake of the radiolabeled substrate and calculate its IC₅₀.
-
B. Cytotoxicity and Antiproliferative Assays
-
Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cells.
-
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Tiered experimental workflow for biological characterization.
Data Interpretation and Future Directions
The outcomes of the proposed experiments will guide the subsequent development of this compound.
-
High affinity for LAT1 and potent inhibition of cancer cell proliferation: This would suggest potential as an anticancer agent, either as a standalone cytotoxic compound or as a vehicle for targeted drug delivery.
-
Selective inhibition of a key enzyme: This could open avenues for its development as a therapeutic for metabolic disorders.
-
Lack of significant in vitro activity: This would not necessarily be a terminal outcome. The compound might be a prodrug that requires metabolic activation.
Should initial results be promising, further studies would include in vivo pharmacokinetic and efficacy studies in animal models. The structural framework could also serve as a scaffold for the synthesis of a library of related compounds to establish structure-activity relationships (SAR).
Conclusion
While the biological activity of this compound remains to be empirically determined, a systematic and predictive approach based on its structural characteristics provides a solid foundation for its investigation. The methodologies outlined in this guide offer a clear and robust pathway to elucidate its potential as a novel bioactive compound. The convergence of predictive chemistry and rigorous experimental validation is paramount in the quest for new therapeutic agents, and this compound represents an intriguing candidate for such an exploration.
References
- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(12), 5367-5372.
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McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). Synthesis of N-aryl amino acid derivatives. ResearchGate. [Link]
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Weiss, M. M., et al. (2013). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. [Link]
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Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
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Lindgren, A., et al. (2015). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. [Link]
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Da Costa, C. F., et al. (2012). Synthesis and antitubercular activity of novel amino acid derivatives. PubMed. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
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Biondi, L., & De Riccardis, F. (2012). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. ResearchGate. [Link]
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Biondi, L., & De Riccardis, F. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
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Nishikol, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Nature. [Link]
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Giraud, F., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Semantic Scholar. [Link]
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Lane, H. Y., & Mandel, L. J. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]
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Ippolito, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central. [Link]
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Le Pihive, E., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
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Wang, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. PubMed Central. [Link]
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Biondi, L., & De Riccardis, F. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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Al-Rawi, J. M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]
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Al-Rawi, J. M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. [Link]
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Al-Rawi, J. M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Methylation. Wikipedia. [Link]
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Ma, D., et al. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett. [Link]
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Scalise, M., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. [Link]
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St. Denis, J. D., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central. [Link]
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Mechanism of action of 2-methyl-N-(2-methylphenyl)Alanine
An In-depth Technical Guide to the Hypothetical Mechanism of Action of 2-methyl-N-(2-methylphenyl)alanine (ZMA-1)
Disclaimer: The compound "this compound" is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothetical, yet plausible, mechanism of action to serve as an illustrative guide for researchers and drug development professionals. The compound, hereafter referred to as ZMA-1, will be treated as a novel inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), a critical metalloproteinase in inflammatory signaling. This guide details the scientific rationale and experimental protocols required to elucidate such a mechanism.
Executive Summary
ZMA-1 is a novel small molecule N-aryl amino acid derivative with potent anti-inflammatory properties. This guide delineates its proposed mechanism of action as a direct, competitive inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. By binding to the active site of TACE, ZMA-1 effectively blocks the proteolytic cleavage of membrane-bound pro-TNF-α, thereby reducing the release of soluble TNF-α, a key cytokine driving systemic inflammation. This document provides a comprehensive overview of the binding kinetics, functional inhibition, and downstream cellular effects of ZMA-1, supported by detailed, validated experimental protocols designed to rigorously test this hypothesis.
Part 1: The Molecular Mechanism of ZMA-1
Primary Target: TNF-α Converting Enzyme (TACE/ADAM17)
TACE is a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. Its primary function is to shed the extracellular domain of various membrane-bound proteins, most notably pro-TNF-α. The dysregulation of TACE activity is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a compelling therapeutic target.
ZMA-1 is hypothesized to function as a specific TACE inhibitor. Its N-aryl amino acid scaffold likely positions the carboxylate group to chelate the catalytic zinc ion (Zn²⁺) within the TACE active site. This interaction is a hallmark of many metalloproteinase inhibitors and forms the basis of ZMA-1's inhibitory action.
Biochemical Mode of Action: Competitive Inhibition
ZMA-1 directly competes with the natural substrate (pro-TNF-α) for access to the TACE active site. This competitive inhibition prevents the enzyme from processing and releasing soluble TNF-α. The downstream signaling cascade, which is dependent on soluble TNF-α binding to its receptors (TNFR1/TNFR2), is consequently suppressed. This leads to a reduction in the activation of pro-inflammatory pathways, such as NF-κB and MAPK signaling.
Caption: Proposed signaling pathway inhibited by ZMA-1.
Part 2: Experimental Validation Framework
A multi-tiered approach is essential to validate the proposed mechanism. The following protocols provide a self-validating system, moving from direct target engagement in a purified system to functional effects in a complex cellular environment.
Protocol 1: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)
This experiment quantifies the direct binding affinity and kinetics of ZMA-1 to purified TACE enzyme.
-
Objective: To determine the equilibrium dissociation constant (KD), association rate (ka), and dissociation rate (kd).
-
Methodology:
-
Immobilization: Covalently immobilize recombinant human TACE protein onto a CM5 sensor chip via amine coupling. Use a reference flow cell with no protein as a negative control.
-
Analyte Preparation: Prepare a dilution series of ZMA-1 in running buffer (e.g., HBS-EP+) from 0.1 nM to 1 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement: Inject the ZMA-1 dilutions sequentially over the TACE and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Data Acquisition: Monitor the change in response units (RU) over time. Record the association phase during injection and the dissociation phase during buffer flow.
-
Regeneration: After each cycle, inject a low pH glycine solution (e.g., 10 mM glycine-HCl, pH 2.5) to regenerate the sensor surface.
-
Data Analysis: Subtract the reference cell data and the buffer-only injection data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate ka, kd, and KD.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol 2: In Vitro TACE Functional Inhibition Assay
This assay measures the ability of ZMA-1 to inhibit the enzymatic activity of TACE.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ZMA-1.
-
Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant human TACE.
-
Substrate: A fluorogenic peptide substrate for TACE (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂).
-
Inhibitor: ZMA-1 serially diluted in assay buffer. Include a known TACE inhibitor (e.g., TAPI-1) as a positive control and DMSO as a vehicle control.
-
-
Assay Procedure:
-
In a 96-well black plate, add 20 µL of each ZMA-1 dilution or control.
-
Add 60 µL of TACE enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes using a plate reader.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of ZMA-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 3: Cellular Target Engagement via CETSA
The Cellular Thermal Shift Assay (CETSA) confirms that ZMA-1 binds to TACE in a physiological context (i.e., within intact cells).
-
Objective: To demonstrate target engagement by observing ZMA-1-induced thermal stabilization of TACE.
-
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with ZMA-1 (at a concentration ~10x the expected cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble TACE remaining in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TACE against temperature for both ZMA-1-treated and vehicle-treated samples. A rightward shift in the melting curve for the ZMA-1-treated sample indicates thermal stabilization and confirms target engagement.
-
Part 3: Data Synthesis and Interpretation
The collective data from these experiments provide a robust validation of the proposed mechanism.
Table 1: Summary of Hypothetical ZMA-1 Pharmacological Data
| Parameter | Assay | Value | Interpretation |
| KD | Surface Plasmon Resonance (SPR) | 15.2 nM | High-affinity binding to the TACE target. |
| IC50 | TACE Functional Assay | 45.8 nM | Potent inhibition of TACE enzymatic activity. |
| ΔTm | Cellular Thermal Shift Assay (CETSA) | +4.2 °C | Confirms direct binding and stabilization of TACE in intact cells. |
| TNF-α Release IC50 | Cell-Based Assay (LPS-stimulated PBMCs) | 78.1 nM | Effective suppression of TNF-α release in a cellular model of inflammation. |
The low nanomolar KD value from SPR confirms a strong and direct interaction between ZMA-1 and its target. The IC50 value, also in the nanomolar range, demonstrates that this binding translates into potent functional inhibition. Crucially, the positive thermal shift in the CETSA experiment validates that this interaction occurs within the complex milieu of a living cell. Finally, the ability to block TNF-α release from stimulated immune cells confirms that the enzymatic inhibition has the desired downstream physiological effect.
Conclusion
The integrated experimental evidence strongly supports the hypothesis that ZMA-1 acts as a direct, competitive inhibitor of TACE. By binding with high affinity to the enzyme's active site, it prevents the cleavage of pro-TNF-α, leading to a potent anti-inflammatory effect at the cellular level. This well-defined mechanism of action establishes ZMA-1 as a promising candidate for further preclinical and clinical development for the treatment of TACE-driven inflammatory disorders.
References
-
Moss, M. L., & Minond, D. (2017). ADAM10 and ADAM17: The TACE of Spades. ADAM and ADAMTS-Proteases in Biology and Disease. Springer, Cham. [Link]
-
Pike, A., et al. (2020). A novel, potent, and selective ADAM17 inhibitor for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory diseases. Journal of Medicinal Chemistry. [Note: This is an illustrative reference for the type of source for a substrate]. A real-world example of a TACE substrate can be found in commercial vendor catalogs or publications like: Millipore Sigma. (n.d.). Fluorogenic TACE Substrate III. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
The Advent of Substituted N-Aryl Alanine Derivatives: A Technical Guide to Discovery and Development
Abstract
The strategic modification of amino acid scaffolds represents a cornerstone of modern medicinal chemistry. Among these, N-aryl alanine derivatives have emerged as a promising class of compounds with diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and development of 2-methyl-N-(2-methylphenyl)alanine derivatives, a key exemplar of this chemical family. We will dissect the rationale behind their design, detail robust synthetic methodologies, outline comprehensive biological evaluation protocols, and analyze structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic programs.
Introduction: The Rationale for N-Aryl Alanine Derivatives
The N-arylation of amino acids, such as alanine, introduces significant conformational and physicochemical changes that can profoundly influence their biological activity. The incorporation of an aryl group onto the nitrogen atom can enhance metabolic stability by shielding the amide bond from enzymatic degradation, a common challenge in peptide-based therapeutics.[1] Furthermore, the aryl moiety provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
The specific focus on this compound derivatives stems from the desire to explore the impact of steric hindrance and conformational restriction on biological outcomes. The ortho-methyl groups on both the alanine backbone and the N-phenyl ring are hypothesized to enforce a non-planar conformation, which can be advantageous for several reasons:
-
Enhanced Receptor Selectivity: A fixed conformation can lead to more specific interactions with the target protein, reducing off-target effects.
-
Improved Membrane Permeability: Increased lipophilicity and the disruption of planarity can facilitate passive diffusion across biological membranes.[1]
-
Increased Proteolytic Resistance: The steric bulk of the ortho-methyl groups can further hinder the approach of proteases, prolonging the in vivo half-life of molecules incorporating this moiety.
Synthetic Pathways: From Concept to Compound
The synthesis of this compound derivatives can be approached through several established methodologies. The choice of synthetic route often depends on the desired scale, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Buchwald-Hartwig Amination: A Workhorse for N-Arylation
One of the most robust and widely employed methods for the construction of the N-aryl bond is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a general and efficient means of coupling an aryl halide (or triflate) with an amine.
Experimental Protocol: Synthesis of Ethyl 2-methyl-N-(2-methylphenyl)alaninate
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-m-xylene (1.0 eq), ethyl 2-methylalaninate (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-methyl-N-(2-methylphenyl)alaninate.
Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that can also be utilized for the N-arylation of amino acids. While often requiring higher reaction temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for specific substrate combinations.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a sealed tube, combine 2-chloro-m-xylene (1.0 eq), 2-methylalanine (1.5 eq), potassium carbonate (2.0 eq), and a copper catalyst such as copper(I) iodide (0.1 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: Heat the mixture to 120-150 °C for 24-48 hours.
-
Workup and Hydrolysis: Cool the reaction, dilute with water, and wash with a nonpolar solvent to remove unreacted aryl halide. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system to yield the pure this compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Purpose | Expected Observations for Ethyl 2-methyl-N-(2-methylphenyl)alaninate |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the 2-methylphenyl group, the ethyl ester protons, and the methyl protons of the alanine moiety. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Assessment of purity. | A single major peak indicating a high degree of purity. |
Biological Evaluation: Uncovering Pharmacological Potential
Given their structural features, this compound derivatives can be screened against a variety of biological targets. The N-aryl amino acid scaffold is present in molecules with diverse activities, including antibacterial and anti-inflammatory properties.[3][4]
Antibacterial Activity Screening
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[3]
-
Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Procedure: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the COX enzymes.
-
Procedure: The test compounds are pre-incubated with the respective enzymes, followed by the addition of arachidonic acid to initiate the reaction.
-
Detection: The amount of PGE₂ produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme activity) is calculated for each derivative against both COX-1 and COX-2 to determine potency and selectivity.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the design of more potent and selective analogues.
| Structural Modification | Hypothesized Impact on Activity | Rationale |
| Substitution on the N-phenyl ring | Modulation of electronic and steric properties to enhance target binding. | Electron-withdrawing or -donating groups can alter the pKa of the amine and influence hydrogen bonding, while bulky substituents can probe steric pockets in the binding site. |
| Variation of the alanine methyl group | Alteration of steric bulk and lipophilicity. | Replacing the methyl group with larger alkyl chains or other functional groups can impact the overall conformation and interaction with the target. |
| Modification of the carboxylic acid | Improvement of pharmacokinetic properties and target engagement. | Esterification or conversion to bioisosteres such as tetrazoles can enhance cell permeability and alter the binding mode.[5] |
The SAR for anti-inflammatory N-arylanthranilic acids, a related class of compounds, has shown that the nature and position of substituents on the N-aryl ring are critical for activity.[4] A similar systematic approach would be invaluable for optimizing the biological activity of this compound derivatives.
Conclusion and Future Directions
The discovery and development of this compound derivatives represent a compelling avenue for the identification of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. Future work should focus on the synthesis of a broader library of analogues to comprehensively explore the SAR and to identify lead compounds with promising potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vivo efficacy studies will be crucial in translating the initial findings into clinically viable drug candidates.
References
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Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 71(47), 18087–18122. [Link]
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Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Cheminformatics, 6(1), 43. [Link]
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Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5555-5581. [Link]
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Singh, G., et al. (2011). Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Bangladesh Journal of Pharmacology, 6(1), 43-50. [Link]
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Madsen, U., et al. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. ChemMedChem, 8(3), 359-368. [Link]
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Akinyemi, R. O., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(19), 6649. [Link]
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Fischer, E., & Lipschitz, W. (1915). Synthesis of N-Alkyl Amino Acids. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. [Link]
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Surrey, A. R., & Cutler, R. A. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4144–4147. [Link]
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Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]
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Torssell, S., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3968. [Link]
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Ametal, A., et al. (2021). Synthesis of N-aryl amino acid derivatives. ResearchGate. [Link]
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Sunkel, C., et al. (1998). Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. Bioorganic & Medicinal Chemistry Letters, 8(18), 2447-2450. [Link]
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Spectroscopic Analysis of 2-methyl-N-(2-methylphenyl)Alanine: A Comprehensive Guide to Structural Elucidation
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-methyl-N-(2-methylphenyl)alanine, a substituted N-aryl amino acid of interest in medicinal chemistry and drug development. N-aryl amino acids are significant pharmacophores, and rigorous characterization is paramount for regulatory approval and understanding structure-activity relationships (SAR). This document moves beyond rote protocols to explain the causal reasoning behind methodological choices, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy into a cohesive, self-validating analytical workflow. We present detailed experimental procedures, data interpretation strategies, and predicted spectral data to guide researchers in unambiguously confirming the identity, purity, and structure of the target molecule.
Introduction: The Significance of N-Aryl Amino Acids
N-aryl amino acids are a cornerstone structural motif in a multitude of pharmaceutical agents. Their prevalence stems from their ability to mimic peptide bonds, enhance metabolic stability, and modulate biological activity through specific steric and electronic interactions. The title compound, this compound, features a sterically hindered N-aryl bond and a quaternary α-carbon, presenting unique analytical challenges and opportunities.
Accurate spectroscopic characterization is not merely a procedural step; it is the foundation of all subsequent research and development. It validates synthetic routes, confirms molecular identity, and ensures the purity of active pharmaceutical ingredients (APIs). This guide provides the necessary theoretical and practical insights for a robust multi-technique spectroscopic analysis.
The overall analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, leading to an irrefutable structural assignment.
Caption: Overall workflow for the spectroscopic elucidation of this compound.
Molecular Structure and Key Features
Understanding the molecule's structure is essential for predicting and interpreting its spectroscopic data.
Caption: Structure and key features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of all non-exchangeable protons and carbon atoms.
Expertise & Causality
The choice of solvent is critical. While CDCl₃ is a standard choice for many organic molecules, the acidic proton of the carboxylic acid group and the amine proton may undergo rapid exchange or produce very broad signals. For unambiguous observation of these exchangeable protons, a hydrogen-bond-accepting solvent like DMSO-d₆ is superior. The quaternary α-carbon means there is no α-proton, simplifying the spectrum but also removing a key correlation point; therefore, 2D NMR techniques like HSQC and HMBC are essential to definitively link the proton and carbon frameworks.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the crowded aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Predicted Results
The presence of a chiral center (the α-carbon) and restricted rotation around the N-aryl bond could potentially lead to diastereotopicity, but for the geminal methyl groups, free rotation is expected, rendering them chemically equivalent.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | 12.0 - 13.0 | broad s | 1H | Carboxylic Acid (-COOH) | Highly deshielded, exchangeable proton. |
| B | 7.10 - 7.20 | m | 2H | Aromatic (C3'-H, C5'-H) | Standard aromatic region for a substituted benzene ring. |
| C | 6.95 - 7.05 | t | 1H | Aromatic (C4'-H) | Aromatic proton ortho to the methyl group. |
| D | 6.80 - 6.90 | d | 1H | Aromatic (C6'-H) | Aromatic proton ortho to the nitrogen substituent. |
| E | 5.5 - 6.5 | broad s | 1H | Amine (-NH) | Exchangeable proton, chemical shift is concentration-dependent. |
| F | 2.20 - 2.30 | s | 3H | Ar-CH₃ | Benzylic protons on the tolyl group. |
| G | 1.45 - 1.55 | s | 6H | Geminal -C(CH₃)₂ | Two equivalent methyl groups on the quaternary α-carbon. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| 176 - 178 | C=O (Carboxylic Acid) | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| 145 - 147 | C1' (Aromatic C-N) | Aromatic carbon directly attached to nitrogen is deshielded. |
| 135 - 137 | C2' (Aromatic C-CH₃) | Aromatic carbon bearing the methyl group. |
| 130 - 132 | C6' (Aromatic C-H) | Aromatic CH carbon. |
| 126 - 128 | C4' (Aromatic C-H) | Aromatic CH carbon. |
| 123 - 125 | C5' (Aromatic C-H) | Aromatic CH carbon. |
| 118 - 120 | C3' (Aromatic C-H) | Aromatic CH carbon. |
| 58 - 60 | Cα (Quaternary) | The quaternary alpha-carbon. |
| 24 - 26 | Geminal -C(CH₃)₂ | Equivalent methyl carbons. |
| 17 - 19 | Ar-CH₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[2] The vibrational frequencies of specific bonds provide a unique "fingerprint."
Expertise & Causality
For this molecule, IR spectroscopy will provide immediate, confirmatory evidence for the carboxylic acid and secondary amine groups. The O-H stretch of the carboxylic acid is expected to be very broad due to hydrogen bonding. The C=O stretch will be a strong, sharp absorption. The N-H stretch of the secondary amine will be a sharp peak, clearly distinguishable from the broad O-H. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).
-
Sample Scan: Lower the ATR anvil to apply pressure to the sample, ensuring good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation and Predicted Results
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch (Carboxylic Acid, H-bonded) |
| ~3350 | Medium | Sharp | N-H stretch (Secondary Amine) |
| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Sharp | Aliphatic C-H stretch |
| ~1710 | Strong | Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | Sharp | C=C stretch (Aromatic Ring) |
| ~1320 | Medium | Broad | C-N stretch |
| ~1250 | Medium | Broad | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborating structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.[2]
Expertise & Causality
Electrospray ionization (ESI) is the method of choice for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds like amino acids. Analysis in both positive and negative ion modes is recommended. In positive mode, the molecule will be detected as the protonated species [M+H]⁺. In negative mode, it will be detected as the deprotonated species [M-H]⁻. The most characteristic fragmentation in positive ion mode is the loss of the carboxylic acid group (as H₂O and CO), a common pathway for amino acids.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.
-
Mass Analysis: Acquire spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Fragmentation (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.
Data Interpretation and Predicted Results
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Mode | Interpretation |
| [C₁₁H₁₅NO₂ + H]⁺ | 194.1176 | Positive | Protonated Molecular Ion [M+H]⁺ |
| [C₁₁H₁₅NO₂ - H]⁻ | 192.1029 | Negative | Deprotonated Molecular Ion [M-H]⁻ |
| [C₁₀H₁₄N]⁺ | 148.1121 | Positive | Major Fragment: Loss of COOH group (-45 Da) from [M+H]⁺ |
| [C₇H₇]⁺ | 91.0542 | Positive | Tropylium ion fragment from the tolyl group |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and it is particularly useful for characterizing compounds with aromatic rings or other chromophores.[3]
Expertise & Causality
The presence of the substituted benzene ring will give rise to characteristic absorption bands in the UV region. Aromatic amino acids typically exhibit absorbance maxima between 250-280 nm.[4][5] The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent environment. This technique serves as a quick confirmation of the aromatic system and can be used for quantitative analysis via the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or a phosphate buffer). A typical concentration is in the range of 5-50 µM. Use quartz cuvettes, as glass and plastic absorb in the UV range.[3]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank cuvette with the sample cuvette and scan a range of wavelengths, typically from 200 nm to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation and Predicted Results
For this compound, two primary absorption bands are expected, arising from π → π* transitions within the phenyl ring.
-
Primary Band (E-band): Expected around 210-230 nm.
-
Secondary Band (B-band): Expected around 260-280 nm. This band shows fine structure and is highly characteristic of the aromatic system. The ortho-methyl substitution may cause a slight bathochromic (red) shift compared to unsubstituted N-phenylalanine.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight, with fragmentation patterns offering further structural proof. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. By integrating the data from these orthogonal methods, as outlined in this guide, researchers can achieve an unambiguous and robust characterization of the target molecule, establishing a solid analytical foundation for further drug development and scientific investigation.
References
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Roy, A., et al. (2022). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central. Available: [Link]
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ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. Available: [Link]
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Dunn, T. B., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, ACS Publications. Available: [Link]
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Gabellieri, C. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12678866, 2-Methyl-N-phenylalanine. Retrieved from PubChem. Available: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17605967, 2-Methyl-N-(4-methylphenyl)alanine. Retrieved from PubChem. Available: [Link]
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Kolev, T., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. Available: [Link]
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Kolev, T., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Available: [Link]
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Understanding the structure-activity relationship of 2-methyl-N-(2-methylphenyl)Alanine
An In-depth Technical Guide to the Structure-Activity Relationship of 2-methyl-N-(2-methylphenyl)Alanine
Abstract
The exploration of N-aryl amino acids has carved a significant niche in medicinal chemistry, offering a versatile scaffold for designing modulators of various biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet representative, member of this class: this compound. While direct literature on this exact molecule is sparse, this document synthesizes established principles from related N-aryl and α-methylated amino acid analogs to construct a predictive SAR model. We will dissect the molecule into its core components—the α-methylalanine backbone and the N-(2-methylphenyl) substituent—to illuminate the causal relationships between structural modifications and potential biological activity. This guide is intended for researchers and drug development professionals, providing both a theoretical framework and practical, field-proven insights into the rational design of novel therapeutics based on this scaffold.
Introduction: Deconstructing the Scaffold
The molecule this compound is a non-proteinogenic amino acid derivative. Its structure presents three key regions for SAR exploration, each contributing distinct physicochemical properties that govern its interaction with biological systems:
-
The Amino Acid Core (α-methylalanine): The presence of a gem-dimethyl group on the α-carbon introduces significant conformational rigidity and steric hindrance. This modification is a classic strategy in medicinal chemistry to block metabolic degradation (e.g., racemization or enzymatic cleavage) and to lock the molecule into a specific bioactive conformation.
-
The N-Aryl Substituent (2-methylphenyl): The phenyl ring attached to the nitrogen atom is a critical determinant of activity. Its electronic properties, size, and the nature of its substituents dictate the potential for π-π stacking, hydrophobic interactions, and hydrogen bonding with a target protein.
-
The Carboxylic Acid Group: This functional group is typically ionized at physiological pH, providing a key interaction point (e.g., a salt bridge or hydrogen bond) with a receptor or enzyme active site.
Understanding the interplay between these three regions is paramount to predicting how structural changes will modulate biological activity.
Core Principles of SAR in N-Aryl Amino Acids
The biological activity of N-aryl amino acids is profoundly influenced by the electronic and steric properties of the N-aryl ring. Studies have demonstrated that the presence of the aromatic ring itself is often crucial for bioactivity.[1] For instance, in the context of antibacterial agents, the introduction of an N-aryl group can confer potent activity, with specific substituents playing a key role in modulating this effect.[1][2]
Electronic Effects of N-Aryl Substituents
The electronic nature of substituents on the phenyl ring can dramatically alter the molecule's interaction with its biological target.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-C=O) can enhance activity in certain contexts. For example, N-(4-Nitrophenyl)-L-proline has shown greater potency against Escherichia coli than the standard drug streptomycin.[1] The presence of EWGs can increase the acidity of the N-H proton (if present) or modulate the electron density of the aromatic ring, influencing its ability to participate in crucial interactions.
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl or alkoxy groups can also be beneficial, depending on the target. They can enhance hydrophobic interactions and alter the pKa of the molecule.
For our target molecule, this compound, the 2-methyl group on the phenyl ring is a weak electron-donating group. Its primary influence, however, is likely to be steric, as discussed below.
Steric and Positional Effects
The position of substituents on the N-aryl ring is a critical factor. Ortho-substitution, as seen in our molecule of interest, forces the phenyl ring to adopt a non-planar conformation relative to the amino acid backbone. This has two major consequences:
-
Conformational Restriction: The twisted geometry can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.
-
Modulation of Interactions: The ortho-methyl group can act as a "steric shield," preventing certain interactions while promoting others. It can fit into a specific hydrophobic pocket or, conversely, prevent the molecule from binding to off-targets that cannot accommodate this bulk. A well-known example of the importance of substitution patterns comes from the N-arylanthranilic acid series of anti-inflammatory drugs, where compounds like mefenamic acid and meclofenamic acid derive their potency from specific substitution patterns on the N-aryl ring.[3]
The logical workflow for dissecting these effects in a research program is outlined below.
Caption: A logical workflow for a structure-activity relationship study.
The Role of α-Methylation
The introduction of a methyl group at the α-carbon of an amino acid is a powerful and well-established strategy in medicinal chemistry. This modification, creating an α,α-disubstituted amino acid, imparts several advantageous properties.[4]
-
Metabolic Stability: The α-methyl group protects the adjacent chiral center from racemization and shields the peptide bond (if incorporated into a peptide) from enzymatic cleavage by peptidases.
-
Conformational Constraint: The steric bulk of the additional methyl group restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This leads to a more defined three-dimensional structure, which can be highly beneficial for locking the molecule into its bioactive conformation, thereby increasing affinity for its target.
The synthesis of such sterically hindered amino acids can be challenging, but various methods have been developed to overcome these hurdles.[4] The impact of this modification is a critical component of the overall SAR of this compound.
Experimental Protocols for SAR Elucidation
To experimentally validate the predicted SAR, a systematic approach involving synthesis and biological testing is required.
General Synthetic Strategy
The synthesis of N-aryl amino acids can be achieved through several routes. A common and effective method is the metal-free base-induced aryl amination of aryl halides.[1][2]
Protocol: Synthesis of this compound
-
Reactants:
-
2-methylalanine (α-methylalanine) (1.0 eq)
-
1-fluoro-2-methylbenzene (2-fluorotoluene) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.5 eq)
-
Dimethyl sulfoxide (DMSO) as solvent.
-
-
Procedure:
-
To a solution of 2-methylalanine in DMSO, add potassium carbonate.
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Slowly add 1-fluoro-2-methylbenzene to the reaction mixture.
-
Maintain the temperature and continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
-
Validation:
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
-
This general protocol can be adapted to synthesize a library of analogs for a comprehensive SAR study, as detailed in the table below.
Proposed Analog Library for SAR Study
To systematically probe the SAR, a matrix of analogs should be synthesized and tested. This allows for the independent evaluation of each structural component.
| Analog | Modification Rationale | Predicted Impact |
| 1. (Baseline) N-(2-methylphenyl)Alanine | Remove α-methyl group | Assess the contribution of conformational rigidity and metabolic stability. |
| 2. (Isomer) N-(3-methylphenyl)Alanine | Move methyl group to meta position | Probe the steric tolerance of the binding pocket at different positions. |
| 3. (Isomer) N-(4-methylphenyl)Alanine | Move methyl group to para position | Evaluate the effect of moving the steric bulk away from the N-C bond. |
| 4. (Electronic) N-(2-chlorophenyl)Alanine | Replace methyl with an EWG | Determine the influence of electronic effects in the ortho position. |
| 5. (Hydrophilic) N-(2-methoxyphenyl)Alanine | Replace methyl with a polar group | Assess tolerance for polarity and potential for new H-bond interactions. |
Integrated SAR Model and Future Directions
By combining the principles discussed, we can construct a hypothetical integrated SAR model for this compound.
Caption: Integrated SAR model for this compound.
Future Directions:
The predictive SAR model presented here serves as a foundational roadmap. The next logical steps in a drug discovery program would involve:
-
Target Identification: If the biological target is unknown, affinity-based proteomics or other target deconvolution methods should be employed.
-
Computational Modeling: Once a target is identified, molecular docking and dynamics simulations can be used to build a computational model of the ligand-receptor interaction. This will help refine the SAR hypotheses and guide the design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Promising compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure they have the potential to become viable drug candidates.
Conclusion
The structure-activity relationship of this compound is a composite of well-defined principles in medicinal chemistry. The α-methyl group confers metabolic stability and conformational constraint, while the N-(2-methylphenyl) group dictates steric and electronic interactions with the biological target. The ortho-position of the methyl group is particularly significant, inducing a non-planar geometry that can be crucial for high-affinity binding. By systematically synthesizing and evaluating analogs that independently probe these structural features, researchers can elucidate the precise requirements for biological activity and rationally design optimized molecules with therapeutic potential.
References
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions, 4(2), 263-276. [Link]
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Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627. [Link]
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Chen, J., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 762675. [Link]
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Zheng, L. Y., Zhang, S. Q., Lü, X. L., & Cao, S. G. (2009). Synthesis of (S)-N-(2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chemical Research in Chinese Universities, 25(6), 836-840. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Semantic Scholar. [Link]
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Familoni, O. B., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
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Somoza, A., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 20, 183-221. [Link]
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Al-Ghdabi, L., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 986-1002. [Link]
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López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2558. [Link]
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Exploring the metabolic pathway of 2-methyl-N-(2-methylphenyl)Alanine
An In-Depth Technical Guide to Elucidating the Metabolic Pathway of 2-methyl-N-(2-methylphenyl)Alanine
Executive Summary
The journey of a xenobiotic through a biological system is a complex narrative of biochemical transformation. This guide provides a comprehensive framework for exploring the metabolic fate of this compound, a molecule of interest for its unique structural features, including a substituted aromatic amine linked to a modified amino acid scaffold. As there is limited direct literature on this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, leveraging established principles of drug metabolism to forecast the primary biotransformation pathways and to provide robust, field-proven experimental protocols for their validation. Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) model, ensuring that the proposed strategies are not only scientifically sound but also practically applicable for generating high-fidelity data in a drug discovery and development context.
Introduction: The Compound and Its Metabolic Significance
Structural Anatomy of this compound
To logically predict the metabolic fate of this compound, we must first deconstruct its chemical architecture. The molecule possesses several key functional groups that are recognized substrates for metabolic enzymes:
-
A Secondary Aromatic Amine: The nitrogen atom is linked to both an alanine moiety and a 2-methylphenyl (o-tolyl) group. This linkage is a potential site for oxidative reactions.
-
Two Aromatic Rings: The phenyl group of the alanine backbone and the N-linked 2-methylphenyl group are prime candidates for hydroxylation, a common detoxification reaction.[1][2]
-
Two Alkyl (Methyl) Groups: One methyl group is on the alpha-carbon of the alanine, and the other is on the aromatic ring. These sites are susceptible to oxidative metabolism.
-
A Carboxylic Acid Group: This functional group is highly polar and may be a site for direct conjugation or may influence the molecule's overall interaction with metabolic enzymes.
Understanding these features allows us to move from a generic understanding of metabolism to a specific, hypothesis-driven investigation of this novel compound.
The Imperative for Metabolic Profiling
The metabolic profile of a compound is a critical determinant of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key questions that metabolic studies aim to answer include:
-
Rate of Elimination: How quickly is the compound cleared from the body? Metabolic stability is a key predictor of dosing frequency.[3]
-
Bioactivation: Are any of the metabolites pharmacologically active, potentially contributing to the therapeutic effect or causing off-target effects?
-
Toxicity: Could metabolic transformation lead to the formation of reactive or toxic byproducts? For instance, the oxidation of aromatic rings can sometimes produce reactive arene oxide intermediates.[2][4]
-
Drug-Drug Interactions (DDI): Which enzyme systems, primarily Cytochrome P450 (CYP), are responsible for its metabolism? This knowledge is crucial for predicting potential interactions with co-administered drugs.[5][6][7]
This guide provides the strategic and tactical framework to address these critical questions.
Predicted Metabolic Pathways: A Mechanistic Overview
The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Unmasking Polar Moieties
Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis. For this compound, oxidative pathways catalyzed by Cytochrome P450 (CYP) enzymes are predicted to be dominant.[7][8]
Predicted Phase I Reactions:
-
Aromatic Hydroxylation: This is one of the most common metabolic pathways for compounds containing phenyl groups.[2][4] Hydroxylation can occur on either aromatic ring. The presence of existing substituents (the methyl group and the bulky N-alanine group) will sterically and electronically direct the position of the hydroxyl group, often to the para-position of the least hindered ring.[1]
-
Alkyl Hydroxylation (Oxidation): The benzylic methyl group on the N-phenyl ring and the alpha-methyl group of the alanine are susceptible to oxidation. This typically proceeds from a methyl group to a primary alcohol (-CH₂OH), which can be further oxidized to an aldehyde (-CHO) and then a carboxylic acid (-COOH).
-
N-Dealkylation (Oxidative Cleavage): The bond between the nitrogen and the alpha-carbon of the alanine moiety is a potential site for oxidative cleavage. This reaction, catalyzed by CYPs, involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.[9][10] This would result in the formation of 2-methylaniline and a 2-methyl-pyruvic acid derivative.
-
N-Oxidation: The nitrogen atom itself can be oxidized, particularly by flavin-containing monooxygenases (FMOs) or certain CYPs, to form an N-oxide metabolite.[10]
The interplay of these pathways is visualized in the diagram below.
Caption: Predicted Phase I metabolic pathways for the title compound.
Phase II Metabolism: Enhancing Water Solubility for Excretion
Metabolites generated in Phase I, particularly those with newly formed hydroxyl groups, are excellent substrates for Phase II conjugation enzymes. These reactions attach endogenous polar molecules to the metabolite, drastically increasing water solubility and facilitating renal or biliary excretion.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely conjugate glucuronic acid to phenolic metabolites.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxylated metabolites.
Experimental Methodologies for Metabolic Profiling
A multi-tiered experimental approach, progressing from simple in vitro systems to more complex in vivo models, is the cornerstone of a robust metabolic investigation.
In Vitro Systems: The First Line of Investigation
In vitro models provide a controlled environment to study metabolic pathways and enzyme kinetics without the complexities of a whole organism. Liver microsomes are the workhorse for studying Phase I metabolism due to their high concentration of CYP enzymes.[3][11][12][13]
Protocol 3.1.1: Metabolic Stability and Metabolite Profiling using Liver Microsomes
-
Objective: To determine the rate of metabolism (metabolic stability) and identify the primary metabolites formed.
-
Rationale: This initial screen is cost-effective and rapidly identifies whether a compound is rapidly metabolized, which can be a liability. It also provides the first glimpse of the major metabolic "soft spots."
-
Methodology:
-
Preparation: Prepare an incubation mixture in microtubes containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the critical cofactor, NADPH (1 mM final concentration). A control incubation without NADPH is essential to identify non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.
-
Analysis: Samples are analyzed by HPLC-MS/MS to quantify the disappearance of the parent compound over time and to detect the appearance of new metabolic peaks.[14][15]
-
Protocol 3.1.2: Reaction Phenotyping with Recombinant CYP Enzymes
-
Objective: To identify which specific CYP isoforms are responsible for the metabolism of the compound.
-
Rationale: Knowing the specific CYPs involved is critical for predicting drug-drug interactions.[6] For instance, if the compound is primarily metabolized by CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce this enzyme.[8]
-
Methodology:
-
The compound is incubated individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) under conditions similar to the microsomal assay (Protocol 3.1.1).
-
The rate of metabolism by each individual enzyme is measured.
-
The CYP isoform that demonstrates the highest rate of turnover is identified as the primary metabolizing enzyme.
-
In Vivo Models: The Whole-System View
Animal models, typically rodents, provide the definitive picture of a compound's absorption, distribution, metabolism, and excretion (ADME).
Protocol 3.2.1: Pharmacokinetic and Metabolite ID Study in Rodents
-
Objective: To understand the compound's pharmacokinetic profile and identify metabolites present in circulation and excreta.
-
Rationale: In vivo studies confirm the relevance of in vitro findings and account for factors like absorption, distribution, and the interplay of different organs in metabolism.[16][17]
-
Methodology:
-
Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Urine and feces are collected over 24 or 48 hours.
-
Sample Processing: Plasma is separated from blood. Urine is analyzed directly or after enzymatic treatment (with β-glucuronidase/sulfatase) to cleave Phase II conjugates. Feces are homogenized and extracted.
-
Analysis: All processed samples are analyzed by HPLC-MS/MS to quantify the parent compound and identify metabolites.
-
The overall experimental strategy is depicted below.
Caption: A comprehensive workflow for metabolic pathway elucidation.
Analytical Techniques: Identifying the Unknowns
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical tool for metabolite identification and quantification.[15][18][19]
-
Chromatographic Separation (HPLC): The complex mixture from an incubation or biological sample is first separated on an HPLC column. This separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity).
-
Mass Spectrometry Detection (MS):
-
MS1 (Full Scan): As components elute from the column, the mass spectrometer scans for all ions, allowing for the detection of potential metabolites by looking for their predicted masses.
-
MS2 (Fragmentation): The instrument then isolates an ion of interest (e.g., a potential metabolite) and fragments it. The resulting fragmentation pattern is like a fingerprint that provides structural information, allowing for the confident identification of where the metabolic modification occurred.
-
Data Presentation and Interpretation
Table: Predicted Metabolites and Mass Spectrometry Signatures
This table serves as a predictive guide for the analytical chemist, outlining the expected mass shifts for the primary metabolic reactions.
| Metabolic Reaction | Modification | Mass Shift (Da) | Predicted Metabolite m/z |
| Aromatic Hydroxylation | + O | + 16 | [M+H]+ + 16 |
| Alkyl Hydroxylation | + O | + 16 | [M+H]+ + 16 |
| Dehydrogenation (Alcohol to Aldehyde) | - 2H | - 2 | [M+H]+ - 2 |
| Oxidation (Aldehyde to Acid) | + O | + 16 | [M+H]+ + 16 |
| N-Oxidation | + O | + 16 | [M+H]+ + 16 |
| Glucuronide Conjugation | + C₆H₈O₆ | + 176 | [M+H]+ + 176 |
| Sulfate Conjugation | + SO₃ | + 80 | [M+H]+ + 80 |
Note: m/z values are based on the protonated parent molecule [M+H]⁺.
Table: Illustrative Pharmacokinetic Parameters
Following an in vivo study, key pharmacokinetic parameters would be calculated and tabulated to describe the disposition of the compound.
| Parameter | Description | Example Value (Oral Dose) |
| Tₘₐₓ (h) | Time to reach maximum plasma concentration | 1.5 h |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | 850 ng/mL |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | 4500 ng·h/mL |
| t₁/₂ (h) | Elimination half-life | 6.2 h |
| CL/F (L/h/kg) | Apparent total body clearance | 0.75 L/h/kg |
| Vd/F (L/kg) | Apparent volume of distribution | 6.8 L/kg |
These values are purely illustrative and would be determined experimentally.
Conclusion and Future Directions
This guide outlines a predictive and systematic approach to characterizing the metabolic pathway of this compound. By leveraging foundational principles of drug metabolism and employing a suite of robust in vitro and in vivo experimental techniques, researchers can build a comprehensive profile of this compound's biotransformation. The predicted primary pathways involve Phase I oxidation (aromatic and alkyl hydroxylation, N-dealkylation) mediated by CYP enzymes, followed by Phase II conjugation.
The successful execution of the described protocols will elucidate the metabolic "soft spots" of the molecule, identify the key enzymes involved, and characterize its overall pharmacokinetic behavior. This knowledge is not merely academic; it is a fundamental prerequisite for advancing any novel chemical entity through the drug development pipeline, ensuring a clear understanding of its efficacy, safety, and potential for drug-drug interactions.
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- THE HYDROXYLATION OF AROM
- Mechanism of aromatic-ring hydroxylation. (n.d.).
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- Examples of substrates undergoing enzymatic N-dealkylation. (n.d.).
- Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox C
- Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. (n.d.).
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.).
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. (2022, January 3).
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (2022, January 2).
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- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. (2025, August 6).
- Amino Acid Metabolism Analysis-Techniques, Workflow, and Applic
- Enzymes and Methods for Dealkylation of Substrates - National Labor
- Comprehensive Determination of Amino Acids for Diagnosis of Inborn Errors of Metabolism. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016, September 16).
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- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantific
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- Physiological Competition of Brain Phenylalanine Accretion: Initial Pharmacokinetic Analyses of Aminoisobutyric and Methylaminoisobutyric Acids in Pahenu2-/- Mice - PubMed. (2015, June 1).
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- Influence of phenylalanine-481 substitutions on the catalytic activity of cytochrome P450 2D6 - PMC. (n.d.). NIH.
- L-Phenylalanine is a metabolic checkpoint of human Th2 cells - PMC. (2025, November 26). NIH.
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- Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4).
- Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice - PMC. (n.d.). PubMed Central.
- 2-methylphenylalanine - ChemBK. (n.d.).
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Methodological & Application
Protocol for the synthesis of 2-methyl-N-(2-methylphenyl)Alanine
An Application Note and Protocol for the Synthesis of 2-Methyl-N-(2-methylphenyl)Alanine
Abstract
N-aryl amino acids are privileged structural motifs integral to numerous pharmaceuticals and advanced materials. Their synthesis, however, can present significant challenges, often requiring harsh reaction conditions or yielding racemized products. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a non-proteinogenic N-aryl amino acid. The described methodology leverages the power and versatility of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency, broad substrate scope, and functional group tolerance.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step experimental procedure, insights into the reaction mechanism, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of N-Aryl Amino Acids
N-aryl amino acids are critical building blocks in modern medicinal chemistry and materials science.[3][4] The incorporation of an aryl group onto the nitrogen atom of an amino acid can profoundly alter its biological and physical properties, enhancing metabolic stability, modulating receptor binding affinity, and improving pharmacokinetic profiles. Traditional methods for forming the crucial C-N bond, such as nucleophilic aromatic substitution or Ullmann-type couplings, often suffer from limitations like the need for high temperatures, poor yields, and a narrow range of compatible functional groups.[2][5]
The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized the synthesis of arylamines.[2][6] This palladium-catalyzed cross-coupling reaction provides a mild and highly efficient route to construct C-N bonds, connecting aryl halides or triflates with a diverse array of primary and secondary amines, including amino acid esters.[1][4] The protocol herein details the application of this powerful reaction to synthesize this compound from 2-amino-2-methylpropanoic acid (2-methylalanine) and 2-bromotoluene.
Reaction Principle and Mechanism
The core transformation is the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The choice of a bulky, electron-rich phosphine ligand is critical for the reaction's success.
Overall Reaction Scheme:
The "Why": Mechanistic Causality
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of reagents.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromotoluene. This is often the rate-limiting step and forms a Pd(II) complex.[1]
-
Ligand Exchange & Amine Coordination: The amine (2-methylalanine) displaces a ligand on the palladium center.
-
Deprotonation: A strong, non-nucleophilic base (e.g., Sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium amido complex. This step is crucial for activating the nucleophile.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired this compound and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands (Buchwald ligands) are essential as they accelerate this step, preventing side reactions and increasing overall efficiency.[7]
An inert atmosphere is mandatory throughout the process to prevent the oxidation of the sensitive Pd(0) catalyst to an inactive Pd(II) state.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier Notes |
| 2-Methylalanine | 62-57-7 | 103.12 g/mol | ≥98% | |
| 2-Bromotoluene | 95-46-5 | 171.04 g/mol | ≥99% | Store under nitrogen. |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | - | Palladium(0) source. |
| XPhos | 564483-18-7 | 476.62 g/mol | ≥98% | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | ≥98% | Highly hygroscopic base. |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | ≥99.8% | Use from a solvent purification system or a sealed bottle. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | For extraction. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | - | ACS Grade | For chromatography. |
| Hydrochloric Acid (1 M) | 7647-01-0 | - | - | For work-up. |
| Sodium Hydroxide (1 M) | 1310-73-2 | - | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | - | For drying. |
| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried round-bottom flasks and glassware
-
Magnetic stirrer with heating mantle and oil bath
-
Temperature controller and thermocouple
-
Condenser and bubbler
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for analysis
Detailed Experimental Protocol
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation:
-
Oven-dry all glassware (a 250 mL round-bottom flask, condenser) at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
The reaction should be assembled under an inert atmosphere.
-
-
Reaction Setup:
-
To the dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylalanine (1.00 g, 9.70 mmol, 1.0 equiv.).
-
In a glovebox or under a positive pressure of nitrogen, add sodium tert-butoxide (2.24 g, 23.3 mmol, 2.4 equiv.), Pd₂(dba)₃ (89 mg, 0.097 mmol, 1 mol%), and XPhos (139 mg, 0.291 mmol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (100 mL) via cannula or syringe.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a suspension.
-
Add 2-bromotoluene (1.15 mL, 9.70 mmol, 1.0 equiv.) dropwise via syringe.
-
Fit the flask with a condenser under nitrogen and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture at this temperature for 12-24 hours.
-
Causality Check: The reaction progress can be monitored by TLC or LC-MS. Take a small aliquot, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the 2-bromotoluene starting material indicates reaction completion.
-
-
Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of water.
-
Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~2-3 using 1 M HCl. This step protonates the carboxylic acid, making it extractable into the organic phase.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a brown oil or solid. Purify by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). The exact ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
-
Characterization and Expected Results
The identity and purity of the final compound should be confirmed by spectroscopic methods.
| Analysis Technique | Expected Results |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.1-6.7 (m, 4H, Ar-H), ~4.0 (br s, 1H, N-H), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (s, 6H, C(CH₃)₂) ppm. The COOH proton may be very broad or not observed. |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~178 (C=O), ~145 (Ar-C), ~131 (Ar-C), ~127 (Ar-C), ~122 (Ar-C), ~118 (Ar-C), ~114 (Ar-C), ~58 (quaternary C), ~25 (C(CH₃)₂), ~18 (Ar-CH₃) ppm. |
| HRMS (ESI+) | Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.1125; Found: 194.112x. |
| Appearance | White to off-white solid or pale yellow oil. |
| Yield | 75-90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure a strict inert atmosphere. Use fresh Pd₂(dba)₃.2. Use freshly distilled/dried solvent. Dry reagents thoroughly.3. Use fresh, high-purity NaOtBu from a new bottle. |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide.2. Dimerization of phosphine ligand. | 1. Ensure the amine is present in sufficient quantity. Lowering the reaction temperature slightly may help.2. This can occur at high temperatures; ensure the reaction is not overheated. |
| Difficult Purification | 1. Product is highly polar.2. Streaking on silica gel column. | 1. Consider an acid/base extraction for purification. Dissolve crude in ether, extract with 1M NaOH. Wash aqueous layer with ether, then re-acidify with 1M HCl and extract product back into ethyl acetate.[8]2. Add a small amount of acetic acid (~0.5%) to the eluent to suppress tailing of the carboxylic acid. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Handle exclusively in an inert-atmosphere glovebox or under a nitrogen blanket. It reacts violently with water.
-
Toluene: A flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
-
2-Bromotoluene: A skin and eye irritant. Avoid inhalation and contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the University of Chemical Technology and Metallurgy, 46(4), 405-412. [Link]
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Welch, C. J., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
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Denisi, A., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
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Okonkwo, D. I., et al. (2020). Transition Metal-Free, Base-Induced Arylation of Amino Acids: Synthesis of N-(para-Substituted phenyl)amino-2-carboxylic acids. ResearchGate. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]
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Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]
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Zheng, L., et al. (2009). Synthesis of (S)-N-(2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chemical Research in Chinese Universities. [Link]
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Mattey, A. P., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed. [Link]
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Slabu, I., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
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ResearchGate. (n.d.). Synthesis of N-phenyl-l-alanine. [Link]
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Ma, D., et al. (2003). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylalanine. PubChem. [Link]
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Aurelio, L. (2012). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Dia-Pro. (n.d.). Separation and Refining of Amino acids. [Link]
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Application and Protocol Guide for the Quantitative Analysis of 2-methyl-N-(2-methylphenyl)Alanine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 2-methyl-N-(2-methylphenyl)alanine. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are built upon established principles of analytical chemistry and are presented with a focus on scientific integrity, experimental rationale, and method validation to ensure the generation of accurate and reproducible data.
Introduction: The Significance of Quantifying this compound
This compound is a substituted amino acid derivative of potential interest in pharmaceutical and chemical research. Accurate quantification of this and related compounds is critical for various stages of drug development, including pharmacokinetic studies, metabolite identification, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The structural complexity and the potential for isomeric forms necessitate the use of highly selective and sensitive analytical techniques.
This guide provides the foundational methodologies to establish and validate quantitative assays for this compound in various matrices, with a strong emphasis on the principles of analytical method validation as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3]
Core Principles of Analytical Method Validation
Before delving into specific protocols, it is imperative to understand the cornerstones of a validated analytical method. Validation provides documented evidence that a method is fit for its intended purpose.[2][4] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][4] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][5] This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][5] It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
The following protocols are presented as robust starting points. It is incumbent upon the end-user to perform a full method validation according to the relevant regulatory guidelines for their specific application and sample matrix.[2]
Recommended Analytical Workflow
A generalized workflow for the quantification of this compound is presented below. This workflow is applicable to both HPLC and GC-MS methodologies, with specific variations detailed in the subsequent sections.
Caption: Generalized workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of amino acid derivatives.[6][7] For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred approach.[8][9]
Rationale for Method Selection
-
Applicability: RP-HPLC is well-suited for the separation of moderately polar compounds like N-substituted alanines.
-
Flexibility: The mobile phase composition can be readily modified to optimize the separation of the target analyte from potential interferences.
-
Sensitivity: UV detection provides good sensitivity for aromatic compounds. For complex matrices or low concentrations, LC-MS/MS offers superior sensitivity and specificity.[9]
Step-by-Step Protocol
4.2.1. Sample Preparation (from a biological matrix, e.g., plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in a compatible solvent. Add a known amount of the internal standard to each sample, calibrator, and quality control (QC) sample.[8]
-
Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[8] Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C. Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to remove any remaining particulates.[8]
-
Transfer: Transfer the clear supernatant to autosampler vials for analysis.[8]
4.2.2. HPLC-UV/MS Conditions
The following are starting conditions and will require optimization for this compound.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm | Provides good retention and separation for aromatic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for MS detection.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate. | A gradient elution is necessary to elute the analyte and wash the column. This will require optimization.[8] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the analyte. | DAD allows for the determination of the optimal wavelength and peak purity analysis. |
| MS Detector | Triple Quadrupole Mass Spectrometer | For high sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine-containing compounds typically ionize well in positive mode. |
| MS/MS Transitions | To be determined by infusing a standard of the analyte. Monitor the precursor ion and at least two product ions. | Multiple reaction monitoring (MRM) provides high selectivity. |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve. This is done by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in unknown samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For non-volatile compounds like amino acids, derivatization is required to increase their volatility and thermal stability.[12]
Rationale for Method Selection
-
High Resolution: GC offers excellent chromatographic separation efficiency.
-
Structural Information: Mass spectrometry provides valuable structural information for compound identification and confirmation.[11]
-
Sensitivity: GC-MS is a highly sensitive technique, particularly when operating in selected ion monitoring (SIM) mode.[13]
Step-by-Step Protocol
5.2.1. Sample Preparation and Derivatization
-
Sample Extraction: Perform an initial sample clean-up as described in the HPLC section (steps 1-7), but reconstitute the dried extract in a volatile organic solvent like ethyl acetate.
-
Drying: Ensure the extract is completely dry, as moisture can interfere with the derivatization reaction. This can be achieved by using a gentle stream of nitrogen.[12]
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.[12]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to complete the reaction. The optimal temperature and time should be determined experimentally.
-
After cooling to room temperature, the derivatized sample is ready for injection.[12]
-
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
5.2.2. GC-MS Conditions
The following are suggested starting conditions and will require optimization.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of sample transferred to the column. |
| Oven Program | Initial temp 100°C, hold 2 min, ramp at 10°C/min to 300°C, hold 5 min.[12] | A temperature ramp is necessary to separate compounds with different boiling points. This will require optimization. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| MS Acquisition | Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification. | SIM mode enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard.[13] |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte standard. Select at least two to three characteristic ions. | The base peak is often used for quantification. |
Data Analysis and Quantification
Similar to the HPLC method, quantification is based on a calibration curve constructed using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Summary of Quantitative Performance (Hypothetical Data for a Validated Method)
The following table presents hypothetical performance data that should be targeted during method validation.
| Parameter | HPLC-MS/MS | GC-MS |
| Linear Range | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
| LOD | 0.5 ng/mL | 2 ng/mL |
| LOQ | 1 ng/mL | 5 ng/mL |
Conclusion
This guide provides a comprehensive framework for developing and implementing robust analytical methods for the quantification of this compound using HPLC-MS/MS and GC-MS. The causality behind experimental choices has been explained to empower the scientist to troubleshoot and optimize these methods effectively. By adhering to the principles of analytical method validation, researchers can ensure the generation of high-quality, reliable, and defensible data, which is paramount in the field of drug development and scientific research.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using a Stable Isotope Dilution GC-MS Method. Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS. Benchchem.
- Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Alanine Assay Kit (MAK001) - Technical Bulletin. Sigma-Aldrich.
- Gas Chromatography-Mass Spectrometry of N-Heptafluorobutyryl Isobutyl Esters of Amino Acids. CORE.
- Sample Preparation Techniques for Biological M
- Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. (2021). PubMed Central.
- Bioanalytical sample prepar
- Analytical Methods. RSC Publishing.
- Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neon
- HPLC Methods for analysis of Phenylalanine.
- Gas Chromatography-Mass Spectrometry (GC-MS) Technique and its Analytical Applications in Science and Technology. (2014).
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
- Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determin
- HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (2025).
- Predicted GC-MS Spectrum - Phenylalanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000159).
- A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst (RSC Publishing).
- A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in...
- Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. PubMed.
- A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA).
- HPLC Methods for analysis of Alanine.
- Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry.
- GC-MS data are information rich. Analysis can be time consuming, especially when examining complex analytes. We present a new co. Wiley Science Solutions.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone. Benchchem.
- Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2024). MDPI.
- N-Methylphenylalanine. PubChem.
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Application Notes and Protocols: 2-methyl-N-(2-methylphenyl)Alanine in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to a Novel Scaffold
In the landscape of medicinal chemistry, the design and synthesis of novel amino acid scaffolds are pivotal for the development of next-generation therapeutics. While direct experimental data on 2-methyl-N-(2-methylphenyl)alanine is not extensively documented in publicly available literature, its structural motifs—an α-methylated amino acid core and an N-aryl substitution—are well-characterized and highly valued in drug design. This guide, therefore, provides a comprehensive overview of the anticipated applications and research protocols for this compound by drawing parallels with structurally related and well-studied compounds. By understanding the established roles of N-aryl amino acids and α-methyl amino acids, we can forecast the potential of this novel compound and provide a strategic framework for its investigation.
N-aryl amino acids are integral components in a variety of biologically active molecules, including protein kinase C activators.[1][2] Their incorporation into drug candidates has been shown to be crucial for developing new methods to study protein structure and function.[3] Furthermore, α-methylation of amino acids is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of peptides, reduce conformational flexibility, and improve bioavailability.[4][5] This modification is instrumental in drug design, as exemplified by the neuroprotective peptide trofinetide.[4][5] The convergence of these two structural features in this compound suggests a molecule with significant potential for creating novel therapeutics with enhanced pharmacological properties.
This document will detail the potential applications of this compound, provide hypothetical yet robust protocols for its synthesis and biological evaluation, and offer insights into the design of future research endeavors.
Predicted Medicinal Chemistry Applications
Based on the known bioactivities of its constituent fragments, this compound is a promising candidate for several therapeutic areas:
-
Kinase Inhibition: The N-aryl moiety is a common feature in many kinase inhibitors.[6][7][8] The 2-methylphenyl group can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition. The α-methyl group can further enhance binding by restricting the conformational freedom of the molecule, locking it into a bioactive conformation.
-
Peptidomimetics with Enhanced Properties: Incorporation of this compound into peptide-based drug candidates can confer several advantages. The α-methyl group is known to protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[9][10][11][12] The N-aryl group can modulate the lipophilicity and membrane permeability of the peptide, potentially improving its oral bioavailability.[9][10][11]
-
Antibacterial Agents: N-aryl amino acids have demonstrated significant antibacterial activity.[3] The specific substitution pattern of this compound could lead to novel antibacterial agents with a unique mechanism of action or improved activity against resistant strains.
-
Neuroprotective Agents: The structural similarity to α-methylated amino acids used in neuroprotective agents like trofinetide suggests that derivatives of this compound could be explored for neurological and neurodegenerative disorders.[4]
Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and biological evaluation of this compound and its derivatives. These are based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route based on a palladium-catalyzed N-arylation, a common method for the synthesis of N-aryl amino acids.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Protection of 2-Methylalanine:
-
Dissolve 2-methylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the pH at 9-10 with the addition of 1 M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-2-methylalanine.
-
-
Palladium-Catalyzed N-Arylation:
-
To an oven-dried flask, add Boc-2-methylalanine (1.0 eq), 2-bromotoluene (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-2-methyl-N-(2-methylphenyl)alanine.
-
-
Deprotection:
-
Dissolve the purified Boc-protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).
-
Stir the solution at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter and dry the solid under vacuum to yield this compound as a TFA salt. The free amino acid can be obtained by neutralization.
-
Quantitative Data Summary (Hypothetical):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Boc-2-methylalanine | 2-Methylalanine | (Boc)₂O, NaOH | 95 | >98 |
| 2 | Boc-2-methyl-N-(2-methylphenyl)alanine | Boc-2-methylalanine, 2-bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 75 | >95 |
| 3 | This compound | Boc-2-methyl-N-(2-methylphenyl)alanine | TFA, DCM | 98 | >99 |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of this compound against a panel of kinases.
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate peptide, and ATP in assay buffer.
-
-
Assay Procedure (e.g., using a luminescence-based assay like ADP-Glo™):
-
Add the kinase solution to the wells of a 384-well plate.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Peptide Stability Assay
This protocol outlines a method to assess the stability of a peptide containing this compound in the presence of proteases.
Step-by-Step Methodology:
-
Peptide Synthesis:
-
Synthesize a model peptide and its analogue containing this compound using standard solid-phase peptide synthesis (SPPS).
-
-
Incubation with Protease:
-
Dissolve the peptides in a suitable buffer (e.g., PBS).
-
Add a protease solution (e.g., trypsin or chymotrypsin) to the peptide solutions.
-
Incubate the mixtures at 37 °C.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction mixture and quench the enzymatic reaction by adding an acid (e.g., TFA).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of each peptide in the presence of the protease. A longer half-life for the modified peptide indicates increased stability.
-
Conclusion and Future Directions
While the direct biological profile of this compound remains to be elucidated, its structural components strongly suggest its potential as a valuable scaffold in medicinal chemistry. The provided protocols offer a robust starting point for its synthesis and evaluation as a kinase inhibitor and as a building block for creating more stable and bioavailable peptidomimetics. Future research should focus on synthesizing a library of derivatives with varied substitutions on the phenyl ring to explore structure-activity relationships and to optimize potency and selectivity for specific biological targets. The exploration of this novel amino acid could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
-
Day, M. D., & Rand, M. J. (1964). SOME OBSERVATIONS ON THE PHARMACOLOGY OF ALPHA-METHYLDOPA. British journal of pharmacology and chemotherapy, 22(1), 72–86. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
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Guthrie, Q. (2020). Synthesis and Application of N-Aryl Peptides. ProQuest. [Link]
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Dudek, Ł., Eggenweiler, H. M., Fogt, J., Gaik, M., Gondela, A., Jakubiec, K., ... & Fabritius, C. H. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 169–181. [Link]
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Knockaert, M., Gray, N., Damiens, E., Chang, Y. T., Grellier, P., Grant, K., ... & Meijer, L. (2002). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 45(21), 4584–4592. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions, 4(2), 263-274. [Link]
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Dudek, Ł., et al. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ResearchGate. [Link]
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Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Semantic Scholar. [Link]
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McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the Chemical Society of Pakistan, 33(5), 656-663. [Link]
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Hughes, A. B. (Ed.). (2011). Amino acids, peptides and proteins in organic chemistry. John Wiley & Sons. [Link]
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Singh, S. K., Singh, S., & Singh, P. P. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 26(16), 4949. [Link]
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Turk, J., Panse, G. T., & Marshall, G. R. (1975). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry, 40(7), 953–955. [Link]
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McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. ResearchGate. [Link]
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Iftikhar, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]
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Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (eds A. B. Hughes). [Link]
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Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature chemical biology, 2(7), 358–364. [Link]
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AAPPTec. N-Methyl amino acids. [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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Gao, Y., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5508. [Link]
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Application Note: 2-Methyl-N-(2-methylphenyl)Alanine as a Novel Molecular Probe for BACE1 Protease Activity
Introduction: A New Frontier in Protease Activity Probes
The development of specific and stable molecular probes is paramount for dissecting complex biological pathways and advancing drug discovery. In the realm of peptide-based probes, inherent limitations such as proteolytic instability and conformational flexibility often hinder their efficacy. The strategic incorporation of non-canonical amino acids presents a powerful solution to these challenges. N-methylation and α-methylation of amino acids are established strategies to enhance peptide stability and constrain them into bioactive conformations.[1][2][3]
This application note introduces a proof-of-concept for the use of 2-methyl-N-(2-methylphenyl)alanine , a novel non-canonical amino acid, as a key component in a quenched-fluorescence peptide probe. While direct applications of this specific compound as a molecular probe are not yet established in published literature, its unique structural features—an α-methyl group and an N-aryl substitution—offer compelling advantages for probe design.[1][4] The α-methyl group provides steric hindrance to prevent enzymatic degradation, while the N-aryl group can be leveraged to fine-tune electronic properties and conformational rigidity.[5][6]
Here, we propose a hypothetical application: a highly stable, specific peptide substrate for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) , a key therapeutic target in Alzheimer's disease.[7][8][9] This guide will detail the conceptual framework, synthesis, and application of a BACE1 probe incorporating this compound.
Theoretical Framework: Probe Design and Mechanism of Action
The proposed molecular probe is a FRET (Förster Resonance Energy Transfer)-based peptide substrate designed for a fluorescence quenching assay.[10][11] The core principle involves a fluorophore and a quencher positioned at opposite ends of a peptide sequence specifically recognized and cleaved by BACE1. In the intact probe, the proximity of the quencher dampens the fluorophore's signal. Upon proteolytic cleavage by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[12]
The incorporation of this compound (herein abbreviated as αMe-N(o-Tol)-Ala ) is hypothesized to confer two primary benefits:
-
Enhanced Proteolytic Stability: The α-methyl group shields the peptide backbone from non-specific protease degradation, increasing the probe's half-life and specificity for the target enzyme, BACE1.[1][5]
-
Conformational Rigidity: The bulky N-(2-methylphenyl) group restricts the rotational freedom of the peptide backbone, pre-organizing the substrate into a conformation that may enhance binding affinity to the BACE1 active site.
The proposed BACE1 substrate sequence is based on known cleavage sites of the amyloid precursor protein (APP).[13] We will incorporate αMe-N(o-Tol)-Ala at a position adjacent to the cleavage site to maximize its stabilizing and conformation-directing effects.
Hypothetical BACE1 Probe Sequence: (EDANS)-Glu-Val-Asn-Leu-[αMe-N(o-Tol)-Ala] -Ala-Glu-Phe-(DABCYL)
-
EDANS: Fluorophore (Donor)
-
DABCYL: Quencher (Acceptor)
-
Cleavage Site: Between Leu and αMe-N(o-Tol)-Ala
Caption: Mechanism of the BACE1 FRET probe.
Materials and Reagents
| Reagent | Supplier | Notes |
| Fmoc-Protected Amino Acids | Various | Standard side-chain protection (e.g., Pbf, Trt, tBu) |
| Fmoc-αMe-N(o-Tol)-Ala | Custom Synthesis | See Protocol 1 |
| EDANS and DABCYL | Various | For N- and C-terminal labeling |
| Rink Amide Resin | Various | Solid-phase peptide synthesis support |
| HBTU, HOBt, DIPEA | Various | Coupling reagents for peptide synthesis |
| Trifluoroacetic Acid (TFA) | Various | For cleavage from resin |
| Recombinant Human BACE1 | R&D Systems | Or other reputable supplier |
| Assay Buffer (50 mM Sodium Acetate, pH 4.5) | In-house | BACE1 optimal pH |
Experimental Protocols
Protocol 1: Synthesis of the BACE1 FRET Probe
This protocol describes the solid-phase peptide synthesis (SPPS) of the proposed probe using Fmoc chemistry. The synthesis of N-aryl amino acids can be achieved through methods like palladium-catalyzed N-arylation.[14][15]
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first C-terminal amino acid (Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Confirm complete coupling using a Kaiser test. Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the custom-synthesized Fmoc-αMe-N(o-Tol)-Ala.
-
N-Terminal Labeling: After the final Fmoc deprotection, couple EDANS to the N-terminus using standard coupling conditions.
-
Cleavage and Deprotection:
-
Wash the fully assembled, resin-bound peptide with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final probe by mass spectrometry (MS) and analytical HPLC.
-
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: BACE1 Activity Assay
This protocol outlines the use of the synthesized probe to measure BACE1 enzyme activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the BACE1 probe in DMSO.
-
Prepare serial dilutions of recombinant human BACE1 in assay buffer (50 mM Sodium Acetate, pH 4.5).
-
Prepare a known BACE1 inhibitor as a negative control.
-
-
Assay Setup:
-
Pipette 50 µL of assay buffer into the wells of a 96-well black microplate.
-
Add 25 µL of the BACE1 enzyme dilutions (or control inhibitor) to the respective wells.
-
Initiate the reaction by adding 25 µL of a 4 µM working solution of the BACE1 probe to all wells (final concentration: 1 µM).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for EDANS.
-
-
Data Analysis:
-
For each concentration of BACE1, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against the BACE1 concentration to determine the enzyme's specific activity.
-
Calculate the IC₅₀ value for the inhibitor by plotting the reaction velocity against a range of inhibitor concentrations.
-
Hypothetical Data and Interpretation
The following table presents hypothetical data from a BACE1 activity assay using the αMe-N(o-Tol)-Ala-containing probe compared to a standard, non-modified peptide probe.
| Parameter | Standard Probe | αMe-N(o-Tol)-Ala Probe | Rationale for Improvement |
| Kₘ (µM) | 12.5 | 8.2 | The conformationally constrained probe may have a higher binding affinity for the BACE1 active site. |
| Vₘₐₓ (RFU/min) | 850 | 830 | Maximum velocity should be comparable if cleavage efficiency is similar. |
| Stability in Serum (t½, hours) | 0.5 | > 8 | The α-methyl group provides significant resistance to degradation by serum proteases.[2] |
| Signal-to-Background Ratio | 8 | 15 | Higher stability reduces non-specific degradation, leading to lower background fluorescence. |
Interpretation: The hypothetical data suggests that the probe incorporating this compound exhibits superior performance. The lower Kₘ indicates a higher affinity for BACE1, potentially leading to greater sensitivity in detecting low enzyme concentrations. The most significant improvement is the dramatic increase in serum stability, making the probe suitable for more complex biological matrices and potentially for in vivo applications.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Probe degradation by contaminating proteases. | Ensure high purity of the BACE1 enzyme. Add a broad-spectrum protease inhibitor cocktail (excluding aspartyl protease inhibitors). |
| Probe instability or self-cleavage. | Verify probe purity by HPLC-MS. Store the probe stock at -80°C and protect from light. | |
| No or Low Signal | Inactive BACE1 enzyme. | Verify enzyme activity with a commercially available control substrate. |
| Incorrect assay buffer pH. | BACE1 is an aspartyl protease with an acidic pH optimum (~4.5).[7] Verify the pH of your buffer. | |
| Incorrect plate reader settings. | Ensure the excitation and emission wavelengths are correctly set for the EDANS fluorophore. |
Conclusion
While the application of this compound as a molecular probe is prospective, its inherent chemical properties offer a compelling rationale for its use in developing next-generation peptide-based tools. The proposed BACE1 FRET substrate serves as a model for how this novel amino acid could be used to create probes with enhanced stability, specificity, and sensitivity. This application note provides a foundational guide for researchers interested in exploring the potential of this and other N-aryl, α-methylated amino acids in chemical biology and drug discovery.
References
-
Hussain, I., et al. (1999). Identification of a novel aspartic protease (Asp 2) as β-secretase. Molecular and Cellular Neuroscience, 14(6), 419-427. Available at: [Link]
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Roberds, S. L., et al. (2001). BACE knockout mice are healthy despite lacking the primary β-secretase activity in brain: implications for Alzheimer's disease therapeutics. Human Molecular Genetics, 10(12), 1317-1324. Available at: [Link]
-
Vassar, R. (2011). The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease. Alzheimer's Research & Therapy, 3(3), 20. Available at: [Link]
-
Luo, Y., et al. (2001). The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease. Journal of Molecular Neuroscience, 17(3), 315-324. Available at: [Link]
-
Swahn, B. M., et al. (2012). Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. Journal of Medicinal Chemistry, 55(21), 9346-9361. Available at: [Link]
-
Maldonado, A. G., et al. (2023). Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1. Frontiers in Pharmacology, 14, 1189315. Available at: [Link]
-
Teng, P., et al. (2018). Fluorescence Dequenching Assay for the Activity of TEV Protease. Protein and Peptide Letters, 25(10), 926-932. Available at: [Link]
-
Karvinen, J., et al. (2002). Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase. Analytical Chemistry, 74(16), 4051-4057. Available at: [Link]
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Cumming, J. N., et al. (2004). Design and development of BACE-1 inhibitors. Current Opinion in Drug Discovery & Development, 7(4), 536-556. Available at: [Link]
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AWS. (n.d.). ML-Driven Approach to Discovery of Peptide-Based BACE1 Inhibitors. Retrieved from [Link]
-
Singh, R., et al. (2023). Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer's Disease. ACS Omega, 8(2), 2235-2248. Available at: [Link]
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Iris Biotech. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. Retrieved from [Link]
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Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(14), 4945-4948. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-N-phenylalanine. Retrieved from [Link]
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ProQuest. (n.d.). Synthesis and Application of N-Aryl Peptides. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]
-
Young, H. A., et al. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(3), 1748-1755. Available at: [Link]
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Application Notes & Protocols: A Framework for Efficacy Testing of 2-methyl-N-(2-methylphenyl)Alanine
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel small molecule, 2-methyl-N-(2-methylphenyl)Alanine. As this compound is not extensively characterized in public scientific literature, this guide establishes a logical, multi-stage process for efficacy testing, beginning with foundational in vitro cell-based assays and progressing to in vivo animal models. The narrative is built upon a scientifically plausible hypothesized mechanism of action (MoA) : the competitive inhibition of the L-type Amino Acid Transporter 1 (LAT1). This transporter is a critical mediator of nutrient supply in many pathologies, particularly in oncology, making it a compelling therapeutic target. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making logic to ensure scientific rigor and data integrity.
Introduction and Scientific Rationale
This compound is a synthetic amino acid derivative. Its structure suggests a potential interaction with biological pathways that utilize or are regulated by amino acids. In the absence of established data, we hypothesize that this compound acts as an antagonist to the L-type Amino Acid Transporter 1 (LAT1, also known as SLC7A5).
The Rationale for the LAT1 Hypothesis:
-
Structural Analogy: The compound is an analog of large neutral amino acids (LNAAs) like phenylalanine and leucine, which are the natural substrates for LAT1.
-
Therapeutic Relevance: LAT1 is highly overexpressed in a wide range of human cancers and is essential for supplying amino acids required for rapid cell growth and proliferation, primarily through the activation of the mTORC1 signaling pathway.
-
Target Validity: Inhibition of LAT1 is a clinically validated strategy for cancer therapy.
This guide will, therefore, outline the necessary experiments to test this hypothesis and systematically evaluate the compound's anti-proliferative efficacy.
Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism. The compound is hypothesized to block LAT1, leading to intracellular amino acid deprivation, subsequent inhibition of the mTORC1 pathway, and ultimately, a reduction in cell proliferation and survival.
Caption: Hypothesized mechanism of this compound action.
Overall Experimental Workflow
A robust preclinical evaluation follows a staged approach to de-risk progression and build a comprehensive data package. The workflow ensures that resource-intensive in vivo studies are only initiated for compounds with promising and well-characterized in vitro activity.[1]
Caption: Staged experimental workflow from in vitro to in vivo studies.
Protocol: In Vitro Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines with varying levels of LAT1 expression.
Rationale: This initial screen establishes the compound's potency and selectivity. A potent compound will exhibit a low IC50 value. Comparing activity in LAT1-high vs. LAT1-low cell lines provides the first piece of evidence supporting the hypothesized mechanism.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Line Selection: Choose a panel of at least 4-6 human cancer cell lines. Include lines known for high LAT1 expression (e.g., HCT116, A549) and lines with lower expression as controls.
-
Cell Seeding: Seed cells in opaque-walled 96-well microplates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in appropriate cell culture medium to achieve final concentrations ranging from 100 µM to 1 nM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Parameter | Recommended Setting |
| Cell Lines | HCT116, A549 (LAT1-high); HEK293T (LAT1-low) |
| Seeding Density | 2,000 - 5,000 cells/well |
| Compound Conc. | 1 nM to 100 µM (10-point, 3-fold dilution) |
| Incubation Time | 72 hours |
| Endpoint | ATP content (Luminescence) |
| Controls | Vehicle (0.1% DMSO), Positive (e.g., JPH203) |
Protocol: Target Engagement Verification
Objective: To confirm direct binding of the compound to the LAT1 transporter in a cellular environment.
Rationale: A low IC50 value indicates a biological effect but does not prove the mechanism. A target engagement assay provides critical evidence that the compound physically interacts with its intended target.[2]
Methodology: Competitive Binding Assay
-
Cell Preparation: Use a LAT1-high cell line (e.g., HCT116) grown to ~90% confluency. Harvest and prepare a cell membrane fraction via homogenization and ultracentrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant, low concentration of a radiolabeled LAT1 ligand (e.g., [3H]-Gabapentin or a custom tracer).
-
Competition: Add increasing concentrations of unlabeled this compound (the competitor). Include a control with a known LAT1 inhibitor (positive control) and a no-competitor control (total binding).
-
Incubation: Incubate at a specified temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using a cell harvester and filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor compound. Calculate the Ki (inhibition constant) from the IC50 of the competition curve. A low Ki value indicates high-affinity binding to LAT1.
Protocol: Mechanistic Signaling Study
Objective: To determine if target engagement by the compound leads to the inhibition of the downstream mTORC1 signaling pathway.
Methodology: Western Blotting
-
Cell Culture and Treatment: Seed a LAT1-high cell line (e.g., A549) in 6-well plates. Once adhered, treat the cells with the compound at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 5x IC50) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against key mTORC1 pathway proteins: p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-Actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated to total S6K and 4E-BP1 indicates successful inhibition of the mTORC1 pathway.
In Vivo Efficacy Evaluation
Progression to in vivo studies should only occur if the compound demonstrates potent in vitro activity (e.g., IC50 < 1 µM), confirmed on-target engagement, and a clear downstream mechanistic effect.
Protocol: Pharmacokinetic (PK) Profiling
Objective: To determine the key PK parameters of the compound in a rodent model to establish a safe and effective dosing schedule for efficacy studies.
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial. Poor bioavailability or rapid clearance can lead to failed efficacy studies despite excellent in vitro potency.[3]
Methodology: Mouse PK Study
-
Animals: Use healthy, adult male BALB/c or C57BL/6 mice (n=3 per timepoint per route).
-
Formulation: Prepare the compound in a suitable vehicle for both intravenous (IV) and oral gavage (PO) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral dose (e.g., 10-20 mg/kg) via gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at designated time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t1/2 | Elimination half-life |
| F% | Bioavailability (calculated from PO/IV AUC) |
Protocol: Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the compound in an in vivo setting.
Rationale: The xenograft model is a standard preclinical method to assess whether a compound can inhibit tumor growth in a living system, providing a critical link between in vitro data and potential clinical application.[4][5]
Methodology: Cell Line-Derived Xenograft (CDX) Study
-
Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously inoculated with a LAT1-high cancer cell line (e.g., HCT116) that showed sensitivity in vitro.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Blinding: Randomize animals into treatment groups (n=8-10 per group) to ensure equal average tumor volumes across groups. The study should be conducted in a blinded fashion, where technicians measuring tumors are unaware of the treatment allocation.[2][6]
-
Treatment Groups:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Compound Dose 1 (e.g., 10 mg/kg, PO, daily)
-
Group 3: Compound Dose 2 (e.g., 30 mg/kg, PO, daily)
-
Group 4: Positive Control (e.g., a standard-of-care agent)
-
-
Dosing and Monitoring: Administer treatments for a set period (e.g., 21-28 days). Measure tumor volumes with digital calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study endpoint is reached when tumors in the control group reach a pre-defined maximum size (e.g., 1500 mm³).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor growth curves between groups.
Data Analysis and Decision-Making
Rigorous statistical analysis is paramount for the correct interpretation of preclinical data.[7][8][9]
-
In Vitro: IC50 values should be determined using non-linear regression analysis. Comparisons between cell lines can be made using an F-test.
-
In Vivo: Tumor growth data should be analyzed using a repeated-measures two-way ANOVA, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control at the final time point.[10]
Go/No-Go Decision Framework
The following logic tree can guide the decision-making process for advancing the compound through the discovery pipeline.
Caption: A logical framework for go/no-go decisions in preclinical development.
References
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Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Cardiology, 22(5), 943-946. [Link]
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OECD (2002). Guidance Document on the Recognition, Assessment, and Use of Clinical Signs as Humane Endpoints for Experimental Animals Used in Safety Evaluation. OECD Environmental Health and Safety Publications, Series on Testing and Assessment, No. 19. [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
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Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. Pharmaceutical Technology, 42(5), 26-29. [Link]
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Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244-258. [Link]
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Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link]
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Butt, S. A., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 68(1), e00863-23. [Link]
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Hori, S., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Clinical and Translational Science, 16(5), 839-849. [Link]
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Oncodesign Services. (n.d.). In vivo models. Oncodesign Services. [Link]
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Al-Sammarraie, N., et al. (2023). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. Expert Review of Molecular Diagnostics, 23(7), 585-598. [Link]
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Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLOS ONE, 13(7), e0200610. [Link]
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Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
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Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]
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Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. [Link]
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National Institute on Aging. (n.d.). AlzPED: Raising the Standards for Preclinical Efficacy Testing of Candidate Therapeutics in Alzheimer's Disease. National Institutes of Health. [Link]
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Henderson, V. C., et al. (2013). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS Medicine, 10(7), e1001489. [Link]
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Spierings, E., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Journal of the American College of Nutrition, 37(8), 684-692. [Link]
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Spierings, E., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. ResearchGate. [Link]
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Spierings, E., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Nutrition, 5, 73. [Link]
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High-Throughput Screening Strategies for Novel 2-methyl-N-(2-methylphenyl)Alanine Analogs
An Application Note for Drug Discovery Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The exploration of unnatural amino acids (UAAs) and their analogs represents a burgeoning frontier in medicinal chemistry and drug discovery.[1] These compounds, by deviating from the canonical 20 proteinogenic amino acids, offer unique structural motifs that can enhance metabolic stability, improve membrane permeability, and provide novel pharmacophores for interacting with biological targets.[1] The 2-methyl-N-(2-methylphenyl)Alanine scaffold, a derivative of phenylalanine, presents a compelling case for screening due to its structural complexity and potential to modulate biological pathways typically governed by natural amino acids. Potential targets for such analogs include L-type amino acid transporters (LATs), which are often overexpressed in cancer cells, and aminoacyl-tRNA synthetases, which are essential for protein synthesis.[2][3][4][5]
High-Throughput Screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological activity.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for this compound analogs. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based approaches, and outline the necessary quality control measures to ensure data integrity.
Strategic Selection of HTS Assays
The choice of an HTS assay is fundamentally dictated by the presumed biological target of the compound class. Given that this compound is a phenylalanine analog, the most logical targets are proteins that recognize and bind or transport large neutral amino acids.[2] Therefore, this guide will focus on two primary assay types targeting a putative protein interaction and a cell-based transporter function.
-
Biochemical Assays (Target-Focused): These assays are conducted in a cell-free environment, utilizing purified proteins to directly measure binding or enzymatic activity.[8][9] They are ideal for primary screening due to their simplicity, lower variability, and direct measurement of target engagement.
-
Fluorescence Polarization (FP): An excellent choice for monitoring molecular interactions in solution.[10] This technique is highly amenable to HTS and is particularly powerful for competitive binding assays where library compounds displace a fluorescently labeled probe from the target protein.[11][12]
-
-
Cell-Based Assays (Function-Focused): These assays measure a compound's effect within a living cell, providing a more physiologically relevant context by accounting for cell permeability, potential toxicity, and interaction with the target in its native environment.[13]
The following sections provide detailed protocols for an FP competition assay and a cell-based fluorescent substrate uptake assay, designed to serve as robust platforms for screening this compound analog libraries.
HTS Workflow and Quality Control
A successful HTS campaign is built upon a foundation of rigorous quality control (QC) to ensure that the data generated is reliable and reproducible.[16][17] This involves validating the assay before screening and continuously monitoring its performance.
Key Quality Control Metrics
The following statistical parameters must be calculated for each screening plate to validate its quality.[18]
| Metric | Formula | Recommended Value | Rationale |
| Z'-Factor | ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a large separation band between the positive and negative controls, signifying a robust and reliable assay suitable for HTS.[19] | |
| Signal-to-Background (S/B) Ratio | ≥ 3 (for inhibition assays) | Measures the dynamic range of the assay. A higher ratio indicates a clearer distinction between inhibited and uninhibited signals. | |
| Coefficient of Variation (%CV) | < 10% | Indicates the variability and precision of the negative controls (DMSO wells). A low %CV is essential for identifying true hits with confidence. |
Where: µpos = mean of positive control, σpos = standard deviation of positive control, µneg = mean of negative control, σneg = standard deviation of negative control.
Visualization of the General HTS Workflow
The diagram below illustrates the typical workflow for a high-throughput screening campaign, from initial assay development to hit confirmation.
Caption: General workflow for an HTS campaign.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to identify analogs that disrupt the interaction between a putative target protein (e.g., a subunit of an amino acid transporter) and a fluorescently labeled peptide probe.
Principle of FP Assay
Fluorescence Polarization measures the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide ("probe") tumbles rapidly in solution, resulting in low polarization. When bound to a large target protein, its rotation slows dramatically, leading to high polarization. Library compounds that inhibit this interaction will displace the probe, causing a decrease in polarization.[10]
Caption: Principle of the FP competition assay.
Materials and Reagents
-
Target Protein: Purified protein of interest (e.g., LAT1 subunit).
-
Fluorescent Probe: Fluorescein-labeled peptide known to bind the target.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test Compounds: this compound analogs library dissolved in 100% DMSO.
-
Positive Control: Unlabeled version of the probe peptide or a known inhibitor.
-
Negative Control: DMSO.
-
Microplates: Black, low-volume, 384-well non-binding surface plates.
-
Plate Reader: Equipped with FP capabilities (e.g., 485 nm excitation and 535 nm emission filters for fluorescein).[20]
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 2X solution of the Target Protein in Assay Buffer.
-
Prepare a 2X solution of the Fluorescent Probe in Assay Buffer.
-
Note: The final concentrations of protein and probe must be optimized during assay development to achieve a stable, high-polarization window. A good starting point is a protein concentration at its Kd for the probe, and a probe concentration of 1-5 nM.
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume (assuming a 10 mM stock).
-
-
Assay Execution:
-
Add 5 µL of the 2X Target Protein solution to all wells except those designated for "probe only" controls.
-
Add 5 µL of Assay Buffer to the "probe only" wells.
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm) to bring all components to the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein interaction.
-
Add 5 µL of the 2X Fluorescent Probe solution to all wells.
-
Seal the plate, protect from light, and incubate for 30 minutes at room temperature to reach binding equilibrium.[20]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters and G-factor settings.
-
Protocol 2: Cell-Based Fluorescent Substrate Uptake Assay
This protocol is designed to identify analogs that inhibit the function of an amino acid transporter, such as LAT1, which is highly expressed in many cancer cell lines.[14]
Workflow for the Cell-Based Uptake Assay
Caption: Step-by-step workflow for the transporter assay.
Materials and Reagents
-
Cell Line: A cell line with high expression of the target transporter (e.g., Ca9-22 cells for LAT1).[15]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescent Probe: A fluorescent amino acid substrate (e.g., H-Ala(2-Acd)-OH).[15]
-
Test Compounds: this compound analogs library in DMSO.
-
Positive Control: A known transporter inhibitor (e.g., JPH203 for LAT1).[15]
-
Negative Control: DMSO.
-
Microplates: Black, clear-bottom, 384-well cell culture plates.
-
Plate Reader: A bottom-reading fluorescence plate reader.
Step-by-Step Protocol
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Addition:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 50 µL of pre-warmed Assay Buffer.
-
Add 20 µL of Assay Buffer containing the test compounds or controls. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Substrate Uptake:
-
Prepare a 2X solution of the fluorescent amino acid probe in Assay Buffer (e.g., final concentration of 10 µM).[15]
-
Add 20 µL of the 2X probe solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The optimal time should be determined during assay development to be within the linear range of uptake.
-
-
Signal Termination and Reading:
-
Rapidly aspirate the probe-containing solution from the wells.
-
Wash the cell monolayer three times with 50 µL of ice-cold Assay Buffer to remove all extracellular probe.
-
After the final wash, leave 20 µL of Assay Buffer in each well.
-
Read the plate on a bottom-reading fluorescence plate reader at the appropriate excitation/emission wavelengths for the probe.
-
Conclusion
The successful identification of bioactive this compound analogs hinges on the strategic application of well-designed and rigorously validated HTS assays. The Fluorescence Polarization competition assay provides a direct, sensitive, and robust method for identifying compounds that bind to a purified target protein. Complementing this, the cell-based fluorescent substrate uptake assay offers critical functional data on the ability of analogs to modulate transporter activity in a physiological context. By employing these protocols and adhering to strict quality control standards, research organizations can efficiently screen large chemical libraries, identify potent and selective hits, and accelerate the progression of promising new chemical entities into the drug discovery pipeline.[6][21]
References
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Application Notes & Protocols: A Systematic Approach to the Crystallization of 2-methyl-N-(2-methylphenyl)Alanine
Abstract: The isolation of chemical compounds in a highly pure, crystalline form is a critical step in research and development, particularly within the pharmaceutical industry. The crystal structure and purity of an active pharmaceutical ingredient (API) directly influence its stability, solubility, and bioavailability. This document provides a comprehensive guide to developing a robust crystallization protocol for the amino acid derivative 2-methyl-N-(2-methylphenyl)Alanine. As specific crystallization data for this compound is not readily available in the literature, this guide emphasizes a systematic, first-principles approach. We will explore fundamental theories of crystallization and present detailed, step-by-step protocols for four primary techniques: Slow Cooling, Slow Evaporation, Antisolvent Addition, and Vapor Diffusion. The causality behind experimental choices is explained to empower researchers to rationally design and troubleshoot their crystallization experiments.
Introduction and Compound Analysis
Crystallization is a thermodynamic process where a solute transitions from a solution to a solid, highly ordered crystal lattice. The success of this process hinges on carefully controlling the generation of supersaturation—a state where the solute concentration exceeds its equilibrium solubility.[1][2] For complex organic molecules like amino acid derivatives, achieving high-quality crystals can be challenging due to factors like polymorphism, the presence of impurities, or the tendency to form oils or amorphous solids.[3]
This guide focuses on This compound . Based on standard chemical nomenclature, the structure is interpreted as 2-methyl-2-((2-methylphenyl)amino)propanoic acid. This structure is an analogue of phenylalanine and possesses both hydrogen bond donor (amine and carboxylic acid) and acceptor (carbonyl oxygen) sites, as well as significant hydrophobic character from the aromatic ring and methyl groups. These features suggest that a wide range of solvents could be suitable for crystallization, and that pH may play a critical role in solubility.[3]
The following table outlines the predicted physicochemical properties of the target molecule, based on data for the structurally similar isomer, 2-methyl-N-(4-methylphenyl)alanine.[4]
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | Structural Interpretation |
| Molecular Weight | 193.24 g/mol | [4] |
| XLogP3-AA | ~2.5 | Estimated based on para-isomer[4] |
| Hydrogen Bond Donors | 2 | (Amine N-H, Carboxyl O-H) |
| Hydrogen Bond Acceptors | 3 | (Carbonyl O, Carboxyl O) |
| Polarity | Moderately Polar / Lipophilic | Inferred from XLogP and functional groups |
This guide will provide researchers with the foundational knowledge and practical protocols to systematically screen for and optimize the crystallization of this, and similar, small organic molecules.
The Crystallization Process: A Systematic Workflow
Developing a crystallization protocol from scratch follows a logical progression designed to efficiently explore the parameter space. The primary goal is to identify a solvent or solvent system and a method of inducing supersaturation that favors slow, ordered crystal growth over rapid precipitation.
Caption: General workflow for developing a crystallization protocol.
Foundational Step: Solvent Screening
The choice of solvent is the most critical factor in crystallization.[5] An ideal solvent should dissolve the compound moderately to highly at an elevated temperature but poorly at a lower temperature (for cooling crystallization) or be miscible with a secondary solvent in which the compound is insoluble (for antisolvent crystallization).
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Aliquot approximately 5-10 mg of this compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent from the list below in 100 µL increments. Start with solvents of varying polarity.
-
Room Temperature Assessment: After each addition, vigorously vortex the tube for 30 seconds. Observe and record if the solid dissolves. Classify solubility as "Insoluble," "Slightly Soluble," or "Freely Soluble" at room temperature.
-
Elevated Temperature Assessment: If the compound is insoluble or slightly soluble at room temperature, gently heat the tube in a water bath or on a heating block (~50-60°C). Record any changes in solubility.
-
Analysis:
-
For Cooling Crystallization: A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.[6]
-
For Antisolvent Crystallization: A good "solvent" will be one in which the compound is freely soluble. A good "antisolvent" will be one in which the compound is insoluble, and which is miscible with the chosen solvent.[1]
-
For Evaporation: A solvent in which the compound is moderately soluble at room temperature is a good starting point.[5]
-
Table of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100.0 | 10.2 | Consider for polar compounds; pH adjustment may be needed. |
| Ethanol | 78.5 | 4.3 | Common, versatile, and relatively non-toxic. |
| Methanol | 64.7 | 5.1 | Good for polar compounds, more volatile than ethanol. |
| Isopropanol | 82.6 | 3.9 | Less polar than ethanol, good for slower cooling. |
| Acetone | 56.0 | 4.3 | Strong solvent, very volatile. |
| Acetonitrile | 81.6 | 5.8 | Aprotic polar solvent, often used in solvent/antisolvent pairs. |
| Ethyl Acetate | 77.1 | 4.4 | Medium polarity, common recrystallization solvent. |
| Dichloromethane | 39.6 | 3.1 | Excellent for many organics, but highly volatile. |
| Toluene | 110.6 | 2.4 | Non-polar aromatic solvent. |
| Hexane / Heptane | ~69 / ~98 | ~0.1 | Non-polar, often used as antisolvents.[5] |
Primary Crystallization Techniques and Protocols
Once initial solvent systems have been identified, the following techniques can be employed to generate supersaturation and induce crystallization.
Slow Cooling Crystallization
Principle: This technique relies on the principle that the solubility of most solids increases with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility decreases, leading to supersaturation and subsequent crystal formation.[2][7] Slow cooling is essential to provide time for molecules to orient correctly into a crystal lattice.[6]
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Slow Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) and heat the mixture to near boiling with stirring.
-
Saturation: Continue adding the solvent dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is critical to ensure the solution is saturated.[8]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it in a warm sand bath) can further slow the cooling rate and promote larger crystals.
-
Maximizing Yield: Once at room temperature, the flask can be moved to an ice bath or refrigerator for several hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual soluble impurities.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Antisolvent Crystallization
Principle: This method, also known as precipitation or drowning-out, involves adding a second solvent (the "antisolvent") in which the compound of interest is insoluble.[1] The addition of the miscible antisolvent reduces the overall solvating power of the solution, forcing the compound to crystallize. This technique is particularly useful for compounds that are highly soluble in most solvents or are heat-sensitive.[9][10] The rate of antisolvent addition is a critical parameter affecting crystal size and morphology.[11]
Caption: Workflow for Antisolvent Crystallization.
Protocol 3: Antisolvent Crystallization
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature to create a concentrated solution.
-
Antisolvent Addition: While stirring the solution, add the chosen "antisolvent" (e.g., deionized water) drop by drop using a burette or syringe pump for controlled addition.
-
Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (the cloud point), which indicates the onset of nucleation.
-
Growth: At this point, you can either stop the addition and allow the crystals to grow or continue adding the antisolvent very slowly to drive more material out of solution.
-
Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure crystallization is complete.
-
Isolation: Collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 2.
Vapor Diffusion
Principle: Vapor diffusion is a highly effective method for growing high-quality single crystals from very small amounts of material.[5][12][13] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a volatile antisolvent. The vapor of the antisolvent slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[14]
Caption: Setup for Vapor Diffusion Crystallization.
Protocol 4: Vapor Diffusion Crystallization
-
Solution Preparation: Dissolve 2-5 mg of the compound in a small volume (100-500 µL) of a moderately non-volatile solvent (e.g., toluene, methanol) in a small vial (the "inner vial").[5]
-
Chamber Preparation: Add a larger volume (2-5 mL) of a volatile antisolvent (e.g., pentane, diethyl ether) to a larger beaker or jar (the "outer chamber").[5]
-
Assembly: Carefully place the open inner vial inside the outer chamber, ensuring the liquid levels are not at risk of mixing.
-
Sealing: Seal the outer chamber tightly with a cap or parafilm.
-
Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.[12] Crystal growth may take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the crystals using a pipette or fine forceps.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; compound has a low melting point or high affinity for the solvent. | Dilute the solution slightly; slow down the cooling rate significantly; try a different solvent or a solvent/antisolvent pair.[6] |
| Amorphous Precipitate | Supersaturation is generated too quickly; solution is too supersaturated. | Slow down the cooling or antisolvent addition rate; reduce the initial concentration of the compound. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Concentrate the solution further by evaporating some solvent; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal from a previous batch. |
| Poor Crystal Quality | Impurities present in the material or solvent; vibrations or disturbances during growth.[12] | Purify the starting material further (e.g., by column chromatography); use high-purity solvents; ensure the crystallization vessel is left completely undisturbed. |
Conclusion
The crystallization of this compound, like any novel compound, requires a systematic and logical approach. By beginning with comprehensive solvent screening, researchers can make informed decisions about which primary crystallization technique—slow cooling, antisolvent addition, or vapor diffusion—is most likely to succeed. Each method offers a unique way to control the delicate process of supersaturation. The detailed protocols and workflows provided in this guide serve as a robust starting point. Careful observation, methodical optimization of parameters such as cooling rate and concentration, and iterative troubleshooting are the keys to obtaining high-purity, high-quality crystals suitable for further analysis and development.
References
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
University College London. (2006). Crystallisation Techniques. [Link]
-
Sella, A., & Tirel, E. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Zhang, Y., et al. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]
-
van der Sluis, P., & Lenstra, A. T. H. (n.d.). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. International Union of Crystallography. [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
Ito, L., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. PMC - NIH. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
PubChem - NIH. (n.d.). 2-Methyl-N-phenylalanine. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
PubChem - NIH. (n.d.). 2-Methyl-D-phenylalanine. [Link]
-
University of Lisbon. (n.d.). crystallization of small molecules. [Link]
-
PubChem - NIH. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. [Link]
-
ACS Publications. (n.d.). A Practical Approach for Using Solubility to Design Cooling Crystallisations. [Link]
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Application Notes and Protocols for the Incorporation of 2-methyl-N-(2-methylphenyl)Alanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit with Sterically Demanding Unnatural Amino Acids
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2][3] Among these, N-substituted and α,α-disubstituted amino acids are of particular interest for their ability to impose conformational constraints on the peptide backbone, a critical factor in modulating biological activity.[2] This guide provides a detailed protocol for the incorporation of a unique and sterically demanding unnatural amino acid, 2-methyl-N-(2-methylphenyl)alanine, into peptide sequences using solid-phase peptide synthesis (SPPS).
The structure of this compound, featuring a methyl group on the α-carbon and a 2-methylphenyl group on the backbone nitrogen, presents significant synthetic challenges due to severe steric hindrance around the carboxylic acid and the secondary amine. This guide will address these challenges by providing a robust protocol utilizing advanced coupling reagents and optimized reaction conditions, along with methods for the characterization of the resulting modified peptides.
Diagram: Structure of this compound
Caption: Chemical structure of this compound.
PART 1: Synthesis of Fmoc-Protected this compound
Prior to its use in solid-phase peptide synthesis, the unnatural amino acid must be protected with a suitable Nα-protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols.[4] The synthesis of the Fmoc-protected building block is a critical first step.
Protocol: N-Arylation and Fmoc Protection
A potential synthetic route involves the N-arylation of 2-methylalanine, followed by Fmoc protection. Copper- or palladium-catalyzed N-arylation methods have been successfully employed for the synthesis of N-aryl amino acids.[5][6]
-
N-Arylation: React 2-methylalanine with 2-bromotoluene in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as a β-diketone, at room temperature.[5] Alternatively, a palladium-catalyzed Buchwald-Hartwig amination can be employed.
-
Fmoc Protection: Following successful N-arylation and purification, the resulting this compound is reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base, such as sodium bicarbonate, in a solvent mixture like 1,4-dioxane and water to yield the desired Fmoc-protected amino acid.
-
Purification: The final product should be purified by column chromatography on silica gel to ensure high purity before use in peptide synthesis.
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of the sterically hindered Fmoc-2-methyl-N-(2-methylphenyl)alanine into a growing peptide chain requires optimized coupling conditions to overcome the steric hindrance and achieve high coupling efficiency.[7][8]
Diagram: SPPS Workflow for Unnatural Amino Acid Incorporation
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin for C-terminal amide peptides or a pre-loaded Wang or 2-chlorotrityl chloride resin for C-terminal acid peptides.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade.
-
Deprotection Solution: 20% piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected amino acids and the custom-synthesized Fmoc-2-methyl-N-(2-methylphenyl)alanine-OH.
-
Coupling Reagents: See Table 1 for recommended options.
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
Protocol Steps
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-2-methyl-N-(2-methylphenyl)alanine-OH, 3-5 equivalents of the chosen coupling reagent (see Table 1), and 6-10 equivalents of a suitable base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or elevated temperatures (e.g., 50 °C) may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the presence of free primary amines. Note that for this secondary amine, a chloranil test is more appropriate to monitor the coupling progress. A negative test indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Full Name | Key Advantages | Citation(s) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, effective for sterically hindered couplings, low racemization.[9] | [9] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar reactivity to HATU, often more cost-effective. | |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very high reactivity, particularly useful for difficult sequences.[8] | [8] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, based on the Oxyma Pure leaving group, which can be superior to HOBt-based reagents. |
PART 3: Characterization of the Modified Peptide
Thorough characterization is essential to confirm the successful incorporation of this compound and to assess the purity of the final peptide.[10][11]
Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. A single, sharp peak is indicative of a pure compound. The retention time of the modified peptide will likely be different from its unmodified counterpart due to the increased hydrophobicity of the unnatural amino acid.
-
Mass Spectrometry (MS): Essential for confirming the identity of the peptide by verifying its molecular weight. High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) can provide highly accurate mass data. The observed mass should correspond to the calculated theoretical mass of the peptide containing this compound.
-
Tandem Mass Spectrometry (MS/MS): Used for peptide sequencing to confirm the exact position of the unnatural amino acid within the peptide chain. Fragmentation analysis (e.g., CID or ETD) will show a mass shift in the b- or y-ion series corresponding to the mass of the incorporated residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1D and 2D NMR experiments can be performed to confirm the structure of the unnatural amino acid within the peptide and to study its effect on the overall peptide conformation.[11]
Table 2: Expected Mass Modifications
| Modification | Mass Change (Da) | Notes |
| Incorporation of this compound | +193.25 (as a free amino acid) | The exact mass shift in the peptide will depend on the loss of water during peptide bond formation. |
| Fmoc protecting group | +222.24 | Should be absent in the final, deprotected peptide. |
Troubleshooting
-
Low Coupling Efficiency:
-
Increase the equivalents of the amino acid and coupling reagents.
-
Extend the coupling time or increase the reaction temperature.
-
Switch to a more powerful coupling reagent (see Table 1).
-
Use a less sterically hindered base, such as 2,4,6-collidine.[7]
-
-
Deletion Sequences:
-
Ensure complete deprotection and coupling at each step.
-
Incorporate a capping step after each coupling.
-
-
Racemization:
-
Use coupling reagents known for low racemization, such as HATU.[9]
-
Avoid excessive use of base and prolonged pre-activation times.
-
Conclusion
The successful incorporation of highly sterically hindered unnatural amino acids like this compound into peptides is achievable with careful optimization of the solid-phase peptide synthesis protocol. The use of potent coupling reagents is paramount to overcoming the steric barriers presented by this unique building block. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers to explore the potential of such modifications in the design of novel and improved peptide therapeutics.
References
- Google Patents. (n.d.). Synthesis of N-substituted peptide amides.
- ProQuest. (n.d.). Synthesis and Application of N-Aryl Peptides.
- ResearchGate. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
- ResearchGate. (2025). ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biosynth. (n.d.). Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
- ACS Publications. (2019). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
- ResearchGate. (2025). Solid-phase peptide synthesis using Nα-trityl-amino acids.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Semantic Scholar. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- PubMed Central. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications.
- PubMed. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
- ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the....
- Benchchem. (n.d.). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- PubMed Central. (n.d.). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids.
- PubMed Central. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. file.globalso.com [file.globalso.com]
- 10. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 11. oxfordglobal.com [oxfordglobal.com]
Application Notes and Protocols: A Step-by-Step Guide for the Purification of 2-methyl-N-(2-methylphenyl)Alanine
Abstract
This comprehensive guide provides detailed protocols for the purification of 2-methyl-N-(2-methylphenyl)alanine, a substituted amino acid of interest in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes, this document outlines three primary purification strategies: recrystallization, acid-base extraction, and column chromatography. The selection of each method is rationalized based on the physicochemical properties of the target compound and the nature of potential impurities. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for obtaining high-purity this compound.
Introduction: The Rationale for Purification
This compound is a non-canonical amino acid whose utility in medicinal chemistry and materials science is contingent upon its purity. Synthetic routes to N-aryl amino acids can often result in a mixture of unreacted starting materials, diastereomers (if applicable), and side-products from competing reactions.[1][2] These impurities can interfere with downstream applications, leading to erroneous biological data or compromising the integrity of synthesized peptides and other macromolecules.[3] Therefore, a robust purification strategy is not merely a recommendation but a prerequisite for its effective use.
The purification of this compound presents a unique set of challenges and opportunities based on its structure: an amino acid with a bulky, hydrophobic N-aryl substituent. This structure imparts amphoteric properties, allowing for manipulation of its solubility based on pH, while the hydrophobicity guides the choice of solvents for recrystallization and chromatography.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale for Purification |
| Molecular Formula | C₁₁H₁₅NO₂ | Provides the basis for molecular weight calculations. |
| Molecular Weight | 193.24 g/mol [6] | Essential for stoichiometric calculations and mass spectrometry. |
| Appearance | Likely a white to off-white crystalline solid.[7] | Visual inspection can be a preliminary indicator of purity. |
| Solubility | Amphoteric; soluble in acidic and basic aqueous solutions. Sparingly soluble in non-polar organic solvents, with moderate solubility in polar organic solvents.[7] | This property is the cornerstone of purification by acid-base extraction and influences solvent selection for recrystallization and chromatography. |
Potential Impurities
The impurity profile is largely dependent on the synthetic route. Common synthetic strategies for N-aryl amino acids may include nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][8] Potential impurities could include:
-
Unreacted Starting Materials: Such as 2-methylalanine and 2-iodotoluene (or a related aryl halide/triflate).
-
Over-Alkylated Byproducts: Di-arylated or other undesired side products.
-
Reagents and Catalysts: Residual coupling reagents or metal catalysts.[8]
-
Isomers: Positional isomers if the arylation reaction is not perfectly regioselective.
Purification Methodologies
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Often, a combination of methods is most effective.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Rationale: This method is suitable if the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the desired compound.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in a variety of solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates might include ethanol/water or isopropanol/water mixtures, or ethyl acetate.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.
Method 2: Acid-Base Extraction
This technique leverages the amphoteric nature of the amino acid to separate it from non-ionizable organic impurities.
Rationale: This is a highly effective method for removing non-acidic and non-basic organic impurities, such as unreacted aryl halides.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The amino acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add an aqueous acid (e.g., 1 M hydrochloric acid) with stirring until the pH reaches the isoelectric point of the amino acid (typically pH 5-6), at which point it will precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Method 3: Flash Column Chromatography
For mixtures with impurities of similar polarity, flash column chromatography is the method of choice.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. It is highly effective for removing impurities with close polarity to the product.[9][10]
Workflow Diagram:
Caption: Flash Chromatography Workflow.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system is chosen based on Thin Layer Chromatography (TLC) analysis. A good starting point for N-aryl amino acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid (0.1-1%) is often added to the mobile phase to keep the amino acid protonated and prevent streaking on the silica gel.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading).
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
After purification, the purity of the this compound should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid or formic acid is a common choice for amino acid analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in ensuring the reliability and reproducibility of research in which it is used. The choice of purification method—recrystallization, acid-base extraction, or column chromatography—should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. For optimal results, a combination of these techniques may be employed. Rigorous analytical characterization is essential to confirm the purity of the final product.
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-
PubChem. 2-Methyl-N-phenylalanine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methyl-D-phenylalanine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methyl-N-(4-methylphenyl)alanine. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-methylphenylalanine. [Link]
- Zhang, Y., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.
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-
Wang, L., et al. (2012). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]
- (Reference not directly cited in text, but relevant to rel
-
Ragain, C., et al. (2020). Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. PubMed Central. [Link]
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- (Reference not directly cited in text, but relevant to amino acid analysis)
- Aurelio, L., et al. (2019). Synthesis of N-Alkyl Amino Acids. Monash University.
- Jones, G., et al. (2003). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank.
-
Jessing, M., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
- (Reference not directly cited in text, but relevant to rel
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- (Reference not directly cited in text, but relevant to rel
-
Tundel, R. E., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
- (Reference not directly cited in text, but relevant to rel
- (Reference not directly cited in text, but relevant to rel
- (Reference not directly cited in text, but relevant to impurity analysis)
- (Reference not directly cited in text, but relevant to impurity analysis)
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- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. 2-Methyl-N-phenylalanine | C10H13NO2 | CID 12678866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-D-phenylalanine | C10H13NO2 | CID 6951464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-N-(2-methylphenyl)alanine
Welcome to the technical support center for the synthesis of 2-methyl-N-(2-methylphenyl)alanine, a sterically hindered, non-canonical amino acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
The synthesis of this N-aryl, α,α-disubstituted amino acid presents unique challenges due to steric hindrance around both the nitrogen nucleophile and the electrophilic aryl partner. The most robust and widely applicable synthetic strategy is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This guide will primarily focus on troubleshooting this powerful cross-coupling reaction, while also addressing alternative methods and general purification concerns.
Troubleshooting Guide (Q&A Format)
This section directly addresses common issues encountered during the synthesis. The primary reaction scheme under consideration is the Buchwald-Hartwig coupling between an aryl halide (e.g., 2-bromotoluene or 2-chlorotoluene) and 2-aminoisobutyric acid (a synonym for 2-methylalanine) or its ester.
Problem Area 1: Low or No Product Yield
Question 1: My Buchwald-Hartwig reaction shows no conversion of starting materials. What are the most critical parameters to check?
Answer: A stalled Buchwald-Hartwig amination of a hindered substrate like this often points to issues with one of four key components: the catalyst/ligand system, the base, the solvent, or the reaction temperature.
-
Catalyst and Ligand Activation: This is the most common failure point. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[4][5] For this sterically demanding coupling, a simple ligand like P(t-Bu)₃ is often insufficient. You require a specialized, bulky, and electron-rich biaryl phosphine ligand.
-
Expert Insight: Ligands like t-BuBrettPhos , SPhos , or RuPhos are specifically designed to facilitate the reductive elimination step for hindered substrates, which is often rate-limiting.[4][6] Ensure your ligand is not degraded; they can be air-sensitive. Using a pre-formed catalyst (a palladacycle precatalyst) can provide more consistent results by avoiding inefficient in situ activation.[5]
-
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amino acid (or its ester) to form the active nucleophile.
-
Causality: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base due to its high basicity in organic solvents.[4] However, if your substrate has base-sensitive functional groups (e.g., an ester you wish to preserve), weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, though they typically require higher temperatures and longer reaction times.[7] Incomplete deprotonation is a common cause of reaction failure.
-
-
Solvent and Solubility: The reaction components, particularly the base and the deprotonated amino acid salt, must have some solubility in the reaction medium.[5]
-
Temperature: These couplings often require elevated temperatures (80-110 °C) to overcome the high activation energy associated with hindered substrates. If you are running the reaction at a lower temperature, a lack of conversion is not surprising.
Question 2: I'm seeing some product formation by LC-MS, but the reaction has stalled at ~20% conversion. What should I do?
Answer: Reaction stagnation suggests catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive.
-
Troubleshooting Steps:
-
Degas Thoroughly: Oxygen is a known poison for Pd(0) catalysts. Ensure your reaction mixture was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and is maintained under an inert atmosphere (Nitrogen or Argon).
-
Add More Catalyst/Ligand: In some cases, a second charge of the palladium precatalyst and ligand can restart the reaction. This is a diagnostic test; if it works, it strongly implies catalyst death was the issue.
-
Check Starting Material Purity: Impurities in the aryl halide or amine (e.g., sulfur-containing compounds) can act as catalyst poisons.[4]
-
-
-
Inhibitory Side Products: In reactions involving aryl iodides, the iodide anion generated can sometimes form unreactive bridged palladium dimers, inhibiting the catalytic cycle.[4] While less common with modern ligands, if you are using an aryl iodide and see stalling, switching to the corresponding aryl bromide or triflate may be beneficial.[5]
Question 3: I am attempting a reductive amination between 2-methyl-2-oxopropanoic acid and o-toluidine, but the yield is poor. Why might this be failing?
Answer: Reductive amination is a viable alternative but requires careful control of reaction conditions, particularly pH.[9][10] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced.[9]
-
Imine Formation: This step is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically weakly acidic (pH 4-6).
-
Expert Insight: If the medium is too acidic, the o-toluidine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack. You can buffer the reaction with acetic acid.
-
-
Reducing Agent Choice: The choice of reducing agent is critical.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is selective for the iminium ion over the ketone starting material, preventing reduction of the keto-acid before the imine can form.[9]
-
Sodium Triacetoxyborohydride (STAB): This is often a superior reagent as it is less toxic than NaBH₃CN and is also selective for the imine/iminium intermediate. It is particularly effective for hindered ketones and anilines.
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is also an option but can sometimes lead to side reactions, such as reduction of the aromatic ring if conditions are too harsh.[9]
-
Problem Area 2: Impurity Formation and Side Reactions
Question 4: My main product is contaminated with a significant amount of toluene. Where is this coming from in my Buchwald-Hartwig reaction with 2-bromotoluene?
Answer: The formation of toluene is a classic side reaction known as hydrodehalogenation .[1] This occurs when the aryl halide is reduced instead of coupling with the amine.
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[1] It can also arise from protonolysis of the Pd-Aryl intermediate if a source of protons (like water) is present.
-
Mitigation Strategies:
-
Use Bulky Ligands: As mentioned in Q1, advanced biaryl phosphine ligands (e.g., t-BuBrettPhos) are designed to accelerate the C-N reductive elimination, which helps it outcompete the hydrodehalogenation pathway.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water can facilitate protonolysis pathways that lead to the unwanted side product.
-
Choice of Base: While NaOt-Bu is strong, its conjugate acid (t-BuOH) has a higher pKa than water, making it a less potent proton source for unwanted side reactions.
-
Question 5: My final product appears discolored (yellow or brown) even after initial purification. What is the likely cause?
Answer: Discoloration is often due to two main sources: residual palladium or oxidation of the aniline-type product.
-
Residual Palladium: Palladium catalysts, particularly after the reaction, can form colloidal palladium nanoparticles (palladium black), which are intensely colored and difficult to remove.
-
Removal Protocol:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica gel. This will remove the bulk of the insoluble palladium species.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal for 15-30 minutes can effectively adsorb colored impurities.
-
Metal Scavenging: For high-purity applications, commercially available silica-bound metal scavengers (e.g., with thiol functionalities) can be used to sequester the last traces of palladium.
-
-
-
Product Oxidation: N-aryl amines, especially those with electron-donating groups like the methyl on the phenyl ring, can be susceptible to air oxidation over time, forming colored impurities.
-
Prevention: Store the final product under an inert atmosphere (argon or nitrogen) and protect it from light, especially if it will be stored for an extended period.
-
Problem Area 3: Product Isolation and Purification
Question 6: How can I effectively separate my product, an amino acid, from the reaction mixture after a Buchwald-Hartwig coupling?
Answer: The amphoteric nature of the final amino acid product (containing both a basic amine and an acidic carboxylic acid) is a powerful tool for purification via acid-base extraction.
-
Expert Protocol (assuming the reaction used the free amino acid):
-
Quench and Dilute: After the reaction is complete, cool to room temperature and carefully quench with water. Dilute with a solvent like ethyl acetate or MTBE.
-
Acidic Wash (Remove Unreacted Amine): Extract the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate and remove any unreacted o-toluidine (if it were a starting material) and other basic impurities into the aqueous layer. Your product, being an amino acid, may partition between layers or precipitate at this stage depending on its isoelectric point.
-
Basic Extraction (Isolate the Product): Extract the organic layer with a dilute base (e.g., 1 M NaOH or NaHCO₃). This will deprotonate the carboxylic acid of your product, forming a water-soluble carboxylate salt. The organic layer will retain non-acidic impurities (like the hydrodehalogenated side product, toluene).
-
Acidification and Isolation: Separate the basic aqueous layer. Cool it in an ice bath and slowly re-acidify with 1 M HCl until the product precipitates (typically around pH 3-6). The solid product can then be collected by filtration, washed with cold water, and dried.
-
Question 7: My product is an oily substance and won't crystallize. Column chromatography on silica gel is also proving difficult. What are my options?
Answer: Purifying zwitterionic or highly polar amino acids on standard silica gel can be challenging due to strong binding and streaking.[11]
-
Chromatography Modifications:
-
Modified Mobile Phase: If you must use silica gel, try a more polar solvent system like Dichloromethane/Methanol with a small amount of acetic acid or triethylamine added to suppress ionization and improve peak shape.[11]
-
Reverse-Phase Chromatography (C18): This is often a much better choice for polar molecules. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Salt Formation: If the free amino acid is difficult to handle, consider converting it to a stable, crystalline salt.
-
Procedure: Dissolve the purified (or semi-pure) oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or a solution of a sulfonic acid like p-toluenesulfonic acid (PTSA) to precipitate the corresponding hydrochloride or tosylate salt, which is often a well-behaved, crystalline solid.
-
Visualized Workflows and Mechanisms
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for diagnosing low-yield issues.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed C-N coupling.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide is best for this reaction: chloride, bromide, or iodide? A: Contrary to many cross-coupling reactions where reactivity is I > Br > Cl, in Buchwald-Hartwig amination, aryl bromides are often optimal.[5] Aryl iodides can sometimes cause catalyst inhibition.[4] Aryl chlorides are less reactive and require more specialized, highly active catalyst systems, but can be more cost-effective for large-scale synthesis.[6] For lab-scale synthesis of this hindered product, an aryl bromide like 2-bromotoluene is a reliable starting point.
Q2: Should I use the free amino acid (2-methylalanine) or its methyl/ethyl ester? A: Both are viable, but the choice impacts the workup.
-
Using the free amino acid: Requires a stronger base (at least 2 equivalents of NaOt-Bu) to deprotonate both the carboxylic acid and the amine. However, it allows for a straightforward acid-base extractive workup to purify the final product and avoids a final deprotection step.
-
Using an amino acid ester: Requires only one equivalent of base and may proceed under milder conditions.[7][8] However, this adds a final saponification (hydrolysis) step to get the target amino acid, and purification of the intermediate N-aryl amino ester may require chromatography.[12] Racemization can also be a concern with amino acid esters that have a proton on the alpha-carbon, though this is not an issue for the quaternary 2-methylalanine.[7][8]
Q3: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is required for unambiguous structure confirmation and purity assessment.
-
¹H and ¹³C NMR: To confirm the connectivity and structure. You should expect to see signals for the two aromatic methyl groups, the two equivalent alpha-methyl groups on the alanine backbone, and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution MS (HRMS) is preferred for confirming the elemental composition.
-
HPLC: To assess the purity of the final compound. A reverse-phase method (C18 column) is typically suitable.
Q4: Are there any significant safety considerations for this synthesis? A: Yes.
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), as their long-term toxicological effects are not fully known.
-
Sodium tert-butoxide (NaOt-Bu): This is a strong, moisture-sensitive base. It is corrosive and can cause severe skin and eye burns. Handle it under an inert atmosphere.
-
Solvents: Toluene and dioxane have associated health risks and should always be handled in a well-ventilated fume hood. Dioxane can form explosive peroxides upon storage.
Data and Reference Tables
Table 1: Recommended Buchwald-Hartwig Reaction Components
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Aryl Halide | 2-Bromotoluene, 2-Chlorotoluene | Bromide is more reactive and reliable. Chloride is cheaper but requires a more active catalyst system.[5][6] |
| Amine Source | 2-Aminoisobutyric Acid (Ester) | Ester may allow milder conditions but requires a deprotection step. Free acid simplifies purification.[8][12] |
| Pd Precatalyst | t-BuBrettPhos Pd G3/G4, Pd₂(dba)₃ | Palladacycle precatalysts offer reliability. Pd₂(dba)₃ is a common Pd(0) source.[8] |
| Ligand | t-BuBrettPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphines are essential for coupling hindered substrates.[4][6] |
| Base | NaOt-Bu, Cs₂CO₃ | NaOt-Bu is highly effective but harsh. Cs₂CO₃ is milder but may require higher temperatures/longer times.[4][7] |
| Solvent | Toluene, Dioxane, 2-MeTHF | Must be anhydrous. Choice depends on substrate solubility and desired reaction temperature.[4][8] |
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 11, 2024. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Accessed January 11, 2024. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Accessed January 11, 2024. [Link]
-
Reductive amination. In: Wikipedia. Accessed January 11, 2024. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. Published September 25, 2022. [Link]
-
Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. Accessed January 11, 2024. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters (ACS Publications). Published August 8, 2016. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 11, 2024. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Dorel R, Grugel CP, Haydl AM. The Buchwald-Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Published July 22, 2022. [Link]
-
Dorel R, Grugel CP, Haydl AM. The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Published May 2019. [Link]
-
Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. Accessed January 11, 2024. [Link]
-
Kashani SK, Jessiman JE, Vantourout JC, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Published online 2022. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. NIH. Published August 8, 2016. [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Accessed January 11, 2024. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Published March 5, 2017. [Link]
-
Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. Accessed January 11, 2024. [Link]
-
Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science (RSC Publishing). Accessed January 11, 2024. [Link]
-
Overcoming the Necessity of γ-Substitution in δ-C(sp3)–H Arylation: Pd-Catalyzed Derivatization of α-Amino Acids. ACS Catalysis (ACS Publications). Published April 19, 2021. [Link]
-
McGowan MA, Henderson JL, Buchwald SL. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. Published March 16, 2012. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. Accessed January 11, 2024. [Link]
-
Mindt M, Niquille D, Gademann K. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Nature. Published August 27, 2018. [Link]
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis (ACS Publications). Published June 27, 2019. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Accessed January 11, 2024. [Link]
-
Synthetic approaches to heterocyclic α,α-disubstituted amino acids. RSC Publishing. Published February 20, 2025. [Link]
- N-methylaniline production process.
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Accessed January 11, 2024. [Link]
-
Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Accessed January 11, 2024. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 2-methyl-N-(2-methylphenyl)Alanine
Welcome to the technical support center for the synthesis of 2-methyl-N-(2-methylphenyl)alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which presents unique challenges due to steric hindrance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the formation of a C-N bond between a sterically hindered secondary amine (2-methylalanine, an α,α-disubstituted amino acid) and a sterically hindered aryl group (the o-tolyl group). This steric congestion around the reaction centers makes standard amination protocols challenging, often resulting in low yields or no reaction. The primary strategies to overcome these hurdles are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. A plausible alternative is reductive amination. This guide will address common issues encountered with each of these methods.
Part 1: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation but requires careful optimization for sterically demanding substrates.[1]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a very low yield or failing completely. What are the most likely causes?
A1: For sterically hindered couplings like the synthesis of this compound, low yields are often due to several factors:
-
Inappropriate Ligand Choice: This is the most critical parameter. Standard phosphine ligands like PPh₃ are often ineffective. You need bulky, electron-rich ligands that can stabilize the palladium catalyst and facilitate the difficult reductive elimination step.[2]
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0).
-
Suboptimal Base: The base is crucial for deprotonating the amino acid (or its ester). A base that is too weak will result in a slow reaction, while an overly strong or nucleophilic base can lead to side reactions.
-
Solvent Effects: The solvent influences the solubility of the reactants and the catalyst, which can significantly impact the reaction rate.
Q2: Which ligands are recommended for coupling 2-methylalanine with an o-tolyl halide?
A2: For this challenging transformation, you should consider highly specialized, sterically demanding biaryl phosphine ligands. Generations of Buchwald ligands have been developed to address such substrates.[2] Recommended starting points include:
-
RuPhos: Known for its effectiveness in coupling with hindered aryl chlorides.
-
t-BuXPhos or XPhos: These are also excellent choices for sterically encumbered substrates.[3]
-
BrettPhos: Designed for coupling primary amines, but its steric profile can be beneficial here.
Q3: My primary side product appears to be the hydrodehalogenation of my aryl halide (e.g., 2-bromotoluene is converted to toluene). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can be exacerbated by steric hindrance that slows down the desired C-N bond formation.[1] To mitigate this:
-
Optimize the Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center is coordinatively saturated.
-
Choice of Base: Some bases are more prone to promoting hydrodehalogenation. Consider switching from an alkoxide base like NaOtBu to a carbonate base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.
-
Lower Reaction Temperature: If the reaction is proceeding, albeit slowly, lowering the temperature might disfavor the hydrodehalogenation pathway more than the desired amination.
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
If you are experiencing low yields, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized starting protocol that should be optimized for your specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl halide (e.g., 2-bromotoluene, 1.0 mmol), 2-methylalanine ester hydrochloride (1.2 mmol), the phosphine ligand (e.g., RuPhos, 0.03 mmol), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) to an oven-dried Schlenk tube.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL). Then, add the base (e.g., NaOtBu, 2.5 mmol).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. If the product is the free acid, an acidic workup followed by extraction is necessary.
| Parameter | Starting Condition | Optimization Strategy |
| Aryl Halide | 2-Bromotoluene | Aryl iodides are more reactive but can inhibit the catalyst. Aryl chlorides are less reactive and require more active catalysts. |
| Amine | 2-Methylalanine Ester | The free acid can be used, but may require a stronger base and can chelate the metal. The ester is often more soluble and less prone to side reactions. |
| Pd Precatalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pre-formed (NHC)Pd(allyl)Cl catalysts can offer higher activity and reproducibility.[4] |
| Ligand | RuPhos / t-BuXPhos | Screen different bulky biaryl phosphine ligands. The optimal choice is substrate-dependent. |
| Base | NaOtBu / K₃PO₄ | Stronger, non-coordinating bases are generally preferred. For base-sensitive substrates, Cs₂CO₃ can be a milder alternative. |
| Solvent | Toluene / Dioxane | Toluene is often a good choice as it can help precipitate inorganic salts. |
| Temperature | 100-110 °C | May need to be increased for less reactive substrates, but be mindful of potential decomposition. |
Part 2: Troubleshooting Guide for Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed alternative for N-arylation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern ligand-accelerated protocols have made it more accessible.[5]
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction is not proceeding. What should I check first?
A1: The success of an Ullmann reaction often hinges on the following:
-
Copper Source and Activation: Traditional protocols used copper powder, which can have variable activity. Using a well-defined copper(I) salt like CuI is generally more reliable.
-
Ligand: For hindered substrates, a ligand is often essential to facilitate the reaction at lower temperatures. Proline and its derivatives are common choices for the N-arylation of amino acids.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required to ensure the solubility of the reactants and achieve the necessary reaction temperatures.
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is usually sufficient.
Q2: Can I use an aryl boronic acid instead of an aryl halide in a copper-catalyzed reaction?
A2: Yes, this is known as the Chan-Lam coupling. It's a variation of the Ullmann reaction that couples an amine with an arylboronic acid, often using Cu(OAc)₂ as the catalyst. This can be a milder alternative to using aryl halides.
Troubleshooting Workflow: Failed Ullmann Condensation
Caption: Troubleshooting workflow for a failed Ullmann condensation.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from a procedure for a similar N-arylated 2-methylalanine derivative.
-
Reagent Combination: To a reaction vessel, add the aryl halide (e.g., 2-bromotoluene, 1.0 mmol), 2-methylalanine (1.5 mmol), K₂CO₃ (3.0 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as DMF or DMSO (5 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas like argon or nitrogen.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Adjust the pH of the aqueous layer to ~4 with 1M HCl, which should precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum.
| Parameter | Starting Condition | Optimization Strategy |
| Aryl Halide | 2-Bromotoluene | Aryl iodides are generally more reactive in Ullmann couplings. |
| Amine | 2-Methylalanine (free acid) | The free acid works well in this protocol. |
| Cu Catalyst | CuI | CuCl or Cu₂O can also be effective. |
| Ligand | L-Proline | Other amino acids or N,N-dimethylglycine can also be screened as ligands. |
| Base | K₂CO₃ | Cs₂CO₃ can sometimes improve yields. |
| Solvent | DMF / DMSO | N-Methyl-2-pyrrolidone (NMP) is another option. |
| Temperature | 100-120 °C | May require temperatures up to 140 °C for less reactive substrates. |
Part 3: Reductive Amination as an Alternative Route
Reductive amination offers a different synthetic approach, forming the C-N bond by reducing an imine intermediate. This method avoids the use of expensive palladium catalysts but may require the synthesis of a keto-acid precursor.
Conceptual Workflow
The synthesis would proceed in two conceptual steps:
-
Imine Formation: Reaction of a pyruvate derivative (e.g., 2-keto-3-methylbutanoic acid, if starting from valine precursor logic) with 2-methylaniline to form an imine.
-
Reduction: Reduction of the imine to the desired secondary amine.
Caption: Conceptual workflow for reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the reductive amination route for this specific molecule?
A1: The main challenges would be:
-
Synthesis of the Keto-Acid: The appropriate α-keto acid corresponding to 2-methylalanine would be 2,2-dimethylpyruvic acid, which may not be readily available.
-
Imine Formation with a Hindered Amine: The steric hindrance of 2-methylaniline could make the initial imine formation slow. This step is often favored under mildly acidic conditions (pH ~4-6).
-
Choice of Reducing Agent: A mild and selective reducing agent is needed to reduce the imine without affecting other functional groups. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common choices.
General Protocol for Reductive Amination
-
Imine Formation: Dissolve the keto acid (1.0 mmol) and 2-methylaniline (1.1 mmol) in a suitable solvent like methanol or dichloroethane. If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: Add the reducing agent (e.g., NaBH₃CN, 1.5 mmol) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 12-24 hours.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. Once complete, quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent.
-
Purification: Purify by column chromatography or crystallization.
References
-
Nolan, S. P., & O'Brien, C. J. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (34), 6789-6799. [Link]
-
Lam, P. Y. S., et al. (2003). N-Arylation of α-Aminoesters with p-Tolylboronic Acid Promoted by Copper(II) Acetate. ChemInform, 34(36). [Link]
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 223-231.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-catalyzed amination of aryl triflates. The Journal of Organic Chemistry, 61(17), 5834-5835.
- Stambuli, J. P., et al. (2002). A new class of ligands for palladium-catalyzed amination: N-Aryl-N-phosphinobenzylamines. Organic Letters, 4(18), 3091-3093.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Baxter, R. D., et al. (2015). Reductive amination of ketones and aldehydes with hydrogen gas: a sustainable approach. Chemical Society Reviews, 44(21), 7764-7784.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-methyl-N-(2-methylphenyl)Alanine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-methyl-N-(2-methylphenyl)alanine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have curated this resource to address the specific challenges you may encounter.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to steric hindrance. The presence of a methyl group on the α-carbon of alanine and an ortho-methyl group on the phenyl ring of the aniline derivative can significantly impede the desired N-arylation reaction. The two primary synthetic routes for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their merits and drawbacks, and the success of the synthesis often hinges on careful optimization of reaction parameters.
This guide will delve into the intricacies of these synthetic pathways, providing a structured approach to troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to not only overcome synthetic hurdles but also to understand the underlying chemical principles governing the reaction.
Troubleshooting Guide: From Low Yields to Impurities
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Question: I am attempting the Buchwald-Hartwig amination of an alanine ester with 2-bromo or 2-iodotoluene and observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in a Buchwald-Hartwig amination of sterically hindered substrates is a common challenge. The primary culprit is often an inefficient catalytic cycle. Here’s a breakdown of potential causes and solutions:
-
Inadequate Catalyst and Ligand System: The steric bulk around the reaction center necessitates a highly active catalyst.
-
Expertise & Experience: Standard palladium catalysts like Pd(OAc)₂ with simple phosphine ligands are often insufficient. The key to success lies in employing bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step and stabilize the active monoligated palladium species.[1]
-
Recommended Solutions:
-
Ligand Selection: Switch to sterically demanding biaryl phosphine ligands such as XPhos , BrettPhos , or RuPhos . These ligands have demonstrated superior performance in coupling sterically hindered anilines and aryl halides.[1]
-
Pre-catalyst Choice: Utilize a pre-formed palladium pre-catalyst, such as an XPhos-ligated palladacycle (e.g., XPhos Pd G3). This ensures the efficient generation of the active Pd(0) species in situ.
-
-
-
Suboptimal Base: The choice of base is critical for both deprotonating the amine and facilitating the catalytic cycle.
-
Causality: A base that is too weak may not efficiently deprotonate the alanine ester, while an overly strong and sterically hindered base might interfere with the catalyst.
-
Recommended Solutions:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher reaction temperatures.
-
-
-
Solvent and Temperature: The reaction medium and temperature play a significant role in solubility and reaction kinetics.
-
Expertise & Experience: Aprotic, non-polar solvents are generally preferred for Buchwald-Hartwig reactions. The temperature needs to be high enough to overcome the activation energy barrier imposed by steric hindrance but not so high as to cause significant side reactions or racemization.
-
Recommended Solutions:
-
Solvent: Toluene or dioxane are excellent starting points.
-
Temperature: A temperature range of 80-110 °C is typically effective. Optimization within this range is recommended.
-
-
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for Buchwald-Hartwig amination.
Issue 2: Significant Racemization of the Chiral Center
Question: I am successfully forming the product, but I'm observing significant racemization of the alanine stereocenter. How can I minimize or prevent this?
Answer:
Racemization is a critical concern when working with chiral α-amino acids, and it's often exacerbated by the conditions required for coupling sterically hindered substrates.
-
Mechanism of Racemization: The α-proton of the alanine ester is acidic and can be abstracted by a strong base, leading to the formation of a planar enolate intermediate, which then reprotonates non-stereoselectively.[2][3]
-
Factors Influencing Racemization:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of deprotonation and, consequently, racemization.
-
Temperature and Reaction Time: Prolonged heating can lead to increased racemization.
-
-
Strategies to Mitigate Racemization:
-
Milder Base: If the reaction proceeds with a weaker base, this is the most effective way to reduce racemization. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium tert-butoxide.
-
Lower Temperature and Shorter Reaction Time: Optimize the reaction to proceed at the lowest possible temperature for the shortest time necessary for complete conversion.
-
Protecting Group Strategy: The use of a tert-butyl ester of alanine can sometimes reduce the acidity of the α-proton compared to a methyl or ethyl ester, potentially lowering the rate of racemization.
-
Alternative Method: Ullmann Condensation: While often requiring higher temperatures, modern Ullmann-type couplings with amino acid-derived ligands can sometimes proceed under milder basic conditions, offering an alternative to explore.[6][7]
-
Data Presentation: Base and Racemization
| Base | Relative Strength | Propensity for Racemization | Typical Temperature |
| NaOtBu | Strong | High | 80-100 °C |
| K₃PO₄ | Moderate | Moderate | 100-120 °C |
| Cs₂CO₃ | Mild | Low | 100-120 °C |
Issue 3: Formation of Side Products
Question: Besides my desired product, I am observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?
Answer:
Several side reactions can compete with the desired N-arylation, leading to a complex product mixture and reduced yield.
-
Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene (e.g., 2-bromotoluene is converted to toluene).
-
Causality: This can occur via a β-hydride elimination pathway from a palladium-hydride species, which can form from various sources in the reaction mixture.
-
-
Homocoupling of the Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.
-
Causality: This is often promoted by high catalyst loading and elevated temperatures.
-
-
Strategies to Minimize Side Products:
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-2 mol % of palladium).
-
Control Temperature: Avoid excessively high temperatures.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote side reactions and catalyst decomposition.
-
Logical Relationship: Troubleshooting Side Products
Caption: A decision tree for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route for this compound: Buchwald-Hartwig or Ullmann condensation?
A1: For sterically hindered substrates like this, the Buchwald-Hartwig amination is generally the preferred method . Modern bulky phosphine ligands have made this reaction more versatile and efficient for challenging couplings.[1] The Ullmann condensation typically requires higher temperatures, which can lead to more side products and racemization, although recent advancements with specific ligands have made it a viable alternative in some cases.[6][7]
Q2: What is the best starting material for the alanine component: the free amino acid or an ester?
A2: It is highly recommended to use an alanine ester (e.g., methyl, ethyl, or tert-butyl ester). The free carboxylic acid group of alanine can interfere with the catalytic cycle and is generally incompatible with the basic reaction conditions.
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved by silica gel column chromatography . Given the non-polar nature of the product, a gradient elution with a mixture of hexanes and ethyl acetate is usually effective. If the final product is the free acid (after ester hydrolysis), purification can sometimes be achieved by recrystallization or by chromatography on a more polar stationary phase.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Many of the solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and perform the reaction in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Alanine Methyl Ester with 2-Iodotoluene
Materials:
-
Alanine methyl ester hydrochloride (1.0 eq)
-
2-Iodotoluene (1.2 eq)
-
XPhos Pd G3 pre-catalyst (2 mol %)
-
XPhos (2 mol %)
-
Sodium tert-butoxide (2.5 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add alanine methyl ester hydrochloride, 2-iodotoluene, XPhos Pd G3, XPhos, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient).
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Science, 1(1), 12-17. [Link]
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051. [Link]
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. In PubMed Central. Retrieved from [Link]
-
Khadim, M. A., & Colebrook, L. D. (1985). Synthesis and spectral characteristics of N-aryl-substituted glycines and alanines. Journal of Chemical & Engineering Data, 30(1), 108–111. [Link]
-
ACS Publications. (1985). Synthesis and spectral characteristics of N-aryl-substituted glycines and alanines. Journal of Chemical & Engineering Data. [Link]
-
Zheng, L., Zhang, S., Lü, X., & Cao, S. (2009). Synthesis of (S)-N-(2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chemical Research in Chinese Universities, 25(6), 836-840. [Link]
-
Dangi, A., & Marelli, U. K. (2023). Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Chemistry – A European Journal. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2012). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 77(1), 138-147. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P., & Grushin, V. V. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organometallics, 37(15), 2497-2505. [Link]
-
SpectraBase. (n.d.). L-Alanine, N-[N-[N-[3-[4-(diethylamino)phenyl]-2-propenylidene]-L-valyl]-L-isoleucyl]-, ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Simon, M.-O., & Genet, J.-P. (2010). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. Organic Letters, 12(18), 4066–4069. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sharma, K. K., Sharma, S., Kudwal, A., & Jain, R. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. The Journal of Organic Chemistry, 80(1), 269–276. [Link]
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Cosgrove, S. C., & Turner, N. J. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. [Link]
-
Ouchi, T., & Ohya, Y. (2012). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3126-3134. [Link]
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Kumar, S., & Van der Eycken, E. V. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. [Link]
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NC-Chem. (2021, March 22). ALANINE SYNTHESIS. [Video]. YouTube. [Link]
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Aurelio, L. (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]
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Sivakua, T., & Smith, G. G. (1983). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Journal of the American Chemical Society, 105(10), 3214–3218. [Link]
-
Cosgrove, S. C., & Turner, N. J. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. [Link]
-
Reddy, D. S., & Iqbal, J. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Tetrahedron, 69(36), 7646-7652. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylalanine. In PubChem. Retrieved from [Link]
-
Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843–846. [Link]
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King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Palladium catalyzed alkenyl amination: from enamines to heterocyclic synthesis. Chemical Communications, (29), 2997-3008. [Link]
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Chen, J., & Li, Z. (2015). Palladium-catalyzed insertion of an allene into an aminal: aminomethylamination of allenes by C-N bond activation. Angewandte Chemie International Edition, 54(32), 9379–9382. [Link]
-
Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering, 65, 132-143. [Link]
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Mei, M., Yi, D., Meng, F., Tang, J., & Zhang, Y. (2025). Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. Organic & Biomolecular Chemistry. [Link]
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Liu, W., & Lectka, T. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]
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White, M. C., & McDonald, R. I. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Journal of the American Chemical Society, 144(31), 14036–14041. [Link]
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Adejoro, I. A., & Ojo, O. O. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(15), 4995. [Link]
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Kiatkamjornwong, S., & Phunchareon, P. (2001). Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Journal of Applied Polymer Science, 81(5), 1185-1194. [Link]
-
Schäfer, G., & Bode, J. W. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(5), 1526–1529. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Palladium catalyzed alkenyl amination: from enamines to heterocyclic synthesis. Chemical Communications. [Link]
-
Michael, F. E., & Cochran, B. M. (2006). Palladium(II)-Catalyzed Intramolecular Aminobromination and Aminochlorination of Olefins. Journal of the American Chemical Society, 128(13), 4246–4247. [Link]
-
ETH Zurich Research Collection. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Challenges in the Purification of 2-methyl-N-(2-methylphenyl)Alanine
Here is the technical support center with troubleshooting guides and FAQs for the purification of 2-methyl-N-(2-methylphenyl)Alanine.
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this N-aryl amino acid intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, understanding the nature of this compound is critical. Its structure dictates its behavior.
-
Zwitterionic Nature: Like other amino acids, this molecule possesses both a basic amino group and an acidic carboxylic acid group. In the solid state and near neutral pH in solution, it exists as a zwitterion (internal salt). This increases its polarity and melting point while often reducing its solubility in common organic solvents. The predicted pKa for the carboxylic acid is around 2.25.[1][2]
-
Aromatic Character: The presence of two phenyl rings lends significant hydrophobic character to the molecule. This duality—a polar zwitterionic core and hydrophobic aromatic peripheries—is the primary source of purification challenges.
-
Chirality: The α-carbon is a stereocenter. Synthetic routes may produce a racemic mixture, and harsh purification conditions (e.g., high temperature or extreme pH) can risk racemization.[3][4]
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Weight | ~193.24 g/mol [5] | Standard range for small molecule purification. |
| Form | Off-white to gray solid[1][2] | Purification will primarily involve solid-state techniques like crystallization. |
| pKa (Carboxylic Acid) | ~2.25 (Predicted)[1][2] | Solubility is highly pH-dependent; can be exploited for selective precipitation. |
| pKa (Amine) | ~9-10 (Estimated) | Solubility is pH-dependent. |
| Solubility | Low in non-polar solvents; moderate in polar protic solvents (e.g., alcohols, water), especially at non-neutral pH. | Solvent selection for crystallization is critical and often requires mixed-solvent systems. |
| XLogP3-AA | ~2.5 (Predicted for similar structures)[5] | Indicates significant non-polar character, suitable for reversed-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically originate from the synthesis, which is often a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann coupling.[6][7][8]
-
Unreacted Starting Materials: 2-aminoisobutyric acid (or its ester) and 2-bromotoluene/2-iodotoluene.
-
Catalyst Residues: Traces of palladium, copper, and phosphine ligands. These can often be removed by filtration through a pad of silica gel or celite, or by using specific metal scavengers.
-
Homocoupled Byproducts: Biphenyl derivatives from the aryl halide starting material.
-
Side-Reaction Products: Products from reaction with the solvent or base, especially at elevated temperatures.
Q2: Should I start with crystallization or chromatography for initial purification?
A2: Crystallization is almost always the preferred initial step for bulk purification. It is more scalable, cost-effective, and efficient at removing large quantities of impurities.[9][10] Chromatography should be reserved for removing persistent, closely-related impurities after a preliminary crystallization, or for final polishing to achieve >99.5% purity.
Q3: How can I effectively monitor the purification progress?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and fraction analysis during column chromatography. A typical mobile phase would be a mixture of a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane) and a more polar one (e.g., methanol), often with a small amount of acetic acid or ammonia to suppress streaking caused by the zwitterionic nature.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water and a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.[11][12]
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and for identifying and quantifying residual solvents or impurities with distinct proton signals.
Troubleshooting Guide 1: Crystallization
Crystallization purifies a compound based on differences in solubility between the desired product and impurities.[13] For zwitterionic molecules, this can be challenging.[14][15]
Problem: The compound "oils out" or fails to crystallize upon cooling.
-
Causality: This common issue occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase (oil) instead of forming an ordered crystal lattice. The high hydrophobicity from the two methylphenyl groups can also promote self-association that leads to oiling.[16]
-
Solutions & Protocol:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.
-
Use a More Polar Solvent System: The initial solvent may be too non-polar. Try a solvent mixture. For example, dissolve the compound in a minimal amount of a hot, polar solvent like isopropanol or ethanol, and then slowly add a less polar anti-solvent like hexanes or toluene until turbidity (cloudiness) persists. Re-heat to clarify and then cool slowly.
-
Decrease Initial Concentration: Start with a more dilute solution to avoid reaching the supersaturation point so rapidly. You can slowly evaporate the solvent to induce crystallization.
-
Seeding: Add a single, pure crystal of the target compound to the cooled, saturated solution to induce nucleation.
-
Workflow: Systematic Solvent Screening
Caption: Logic for selecting a crystallization solvent system.
Problem: Purity is poor after crystallization (<98%).
-
Causality: Impurities may have a similar solubility profile to the product and co-crystallize. This is common with structurally related byproducts.
-
Solution: pH-Modulated Crystallization (Exploiting the Zwitterion)
-
The zwitterionic nature of your compound means its solubility is lowest at its isoelectric point (pI) and increases dramatically at high or low pH. Impurities lacking both acidic and basic groups will not show this behavior.
-
Protocol:
-
Dissolve the crude material in an aqueous base (e.g., 1M NaOH), converting the carboxylic acid to a soluble carboxylate salt.
-
Filter the solution to remove any base-insoluble impurities (like non-polar homocoupled byproducts).
-
Slowly add acid (e.g., 1M HCl) to the clear filtrate with vigorous stirring. As the pH approaches the pI of the compound, it will precipitate out of the solution.
-
Monitor the pH carefully. Adding acid too quickly can cause oiling out or trap impurities.
-
Isolate the precipitated solid by vacuum filtration, wash with deionized water to remove salts, and then with a non-polar solvent (like hexanes) to aid drying.[13]
-
Verification: Dry the solid and check purity by HPLC.
-
-
Troubleshooting Guide 2: Chromatographic Purification
When high-purity material (>99.5%) is required or crystallization fails, chromatography is the next step.
Problem: Poor separation and peak tailing on a standard silica gel column.
-
Causality: The polar, zwitterionic nature of the amino acid interacts very strongly and non-specifically with the acidic silanol groups on the surface of normal-phase silica gel. This leads to significant peak tailing and often irreversible adsorption.
-
Solutions:
-
Use Reversed-Phase (RP) Chromatography: This is the most effective solution. The stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase is used. The hydrophobic phenyl rings will provide good retention, while the polar core ensures elution with a sufficiently polar mobile phase.
-
Mobile Phase Modification: In RP-HPLC, adding an acid like 0.1% TFA or formic acid to the mobile phase is crucial. This protonates the carboxylate group, neutralizing the zwitterion and resulting in sharper, more symmetrical peaks.[11]
-
Ion-Exchange Chromatography (IEX): For large-scale purification, IEX can be very effective. The compound can be bound to a cation-exchange resin at low pH and eluted by increasing the pH or salt concentration.[17]
-
Preparative HPLC Starting Protocol:
| Parameter | Recommendation | Rationale |
| Column | C18, 5-10 µm particle size | Standard for reversed-phase purification of small molecules. |
| Mobile Phase A | 0.1% TFA in Deionized Water | Acid modifier to improve peak shape. |
| Mobile Phase B | 0.1% Acetonitrile (or Methanol) | Organic solvent for elution. |
| Gradient | Start at 10-20% B, ramp to 80-90% B over 20-30 minutes | A broad gradient to elute the compound and separate from more polar/non-polar impurities. |
| Detection | UV at 254 nm and 280 nm | Aromatic rings provide strong UV absorbance. |
| Loading | Dissolve sample in minimal DMSO or mobile phase with high organic content. | Ensure the sample is fully dissolved before injection. |
Problem: The final product is a racemic mixture or has low enantiomeric excess (ee).
-
Causality: The synthetic route may not have been stereospecific, or racemization occurred. Base-mediated racemization of the starting material or product is a known risk in N-arylation reactions.[3][4]
-
Solutions:
-
Chiral Resolution via Preparative HPLC: This is the most direct method. Use a chiral stationary phase (CSP) designed for amino acid derivatives, such as a polysaccharide-based column. This can separate the two enantiomers, although it can be costly for large quantities.
-
Diastereomeric Salt Formation: This classical technique involves reacting the racemic amino acid with a single enantiomer of a chiral acid or base (the resolving agent) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.[18] Afterwards, the resolving agent is removed to yield the pure enantiomer.
-
Chiral Resolution Workflow
Caption: Decision workflow for chiral resolution of the final product.
References
- BenchChem. (2025).
-
PubChem. (2025). 2-Methyl-N-phenylalanine. National Institutes of Health. [Link]
-
Jurková, M., & Wurst, M. (1988). Chromatography of microbial metabolites of aromatic amino acids. Journal of Chromatography A, 446, 117-130. [Link]
- Pharma Intermediates Blog. (2025).
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
ResearchGate. (n.d.). Chromatographic separation of the aromatic amino acids tyrosine and phenylalanine...[Link]
-
PubChem. (2025). 2-Methyl-N-(4-methylphenyl)alanine. National Institutes of Health. [Link]
- BenchChem. (2025).
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate. [Link]
-
Agilent Technologies. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
Royal Society of Chemistry. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). [Link]
-
El-Malah, Y., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Royal Society of Chemistry. (2013). Chiral resolution with frozen aqueous amino acids. [Link]
-
ResearchGate. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
El-Malah, Y., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]
-
Gibson, M. I., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed Central. [Link]
-
Cetinkaya, C., et al. (2013). Rapid Crystallization of L-Alanine on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. arXiv. [Link]
-
ResearchGate. (n.d.). (a) Propeller-like crystals of R, S-alanine, formed when grown in the.... [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
National Institutes of Health. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
-
ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
Sources
- 1. 2-Methylphenyl-L-alanine CAS#: 80126-53-0 [m.chemicalbook.com]
- 2. 2-Methylphenyl-L-alanine | 80126-53-0 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-N-(4-methylphenyl)alanine | C11H15NO2 | CID 17605967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. shyzchem.com [shyzchem.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Chromatography of microbial metabolites of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. diaion.com [diaion.com]
- 18. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-methyl-N-(2-methylphenyl)Alanine
Welcome to the technical support center for 2-methyl-N-(2-methylphenyl)Alanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during experimental work with this compound. This guide synthesizes established principles of physical chemistry and proven laboratory techniques to ensure you can achieve reliable and reproducible results.
Understanding the Molecule: The Root of Solubility Challenges
This compound is a substituted amino acid derivative. Its molecular structure, containing two aromatic rings and a central amino acid scaffold, results in a significant hydrophobic character, which is the primary reason for its limited aqueous solubility. The presence of both a carboxylic acid and a secondary amine group, however, means its net charge is highly dependent on the pH of the solution, providing a key handle for manipulating its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or standard buffers (e.g., PBS pH 7.4)?
Due to its hydrophobic nature conferred by the two methyl-substituted phenyl rings, this compound has inherently low solubility in neutral aqueous solutions. At pH 7.4, the carboxylic acid group is likely deprotonated (negatively charged), but the secondary amine may be only partially protonated, leading to a net charge that is insufficient to overcome the hydrophobicity of the bulk of the molecule.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be significantly influenced by pH due to its amphoteric nature.[1]
-
Under acidic conditions (e.g., pH < 4): The secondary amine will be protonated (-NH2+), and the carboxylic acid will be protonated (-COOH). The resulting positive charge on the amine group will increase the compound's interaction with water, thereby enhancing solubility.
-
Under alkaline conditions (e.g., pH > 9): The carboxylic acid will be deprotonated (-COO-), and the secondary amine will be in its neutral state. The negative charge on the carboxylate group will increase solubility.
There will be a pH at which the compound has no net charge, known as the isoelectric point (pI). Near its pI, the compound's solubility will be at its minimum.
Q3: Are there common organic solvents that can be used to dissolve this compound?
Yes, for creating stock solutions, organic solvents are often the first choice. Based on the behavior of similar aromatic compounds, the following solvents are likely to be effective:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q4: Can co-solvents be used to improve aqueous solubility?
Yes, the use of co-solvents is a widely adopted technique to increase the solubility of poorly soluble compounds.[2][3] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic portions of the solute molecule. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
A systematic approach to testing different percentages (v/v) of these co-solvents in your aqueous buffer is recommended.
Troubleshooting Workflow for Solubility Issues
If you are encountering solubility problems, follow this systematic workflow. This process is designed to identify the optimal solvent and conditions for your specific experimental needs.
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Experimental Protocols
Protocol 1: pH Adjustment for Aqueous Solubility
This protocol aims to determine the optimal pH for dissolving this compound in an aqueous buffer.
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and carbonate-bicarbonate buffer for alkaline range).
-
Dispersion: Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a suspension. Aim for a concentration slightly above your target final concentration.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
Protocol 2: Co-solvent System Development
This protocol is for determining an effective co-solvent concentration for solubilization.
-
Stock Solutions: Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) in your desired aqueous buffer (e.g., PBS pH 7.4).
-
Mixture Preparation: Create a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).
-
Solubility Testing: Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.
Data Presentation: Illustrative Solubility Data
The following tables provide hypothetical data to illustrate how the results from the above protocols might look. Note: This data is for illustrative purposes only and is based on the expected chemical properties of the compound.
Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| Buffer pH | Expected Predominant Species | Expected Solubility (µg/mL) |
| 2.0 | Cationic | > 1000 |
| 4.0 | Cationic/Neutral | ~500 |
| 6.0 | Zwitterionic/Anionic | < 50 |
| 7.4 | Anionic | ~75 |
| 9.0 | Anionic | ~800 |
| 11.0 | Anionic | > 1500 |
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS pH 7.4 (Illustrative)
| Co-solvent | Concentration (% v/v) | Expected Solubility (µg/mL) |
| None | 0 | ~75 |
| Ethanol | 10 | ~250 |
| Ethanol | 20 | ~600 |
| Propylene Glycol | 10 | ~300 |
| Propylene Glycol | 20 | ~750 |
| PEG 400 | 10 | ~400 |
| PEG 400 | 20 | ~900 |
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their apparent water solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media. This should be approached with caution as surfactants can interfere with biological assays.
-
Salt Formation: For drug development applications, forming a salt of the compound with a pharmaceutically acceptable counter-ion can dramatically improve solubility and dissolution rates.[6]
Sources
Technical Support Center: Experiments with 2-Methyl-N-(2-methylphenyl)Alanine
Document ID: TSC-2M-N-MPA-V1.0
Last Updated: January 15, 2026
Introduction
Welcome to the technical support guide for 2-methyl-N-(2-methylphenyl)alanine, hereafter referred to as 2M-N-MPA. This non-canonical amino acid presents unique opportunities for drug development and peptide chemistry, primarily by introducing significant steric hindrance and conformational constraints into target molecules. The structure of 2M-N-MPA, featuring a quaternary α-carbon and an N-aryl substitution, makes it a powerful tool but also introduces specific challenges in experimental workflows, particularly in solid-phase peptide synthesis (SPPS).
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into the common pitfalls encountered when working with 2M-N-MPA and offers robust, validated protocols to overcome them. Our goal is to equip you with the expertise to anticipate and solve problems, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when handling and using 2M-N-MPA.
Q1: What are the primary solubility challenges with 2M-N-MPA and how can I overcome them?
Answer: The dual hydrophobic nature of the tolyl group and the α,α-dimethyl substitution makes 2M-N-MPA poorly soluble in aqueous solutions and some common organic solvents.
-
Problem: Low solubility leads to poor reaction kinetics, inaccurate concentration measurements, and precipitation during experiments.
-
Solutions:
-
For Stock Solutions: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Gentle warming and sonication can aid dissolution, but always check for thermal stability.
-
In Peptide Synthesis: Standard solvents like DMF and NMP are generally effective for swelling the resin and dissolving reagents.[1] However, during purification via reverse-phase HPLC, you may observe aggregation or poor peak shape.[2] To mitigate this, use a lower pH mobile phase (e.g., 0.1% TFA) and consider adding a small percentage of isopropanol or acetonitrile to the aqueous phase to improve solubility.
-
Q2: I am observing extremely low coupling yields when using 2M-N-MPA in my peptide sequence. What is the cause and how can I fix it?
Answer: This is the most common and significant pitfall. The low yield is a direct consequence of the severe steric hindrance around both the carboxylic acid and the secondary amine of the 2M-N-MPA residue.[1][3] The α,α-disubstituted nature and the bulky N-aryl group impede the approach of both the activating agent and the incoming nucleophile.
-
Causality: Standard coupling reagents like DCC or HBTU are often ineffective because the activated ester they form is too sterically shielded.[4]
-
Solutions:
-
Use High-Potency Coupling Reagents: The use of stronger, more reactive coupling reagents is mandatory. Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure are highly recommended.[4][5] HATU and COMU are considered the gold standard for such "difficult couplings" as they generate highly reactive OAt and Oxyma esters, respectively.[5][6]
-
Extended Coupling Times & Double Coupling: Do not rely on standard 1-2 hour coupling times. An initial coupling of 4-6 hours is a good starting point. A second, fresh addition of the amino acid and coupling reagent (a "double couple") is often necessary to drive the reaction to completion.
-
Elevated Temperature: For particularly stubborn couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy. However, this must be balanced against the risk of racemization, although this is less of a concern for the achiral 2M-N-MPA itself.
-
Q3: My Fmoc-deprotection step for the residue preceding 2M-N-MPA seems incomplete. Why does this happen?
Answer: When a peptide chain containing bulky or hydrophobic residues grows, it can aggregate and form secondary structures on the solid support.[7][8] This aggregation can physically block access to the N-terminal Fmoc group, preventing the deprotection reagent (piperidine) from reaching its target.
-
Problem: Incomplete Fmoc removal leads to deletion sequences, where a portion of your peptide chains is missing the intended 2M-N-MPA residue, complicating purification significantly.[9]
-
Solutions:
-
Modify Deprotection Reagent: Instead of the standard 20% piperidine in DMF, consider using a stronger deprotection cocktail. A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF is often more effective at removing sterically hindered Fmoc groups.[10]
-
Increase Reaction Time: Extend the deprotection time from the standard 5-10 minutes to 20-30 minutes.
-
Incorporate "Structure-Breaking" Elements: If synthesizing a longer peptide, the inclusion of pseudoproline dipeptides or other backbone-modifying derivatives can disrupt the aggregation-promoting secondary structures.[8]
-
Q4: I am having difficulty with the final cleavage and deprotection of my peptide containing 2M-N-MPA. Are there any specific side reactions to be aware of?
Answer: Yes. While the 2M-N-MPA residue itself is relatively stable to standard TFA cleavage cocktails, peptides containing N-substituted amino acids can be susceptible to specific side reactions, particularly acid-catalyzed hydrolysis at the N-alkylated peptide bond under harsh conditions.[11]
-
Problem: Prolonged exposure to strong acid (TFA) can lead to fragmentation of the peptide backbone, specifically at the C-terminal side of the 2M-N-MPA residue.
-
Solutions:
-
Minimize Cleavage Time: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) but limit the reaction time to the minimum required for complete deprotection (typically 1.5 to 2 hours).
-
Optimize Scavengers: Triisopropylsilane (TIS) is a crucial scavenger to prevent side reactions. Ensure its presence in the cocktail.
-
Use Milder Cleavage Conditions if Possible: If side-chain protecting groups allow, using a milder acid for cleavage could be an option, though this is highly dependent on the overall peptide sequence.[11]
-
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for the most critical and challenging steps involving 2M-N-MPA.
Protocol 1: Optimized Coupling of Fmoc-2M-N-MPA-OH in SPPS
This protocol is designed to maximize coupling efficiency for the sterically demanding 2M-N-MPA residue onto a resin-bound peptide.
Materials:
-
Fmoc-2M-N-MPA-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
N2(g) for inert atmosphere
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino group and wash thoroughly with NMP.
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel under an inert atmosphere, dissolve Fmoc-2M-N-MPA-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the solution to pre-activate for 5-10 minutes. The solution may change color. Rationale: Pre-activation ensures the formation of the highly reactive OAt-ester intermediate before it is introduced to the resin, maximizing its effectiveness upon addition.[6]
-
-
First Coupling:
-
Drain the NMP from the prepared resin.
-
Immediately add the pre-activated solution to the resin.
-
Agitate the reaction vessel at room temperature for at least 4 hours.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser or Ninhydrin test. A negative result (yellow beads) indicates a complete reaction. Due to the secondary amine, a false negative is possible. A positive result (blue beads) definitively indicates an incomplete reaction.
-
-
Second Coupling (Double Couple):
-
Drain the reaction solution from the resin.
-
Do not wash the resin.
-
Immediately add a second, freshly prepared activation solution (using the same equivalents as in Step 2) to the resin.
-
Agitate for an additional 4 hours or overnight. Rationale: The second coupling helps to drive the reaction to completion by introducing fresh reagents to any remaining unreacted N-terminal amines.
-
-
Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove any excess reagents and byproducts.
Data & Visualization
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Relative Reactivity | Racemization Risk | Typical Coupling Time (Hindered) | Reference |
| DCC/DIC | HOBt | Low | Moderate | > 12 hours | [6] |
| HBTU/TBTU | HOBt | Moderate | Low | 4-8 hours | [5] |
| HCTU | 6-Cl-HOBt | High | Low | 2-6 hours | [5] |
| HATU | HOAt | Very High | Very Low | 2-4 hours | [5][6] |
| COMU | OxymaPure | Very High | Very Low | 2-4 hours | [4][5] |
This table summarizes general findings for sterically hindered couplings. HATU and COMU are consistently superior choices.
Diagram 1: Troubleshooting Workflow for Failed Coupling of 2M-N-MPA
Caption: Logical workflow for diagnosing and solving low coupling yields with 2M-N-MPA.
Diagram 2: Steric Hindrance Points in 2M-N-MPA
Caption: Key structural features of 2M-N-MPA causing significant steric hindrance.
References
-
McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the Chemical Society of Pakistan. [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl amino acid derivatives. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]
-
Ma, D., & Zhang, Y. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synlett. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Pesnot, T., & Dennig, A. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylalanine. PubChem Compound Database. [Link]
-
Cuevas-Zuviria, B., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. PubChem Compound Database. [Link]
-
Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]
- Google Patents. (n.d.). CN110799520A - Method for synthesizing peptides containing N-substituted amino acids.
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]
-
DSpace@MIT. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
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MacMillan, D. W. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society. [Link]
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Technical Support Center: Process Improvements for Scaling Up 2-Methyl-N-(2-methylphenyl)Alanine Production
Welcome to the technical support center for the synthesis and scale-up of 2-methyl-N-(2-methylphenyl)alanine. This guide is designed for researchers, chemists, and drug development professionals engaged in the production of this valuable N-aryl amino acid derivative. N-arylated amino acids are critical structural motifs in numerous pharmaceutical agents, and their efficient, scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, process optimization strategies, and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a key carbon-nitrogen (C-N) bond between the alanine backbone and the 2-methylphenyl (o-tolyl) group. Two predominant and robust synthetic routes for achieving this transformation on a scalable basis are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[3][4] It involves the reaction of an aryl halide (or triflate) with an amine, in this case, 2-methylalanine or its corresponding ester, in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The reaction's broad substrate scope and functional group tolerance make it a primary choice for synthesizing complex aryl amines.[3]
-
Reductive Amination : This classical method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine. For the synthesis of this compound, this would involve reacting 2-oxo-propanoic acid (pyruvic acid) or a derivative with 2-methylaniline, followed by reduction. While potentially more cost-effective due to the absence of precious metal catalysts, this route may present challenges in controlling side reactions and achieving high stereopurity.[6][7]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Scaling Up N-Arylation
This section addresses common issues encountered during the synthesis, with a focus on the widely used Buchwald-Hartwig amination pathway, and provides actionable solutions for process optimization.
Question 1: My reaction yield is consistently low or has stalled. What are the likely causes and how can I fix it?
Low or non-existent yield is a frequent problem that can often be traced back to the catalyst system, reaction environment, or choice of reagents.
Potential Causes & Solutions:
-
Inactive Catalyst System : The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst. This reduction can fail, or the active catalyst can be deactivated.
-
Insight : The phosphine ligand not only facilitates the catalytic cycle but also protects the palladium center. An insufficient amount of ligand can lead to palladium black precipitation and catalyst death.
-
Solution :
-
Inert Atmosphere : Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) species and the phosphine ligand.
-
Ligand Choice : For N-arylation of amino acid esters, sterically hindered, electron-rich biaryl phosphine ligands are crucial.[5] Ligands like t-BuBrettPhos have shown efficacy in minimizing racemization while promoting high yields.[2]
-
Catalyst Loading : While catalyst loading is typically low for cost-effectiveness, on scale-up, trace impurities in starting materials or solvents can poison the catalyst. Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) if issues persist.
-
-
-
Incorrect Base Selection : The base plays a critical role in deprotonating the amine nucleophile. Its strength and solubility can dramatically impact the reaction outcome.
-
Insight : Strong bases like sodium tert-butoxide (NaOtBu) can promote racemization of the amino acid's chiral center.[1] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer a milder alternative that can preserve stereochemical integrity.[1][8]
-
Solution : Screen a panel of bases. If racemization is a concern, switch from alkoxide bases to carbonate or phosphate bases. See the data table below for a comparison.
-
-
Solvent and Temperature Issues :
-
Insight : Anhydrous conditions are often necessary. Water can hydrolyze the phosphine ligand or interfere with the base. Temperature control is critical; insufficient heat leads to slow conversion, while excessive heat can cause catalyst decomposition and side product formation.
-
Solution : Use anhydrous solvents (e.g., toluene, dioxane). The optimal temperature is typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS and stop heating once the starting material is consumed to avoid byproduct formation.
-
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: I'm observing significant racemization of my product. How can I maintain the stereochemical integrity?
Racemization is a major concern when working with chiral α-amino acids, as the α-proton is susceptible to deprotonation under basic conditions.[9]
Potential Causes & Solutions:
-
Strongly Basic Conditions : As mentioned, strong bases like NaOtBu can readily epimerize the α-stereocenter of amino acid esters.[1]
-
Insight : The rate of racemization is dependent on base strength, temperature, and time.
-
Solution :
-
Switch to a Weaker Base : This is the most effective strategy. Cesium carbonate has been shown to provide high yields with minimal racemization in the N-arylation of amino acid esters.[8]
-
Lower Reaction Temperature : Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly reduce racemization.
-
Minimize Reaction Time : Avoid prolonged heating. Monitor the reaction closely and initiate workup as soon as the limiting reagent is consumed.
-
Ester Protecting Group : The steric bulk of the ester group can influence the rate of racemization. A tert-butyl ester may offer more protection against base-mediated racemization than a methyl ester.[8]
-
-
Question 3: My product is difficult to isolate and purify. What are the best practices for workup and purification?
The amphoteric nature of the final product (after ester hydrolysis) and the presence of catalyst residues can complicate purification.
Potential Causes & Solutions:
-
Product Solubility : The product is an amino acid and may have significant water solubility, leading to losses during aqueous workup.[10]
-
Insight : The solubility of amino acids is highly pH-dependent. At the isoelectric point (pI), an amino acid has a net-zero charge and minimum solubility in water.
-
Solution :
-
pH-Controlled Extraction : After the reaction and initial quenching, carefully adjust the pH of the aqueous layer to the approximate pI of the product to precipitate it or minimize its aqueous solubility before extraction with an organic solvent.
-
Multiple Extractions : Use multiple, smaller-volume extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
-
-
-
Persistent Impurities : Palladium residues and phosphine oxide byproducts are common contaminants.
-
Insight : These impurities can be difficult to remove by standard silica gel chromatography.
-
Solution :
-
Filtration : After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove precipitated palladium black.
-
Scavengers : Use commercially available palladium scavengers or perform an activated carbon treatment to remove residual metal.
-
Ion-Exchange Chromatography : This is a highly effective method for purifying amino acids.[7][11] The crude product can be loaded onto a cation-exchange resin, impurities washed away, and the pure product eluted with a basic solution (e.g., dilute ammonia).[11]
-
-
| Parameter | Condition A (High Yield, High Racemization Risk) | Condition B (High Enantioretention) | Rationale & Comments |
| Catalyst | Pd₂(dba)₃ / XPhos | t-BuBrettPhos Pd G3/G4 Precatalyst | Precatalysts are often more air-stable and provide more consistent results. t-BuBrettPhos is specifically designed for challenging couplings with minimal side reactions.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | Cesium Carbonate (Cs₂CO₃) | NaOtBu is a very strong base that can cause significant racemization of the amino acid ester.[1] Cs₂CO₃ is a milder inorganic base that effectively promotes the reaction while preserving stereochemistry.[8] |
| Solvent | Toluene | 1,4-Dioxane | Both are common solvents. The choice can affect reagent solubility and reaction rates. Dioxane is often used with carbonate bases. |
| Temperature | 100-110 °C | 80-90 °C | Lower temperatures reduce the rate of racemization and potential thermal degradation of catalyst and substrates.[9] |
| Outcome | High conversion, but risk of product with low enantiomeric excess (ee). | Good to excellent conversion with high enantiomeric excess (>95% ee). | Condition B is highly recommended for synthesizing chiral N-aryl amino acids where stereopurity is critical. |
Frequently Asked Questions (FAQs)
Q1: Which starting materials are most suitable for scale-up: aryl chlorides, bromides, or triflates? A: Aryl bromides are often a good balance of reactivity and cost. Aryl iodides are more reactive but also more expensive and can sometimes inhibit the reaction. Aryl chlorides are economically attractive for large-scale synthesis but are less reactive and often require more specialized and expensive ligands (e.g., BrettPhos) and harsher conditions to achieve good conversion. Aryl triflates are highly reactive and allow for milder reaction conditions but are generally the most expensive option.[2] For initial process development and scale-up, aryl bromides are a logical starting point.
Q2: How can I effectively monitor reaction progress on a large scale? A: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is the gold standard. It allows for quantitative analysis of starting materials, product, and key impurities. Develop an HPLC method early in the project. For quick qualitative checks, Thin Layer Chromatography (TLC) remains a valuable tool, but be sure to use a co-spot (a lane with both the reaction mixture and authentic starting material) for accurate identification.
Q3: What are the primary safety considerations when scaling up a Buchwald-Hartwig reaction? A:
-
Exothermicity : While generally not violently exothermic, C-N coupling reactions can generate heat. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor has adequate cooling capacity and consider controlled, portion-wise addition of reagents.
-
Reagent Handling : Sodium tert-butoxide is a flammable solid and is highly reactive with water. Phosphine ligands can be air-sensitive. Handle these reagents under an inert atmosphere.
-
Solvents : Toluene and dioxane are flammable. Ensure proper grounding of equipment and use in a well-ventilated area.
Q4: What are the typical impurity profiles I should expect? A: Common impurities include unreacted starting materials (2-methylalanine ester, 2-methylphenyl halide), hydrodehalogenated starting material (toluene), phosphine oxides (from oxidation of the ligand), and residual palladium. Characterization should be performed using HPLC, LC-MS for mass identification, and NMR for structural confirmation.[12]
Detailed Experimental Protocol: Lab-Scale Synthesis
The following protocol is a representative procedure for the N-arylation of a 2-methylalanine ester, optimized for high enantioretention.
Synthesis of tert-Butyl this compound
-
Vessel Preparation : To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add t-BuBrettPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Reagent Addition : Add cesium carbonate (Cs₂CO₃, 2.0 equivalents), tert-butyl 2-methylalaninate (1.0 equivalent), and 2-bromo-m-xylene (1.1 equivalents).
-
Solvent Addition : Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula (aiming for a concentration of ~0.5 M).
-
Reaction : Heat the mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the consumption of the limiting starting material is complete (typically 12-24 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure product. The enantiomeric excess should be determined by chiral HPLC analysis.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- BenchChem. (n.d.). Technical Support Center: N-Methylation of Alanine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Tieves, F., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of N-Methyl-L-alanine: A Technical Guide.
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (n.d.). NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
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Zheng, L., et al. (2009). Synthesis of (S)-N-(2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chemical Research in Chinese Universities. Retrieved from [Link]
-
One‐pot synthesis of chiral N‐arylamines by combining biocatalytic aminations with Buchwald‐Hartwig N‐arylation. (n.d.). The University of Manchester. Retrieved from [Link]
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Zultanski, S. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Retrieved from [Link]
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Zultanski, S. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. NIH. Retrieved from [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]
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Tieves, F., et al. (2021). Sustainable Production of N- methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. (n.d.). Retrieved from [Link]
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Gand, M., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). N-arylation of L-alanine (1) a. Retrieved from [Link]
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Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. Retrieved from [Link]
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Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering. Retrieved from [Link]
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Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved from [Link]
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Chen, G., et al. (n.d.). Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. PubMed Central. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved from [Link]
-
Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-N-(4-methylphenyl)alanine. Retrieved from [Link]
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RSC Publishing. (2020). Photocatalytic methods for amino acid modification. Retrieved from [Link]
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PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-N-phenylalanine. Retrieved from [Link]
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Veeprho. (n.d.). 2-Methylalanine. Retrieved from [Link]
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (n.d.). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). Retrieved from [Link]
-
Recent Advances in 1,2-Amino(hetero)arylation of Alkenes. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Technical Support Center: Addressing Inconsistencies in 2-methyl-N-(2-methylphenyl)Alanine Bioassays
Welcome to the technical support center for bioassays involving the novel synthetic amino acid derivative, 2-methyl-N-(2-methylphenyl)Alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistencies that may arise during your experimental workflows. By understanding the root causes of variability, you can develop robust and reproducible assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling and initial setup of experiments with this compound.
Q1: What are the primary stability and solubility concerns for this compound in aqueous buffers?
A1: As a novel synthetic amino acid, the solubility of this compound must be empirically determined in your specific assay buffer.[1][2][3] Poor solubility is a leading cause of assay variability and artifacts.[2]
-
Initial Assessment: Start by determining the equilibrium solubility in buffers relevant to your experiments (e.g., pH 7.4 for physiological assays).[1] Kinetic solubility assays can offer higher throughput in early-stage assessments.[2]
-
pH Dependence: The solubility of amino acid derivatives can be highly pH-dependent.[4] Test solubility across a range of pH values if your assay conditions are not neutral.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[5]
-
Stability: Assess the stability of the compound in your chosen buffer and at your experimental temperature. Degradation over the course of an experiment can lead to a loss of activity and inconsistent results.
Q2: How can I confirm the purity and identity of my this compound stock?
A2: The purity of your compound is critical for accurate and reproducible results. Impurities can interfere with the assay or have off-target effects.
-
Recommended Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity of synthetic peptides and their derivatives.[6] This combination can identify and quantify the main compound and any related impurities.[6]
-
Enantiomeric Purity: For chiral molecules like amino acid derivatives, it's also important to assess the enantiomeric purity, as different stereoisomers can have vastly different biological activities.[7] This can be achieved using chiral chromatography methods.[8]
-
Quantitative Analysis: For creating stock solutions, quantitative amino acid analysis can confirm the concentration of your compound.[9]
Q3: What are appropriate negative and positive controls for bioassays involving this compound?
A3: The inclusion of proper controls is fundamental to a well-designed experiment, allowing you to validate your results and troubleshoot issues.[10][11][12][13]
-
Negative Controls:
-
Vehicle Control: This is a crucial control containing the solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This helps to account for any effects of the solvent on the assay system.
-
Blank Control: These wells should contain all assay components except for the cells or the target enzyme. This helps to determine the background signal of your reagents.[10][11]
-
-
Positive Controls:
-
A positive control should be a known active compound in your assay system (e.g., a known inhibitor for an enzyme assay or a known substrate for a transporter assay). This confirms that the assay is performing as expected.[11][12]
-
If no known active compound exists, a standard curve of a known substrate or product can serve as a form of positive control to validate the assay's dynamic range.
-
Part 2: Troubleshooting Guides for Specific Bioassays
This section provides detailed troubleshooting for common issues encountered in relevant bioassay formats for a novel amino acid derivative.
Guide 1: Inconsistent Results in a Competitive Amino Acid Transport Assay
This type of assay typically measures the ability of this compound to compete with a labeled (e.g., radioactive or fluorescent) natural amino acid for uptake into cells via specific transporters.[14][15]
Problem: High variability in the inhibition of labeled amino acid uptake between replicate wells and experiments.
High variability can mask the true effect of your compound. Below is a decision tree to diagnose the potential causes.
Caption: Troubleshooting high variability in transport assays.
| Potential Cause | Explanation | Recommended Action |
| Non-uniform Cell Seeding | Inconsistent cell numbers per well lead to different levels of transporter expression and, consequently, variable uptake. This is a common cause of the "edge effect".[16][17] | Cell Titration: Determine the optimal seeding density that results in a confluent monolayer on the day of the assay. Plating Technique: After seeding, let the plate sit at room temperature for 15-20 minutes on a level surface before moving to the incubator. This allows for a more even distribution of cells.[17] |
| Compound Precipitation | If this compound is not fully soluble in the assay medium, its effective concentration will vary between wells. | Solubility Check: Visually inspect the compound in the assay medium under a microscope. Serial Dilution: Prepare serial dilutions carefully, ensuring complete mixing at each step.[18][19][20][21] It may be necessary to prepare a concentrated stock in a solvent like DMSO and then dilute it into the aqueous assay buffer. |
| Inconsistent Washing Steps | Incomplete removal of the labeled amino acid from the extracellular space can lead to high background and variability. Conversely, harsh washing can dislodge cells. | Standardize Protocol: Use a multichannel pipette or an automated plate washer to ensure consistent volume, speed, and duration of washes for all wells. Ensure the washing buffer is at the same temperature as the assay plate. |
| Cell Line Instability | High-passage number cells can exhibit altered transporter expression levels. | Cell Banking: Use low-passage number cells from a well-characterized cell bank. Routinely check for mycoplasma contamination. |
| Variable Incubation Times | Differences in the timing of compound addition or reaction termination can introduce significant variability. | Standardize Workflow: Use a multichannel pipette or automated liquid handler to add reagents. Stagger the addition and termination steps to ensure each plate has a consistent incubation time. |
Guide 2: Poor Signal-to-Noise Ratio in an Enzyme Inhibition Assay
In this scenario, you are testing if this compound can inhibit a specific enzyme. A poor signal-to-noise ratio (or a small assay window) makes it difficult to distinguish true inhibition from background noise.
Problem: The difference in signal between the uninhibited enzyme (negative control) and the fully inhibited enzyme (positive control) is too small.
Optimizing your assay parameters is key to widening the assay window.
Caption: Primary causes and solutions for the edge effect.
| Potential Cause | Explanation | Recommended Action |
| Media Evaporation | The outer wells of a 96-well plate have a higher rate of evaporation, especially during long incubation periods (24+ hours). [16][22][23]This concentrates the media components, including salts and nutrients, which can affect cell health and proliferation. [16]Evaporation can be up to three times higher in edge wells. [16] | Create a Humidity Barrier: Fill the outermost wells with sterile PBS or media without cells to act as a vapor barrier. [22][24]Use Specialized Plates: Some plates are designed with moats around the perimeter that can be filled with liquid to reduce evaporation. [22]Use Sealing Films: For biochemical assays, use foil or clear sealing tapes. For cell-based assays, use breathable sterile tape to allow for gas exchange. [23] |
| Temperature Gradients | When a plate is moved from room temperature to a 37°C incubator, the outer wells warm up faster than the inner wells. This can lead to uneven cell settling and growth. [16] | Room Temperature Equilibration: After seeding cells, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator. [17]Avoid Stacking: Do not stack plates directly on top of each other in the incubator, as this can create temperature gradients. Use plate racks that allow for air circulation. |
| Inconsistent CO2 and Humidity | Frequent opening of the incubator door can disrupt the CO2 and humidity levels, affecting the outer wells more significantly. [22]This can alter the pH of the media. [16] | Maintain Incubator Environment: Ensure your incubator is properly maintained with high humidity (at least 95%). [22]Minimize the frequency and duration of door openings. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10-fold Serial Dilution Series
Accurate preparation of compound dilutions is critical for generating reliable dose-response curves. [18][19][20][21]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Label Dilution Tubes: Label a series of sterile microcentrifuge tubes according to the desired concentrations.
-
Prepare First Dilution: To create a 1:10 dilution, add 10 µL of the 10 mM stock solution to 90 µL of assay buffer or media. This creates a 1 mM solution with 10% DMSO.
-
Mix Thoroughly: Vortex or pipette mix the solution thoroughly to ensure homogeneity. [19]5. Serial Dilution Steps:
-
Add 90 µL of assay buffer to the remaining labeled tubes.
-
Transfer 10 µL from the 1 mM tube to the next tube to create a 100 µM solution. Mix thoroughly.
-
Using a fresh pipette tip for each transfer, repeat this process for all subsequent tubes to create the full dilution series (10 µM, 1 µM, etc.). [20]
-
Protocol 2: Standard MTT Cell Viability Assay for Adherent Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [25]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [5]2. Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound (prepared via serial dilution). Include vehicle-only and untreated controls. [5]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [25]5. Formazan Formation: Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible in the cells. [25]6. Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [26]7. Read Absorbance: Measure the absorbance at a wavelength between 550-600 nm using a microplate reader. [27]
References
- Oreate AI Blog. (2026, January 7).
- Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect - Advancing Cell Culture.
- Abcam.
- WellPlate.com. (2014, March 25).
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Quantics Biostatistics. (2024, September 17). Making the most of your bioassay control wells.
- BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?.
- R&D Systems.
- ATCC.
- PubMed. A Simple Technique for Reducing Edge Effect in Cell-Based Assays.
- Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis.
- Boster Bio.
- MIDSCI.
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- R&D Systems.
- ResearchGate. (2021, January 13). What is optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
- NIH. (2025, June 28). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor.
- YouTube. (2023, January 2). How to prepare a Serial Dilution.
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Validation & Comparative
A Comparative Guide to the Validation of 2-methyl-N-(2-methylphenyl)Alanine's Biological Target
For researchers, scientists, and drug development professionals, the journey from a phenotypically active small molecule to a clinical candidate is paved with rigorous validation. A critical, and often challenging, milestone in this journey is the unambiguous identification of the compound's biological target. This guide provides an in-depth, technical comparison of modern methodologies for target deconvolution, framed around the hypothetical novel compound, 2-methyl-N-(2-methylphenyl)Alanine. While this specific molecule's target is not established in the public domain, we will use it as a scaffold to explore the strategic application of leading target validation technologies. Our focus will be on explaining the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system.
The Challenge: Unmasking the Target of a Novel Compound
Let us presuppose that this compound has demonstrated consistent anti-proliferative effects in a cancer cell line screen. The crucial next step is to determine its direct molecular target to understand its mechanism of action, guide lead optimization, and predict potential off-target effects. This guide will compare two powerful, orthogonal approaches to elucidate this: the Cellular Thermal Shift Assay (CETSA®) and Affinity Chromatography coupled with Mass Spectrometry (AP-MS).
Part 1: Generating Initial Hypotheses with In Silico Prediction
Before embarking on resource-intensive wet-lab experiments, a logical first step is to generate a ranked list of plausible targets using computational methods. These tools operate on the principle of chemical similarity, comparing the query molecule to a vast database of ligands with known targets.[1]
We can input the SMILES string of this compound into a web server like SwissTargetPrediction .[2] The server calculates similarity to known ligands based on a combination of 2D and 3D parameters and predicts a list of potential targets.
Hypothetical In Silico Prediction Results for this compound
| Rank | Target Class | Specific Target Example | Probability Score | Rationale |
| 1 | Enzymes | Carbonic Anhydrase IX | 0.65 | High 2D and 3D similarity to known sulfonamide inhibitors. |
| 2 | Enzymes | Cathepsin S | 0.58 | Structural resemblance to known cysteine protease inhibitors. |
| 3 | Kinases | p38 MAPK | 0.45 | Lower similarity, but shares some pharmacophoric features. |
| 4 | GPCRs | Dopamine Receptor D2 | 0.32 | Partial similarity to known antagonists. |
This in silico analysis provides a valuable, albeit predictive, starting point. It allows us to prioritize our experimental design. For instance, the high probability of an enzyme target suggests that both CETSA and AP-MS would be viable validation methods.
Part 2: The Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Native Environment
CETSA is a powerful biophysical method that assesses target engagement directly in intact cells or cell lysates.[3] The principle is based on ligand-induced thermal stabilization of the target protein.[4] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[5]
This method is invaluable because it confirms not only a direct physical interaction but also that the compound can penetrate the cell membrane (if using intact cells) and engage its target in the complex milieu of the cytoplasm.[6]
Experimental Workflow for CETSA
The overall workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of the soluble target protein remaining.[7]
Caption: CETSA Experimental Workflow.
Detailed Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)
Objective: To determine if this compound stabilizes a suspected target protein (e.g., Carbonic Anhydrase IX from our in silico screen) in intact cells.
Part A: Melt Curve Generation
-
Cell Culture: Grow the selected cancer cell line (e.g., HT-29, known to express Carbonic Anhydrase IX) in appropriate media.
-
Treatment: Harvest cells and resuspend in media. Create two pools: one treated with a saturating concentration of this compound (e.g., 50 µM) and a control pool with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Heating: Aliquot 100 µL of each cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Carbonic Anhydrase IX in each sample via Western Blot using a specific antibody. Densitometry is used to quantify the band intensities.
Part B: Isothermal Dose-Response (ITDR) Curve
-
Determine Optimal Temperature: From the melt curve, identify a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample (e.g., 54°C). This temperature will be used for the ITDR experiment.[8]
-
Treatment: Treat cell aliquots with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Heating: Heat all samples at the predetermined temperature (54°C) for 3 minutes.
-
Lysis, Separation, and Quantification: Proceed as described in steps 4-6 of the melt curve protocol.
Data Presentation and Interpretation
The data from these experiments allow for a quantitative assessment of target engagement.
Hypothetical CETSA Melt Curve Data
| Temperature (°C) | Soluble Target (% of 40°C Control) - Vehicle | Soluble Target (% of 40°C Control) - Compound |
| 40 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 85 | 99 |
| 54 | 45 | 92 |
| 58 | 15 | 75 |
| 62 | 5 | 30 |
This shift in the melting curve to the right indicates that the compound stabilizes the target protein.
Hypothetical CETSA ITDR Data (at 54°C)
| Compound Conc. (µM) | Soluble Target (% of No-Heat Control) |
| 0 (Vehicle) | 45 |
| 0.1 | 50 |
| 1 | 68 |
| 10 | 89 |
| 50 | 92 |
| 100 | 93 |
Plotting this data yields a dose-response curve from which a cellular EC50 for target engagement can be calculated. This is a powerful metric for ranking compound potency in a physiological context.[9]
Part 3: Affinity Chromatography-Mass Spectrometry (AP-MS) - An Unbiased Approach to Target Identification
AP-MS is a cornerstone of chemical proteomics used for the unbiased identification of protein interactors of a small molecule.[10] The technique involves immobilizing the small molecule "bait" on a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the captured "prey" proteins by mass spectrometry.[11]
This approach is particularly advantageous when the target is completely unknown, as it screens for binders across the proteome.[12]
Experimental Workflow for AP-MS
Caption: AP-MS Experimental Workflow.
Detailed Protocol: Small Molecule AP-MS
Objective: To identify proteins from a cell lysate that specifically bind to this compound.
-
Bait Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., a short PEG chain ending in a primary amine or carboxyl group) at a position determined not to be essential for its biological activity (requires prior SAR knowledge).
-
Immobilization: Covalently couple the linker-modified compound to activated beads (e.g., NHS-activated Sepharose). Prepare control beads by blocking the reactive groups without adding the compound.
-
Lysate Preparation: Lyse cells under native conditions (non-denaturing detergents, protease/phosphatase inhibitors) to preserve protein structure and complexes.
-
Affinity Pulldown: Incubate the clarified lysate with the compound-conjugated beads and control beads in parallel for 2-4 hours at 4°C.
-
Competition Control (Optional but Recommended): In a separate incubation, add a high concentration of the free, unmodified this compound to the lysate before adding the compound-conjugated beads. True binders should be competed off the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.
-
Elution: Elute bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.
-
Proteomics Analysis: Run the eluates on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins by searching the MS/MS spectra against a protein database. True binding partners should be significantly enriched on the compound-conjugated beads compared to the control beads and should show reduced binding in the competition control.
Data Presentation and Interpretation
The output is a list of identified proteins, which must be filtered to distinguish true interactors from background contaminants.
Hypothetical AP-MS Results
| Protein ID (UniProt) | Protein Name | Spectral Counts (Compound Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competition) |
| P00920 | Carbonic Anhydrase IX | 58 | 2 | 5 |
| P07711 | Cathepsin S | 45 | 3 | 8 |
| P07333 | Actin, cytoplasmic 1 | 120 | 115 | 118 |
| P62826 | Tubulin beta chain | 95 | 90 | 92 |
In this hypothetical dataset, Carbonic Anhydrase IX and Cathepsin S are identified as high-confidence hits. They are highly enriched on the compound beads and their binding is competed by the free compound. Actin and Tubulin are common non-specific binders and show high spectral counts in all conditions.
Part 4: Comparative Analysis of CETSA and AP-MS
Choosing the right methodology depends on the specific research question, available resources, and prior knowledge of the target.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography-Mass Spectrometry (AP-MS) |
| Principle | Ligand-induced change in protein thermal stability.[4] | Affinity-based capture of binding partners.[10] |
| Primary Use Case | Target engagement confirmation; SAR in cells. | Unbiased target identification; interactome mapping. |
| Compound Modification | No modification required.[5] | Requires synthesis of a modified analogue with a linker. |
| Cellular Context | Can be performed in intact, live cells, confirming cell permeability and engagement.[6] | Typically performed on cell lysates; does not confirm cell permeability. |
| Throughput | Can be adapted to high-throughput formats (e.g., 384-well plates).[9] | Lower throughput, more resource-intensive. |
| Potential for False Positives | Low. Indirect effects on protein stability are possible but less common. | High. Non-specific binding to the beads or linker is a common issue requiring careful controls.[13] |
| Potential for False Negatives | High. Some true binding events may not cause a significant thermal shift.[14] | Moderate. Weak or transient interactions may be lost during wash steps. |
| Output | Quantitative measure of target engagement (EC50) for a known target. | A list of potential binding partners that require further validation. |
Conclusion: An Integrated Strategy for Confident Target Validation
Neither CETSA nor AP-MS alone provides the definitive answer to a target identification problem. The most robust approach involves an integrated strategy that leverages the strengths of each method. A logical workflow for validating the target of a novel compound like this compound would be:
-
Hypothesis Generation: Use in silico tools to predict a list of likely targets.
-
Unbiased Discovery: Perform AP-MS to identify a broader set of potential binding partners from a native cellular proteome.
-
Orthogonal Validation: Use CETSA to confirm the engagement of the top hits from the AP-MS screen in an intact cellular environment. This step is crucial as it validates the interaction in a more physiological context and confirms the compound's ability to reach its target within the cell.
-
Functional Confirmation: Once a high-confidence target is identified and validated by both methods, the final step is to confirm that engagement of this target recapitulates the original phenotypic effect. This can be achieved through genetic methods (e.g., siRNA knockdown or CRISPR-Cas9 knockout of the target gene) or by developing a direct biochemical or functional assay with the purified target protein.
By systematically combining computational prediction with orthogonal, robust experimental techniques, researchers can build a compelling, multi-faceted case for the biological target of a novel compound, paving the way for its successful development as a chemical probe or therapeutic agent.
References
A complete list of all sources cited in this guide is provided below for verification.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Duncan, J.S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research.
- Eberl, H.C., et al. (2017). A Targeted Quantitative Proteomics Strategy for Global Kinome Profiling of Cancer Cells and Tissues. Molecular & Cellular Proteomics.
- Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
- Grosdidier, A., et al. (2011). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
- Merck Millipore. Affinity Chromatography Troubleshooting. Merck Millipore Website.
- Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. Microbioz India.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- O'Meara, M.J., et al. (2015). A chemical proteomics approach for the identification of targets of clinical kinase inhibitors. Journal of the American Society for Mass Spectrometry.
- PharmMapper. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. PharmMapper Website.
- Proteome Software. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Proteome Software.
- Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets.
- Savitski, M.M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.
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Scibilia, S., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
- Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich Website.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Wikipedia. Thermal shift assay. Wikipedia. [Link]
- Al-Amin, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
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ResearchGate. Ways to represent the data from different CETSA formats. ResearchGate. [Link]
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JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. [Link]
- ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG.
- Zhang, H., et al. (2023).
- Creative Proteomics. (2022). Current Advances in CETSA.
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Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]
- ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Geistlinger, T.R., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Semantic Scholar. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar.
- Creative Proteomics. Affinity Purification Mass Spectrometry (AP-MS) Service.
- UNIL. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Lausanne.
- Choi, H., et al. (2011). Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. Mass Spectrometry Reviews.
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A Comparative Analysis of 2-methyl-N-(2-methylphenyl)Alanine and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-methyl-N-(2-methylphenyl)alanine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of this class of N-aryl amino acids. By understanding the structure-activity relationships, researchers can better design and develop novel compounds with tailored therapeutic properties.
Introduction: The Significance of N-Aryl Amino Acids
N-aryl amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their incorporation into peptides or use as standalone scaffolds can enhance metabolic stability, improve membrane permeability, and modulate biological activity. The N-aryl moiety introduces steric and electronic properties that can influence binding to biological targets and overall pharmacokinetic profiles. This compound represents a specific scaffold with potential for diverse biological applications, from acting as enzyme inhibitors to building blocks for novel therapeutics.
Structural Analogs of this compound
To understand the structure-activity relationship (SAR) of this compound, a comparative analysis with its structural analogs is essential. This guide will focus on the following analogs, which feature positional variations of the methyl groups on the N-phenyl and the alanine-derived phenyl rings:
-
Parent Compound: this compound
-
Analog 1: 2-methyl-N-(3-methylphenyl)alanine
-
Analog 2: 2-methyl-N-(4-methylphenyl)alanine
-
Analog 3: 3-methyl-N-(2-methylphenyl)alanine
-
Analog 4: 4-methyl-N-(2-methylphenyl)alanine
These analogs allow for a systematic investigation of how the position of the methyl substituent influences the molecule's overall properties and biological function.
Comparative Physicochemical Properties
The position of the methyl groups on the aromatic rings is expected to influence the physicochemical properties of the analogs, such as lipophilicity (LogP), electronic effects, and steric hindrance. These properties, in turn, can affect their biological activity.
| Compound | Predicted LogP | Electronic Effect of Methyl Group | Steric Hindrance at Nitrogen | Notes |
| This compound | High | Ortho-effect may influence planarity | High | The ortho-methyl group on the N-phenyl ring is expected to create significant steric hindrance, potentially restricting the rotation of the N-aryl bond. |
| 2-methyl-N-(3-methylphenyl)alanine | High | Inductive effect | Moderate | The meta-position of the methyl group has a less pronounced steric effect compared to the ortho-position. |
| 2-methyl-N-(4-methylphenyl)alanine | High | Inductive and hyperconjugation effects | Low | The para-position minimizes steric hindrance around the nitrogen atom, allowing for greater conformational flexibility. |
| 3-methyl-N-(2-methylphenyl)alanine | High | Inductive effect | High | Similar to the parent compound, the ortho-methyl on the N-phenyl ring introduces significant steric bulk. |
| 4-methyl-N-(2-methylphenyl)alanine | High | Inductive and hyperconjugation effects | High | The para-methyl on the alanine-derived phenyl ring is less likely to influence the immediate environment of the N-aryl bond. |
Synthetic Strategies
The synthesis of this compound and its analogs can be achieved through several established methods for N-arylation of amino acids. A common and effective approach is the Ullmann condensation reaction.
General Synthetic Protocol: Ullmann Condensation
This protocol describes a general method for the synthesis of N-aryl alanines.
Objective: To synthesize this compound and its analogs.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the corresponding substituted aniline (e.g., 2-methylaniline) (1.2 eq.), the substituted α-bromo- or α-chloropropionic acid (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-aryl alanines via Ullmann Condensation.
Proposed Biological Evaluation: Experimental Protocols
To conduct a comparative analysis of the biological activity of this compound and its analogs, a panel of in vitro assays can be employed. Based on the known activities of similar N-aryl amino acids, the following assays are proposed.
Antibacterial Activity Assay
N-aryl amino acids have been reported to possess antibacterial properties.[1] An agar well diffusion assay can be used for an initial screening of the antibacterial potential of the synthesized compounds.
Objective: To assess the antibacterial activity of the N-aryl alanine analogs against Gram-positive and Gram-negative bacteria.
Methodology:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Culture Preparation: Grow the bacterial strains in Mueller-Hinton broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Spread the bacterial suspension evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration (e.g., 1 mg/mL in DMSO) of each test compound and a DMSO control into separate wells. A standard antibiotic (e.g., ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Diagram of the Antibacterial Assay Workflow:
Caption: Workflow for the agar well diffusion antibacterial assay.
LAT1 Transporter Inhibition Assay
Certain substituted phenylalanine analogs are known to interact with the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2] A competitive binding assay can determine if the synthesized compounds inhibit LAT1.
Objective: To evaluate the inhibitory potential of the N-aryl alanine analogs on the LAT1 transporter.
Methodology:
-
Cell Line: Use a human cancer cell line known to overexpress LAT1 (e.g., HT-29 colorectal cancer cells).
-
Cell Culture: Culture the cells in a suitable medium until they reach 80-90% confluency in 24-well plates.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or a known LAT1 inhibitor (positive control) for 15 minutes at 37°C.
-
Add a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) to each well and incubate for a short period (e.g., 1 minute).
-
Stop the uptake by washing the cells rapidly with ice-cold assay buffer.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [14C]-L-leucine uptake for each compound concentration and determine the IC50 value.
Expected Outcomes and Structure-Activity Relationship Insights
The comparative analysis of these analogs is expected to reveal key insights into their SAR:
-
Steric Effects: The ortho-methyl group on the N-phenyl ring in the parent compound and analogs 3 and 4 is likely to impose significant conformational restrictions. This could lead to enhanced selectivity for a particular biological target but may also reduce binding affinity if the target's binding pocket cannot accommodate the bulk.
-
Electronic Effects: The position of the methyl group will subtly alter the electron density of the aromatic rings, which could influence cation-π or other non-covalent interactions with a biological target.
-
Lipophilicity: All analogs are expected to be lipophilic, which may favor membrane permeability. However, excessive lipophilicity can sometimes lead to non-specific binding and reduced aqueous solubility.
By systematically evaluating these analogs, researchers can build a predictive model for the design of future N-aryl amino acids with optimized properties for specific therapeutic applications.
Conclusion
The comparative analysis of this compound and its analogs provides a framework for understanding the intricate relationship between chemical structure and biological function in this class of compounds. The proposed synthetic and biological evaluation protocols offer a practical guide for researchers to explore the therapeutic potential of these novel N-aryl amino acids. The insights gained from such studies will be invaluable for the rational design of new chemical entities in drug discovery.
References
- Giraud, A. et al. (2011). N-Aryl-L-prolinamides as potent and selective non-peptidic vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 318-321.
- Osinubi, A. et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions, 4(2), 293-305.
- Jackson, R. F. W. et al. (2000). A new route to substituted phenylalanine derivatives using Negishi cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (10), 1627-1634.
- Napolitano, J. G. et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2654-2657.
- Frølund, B. et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry, 59(1), 246-258.
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Introduction: Targeting Cancer Metabolism through the ASCT2 Transporter
An In-Depth Comparative Guide to the Inhibition of the ASCT2 Transporter: A Hypothetical Analysis of 2-methyl-N-(2-methylphenyl)Alanine
The Solute Carrier Family 1, Member 5 (SLC1A5), commonly known as the Alanine-Serine-Cysteine Transporter 2 (ASCT2), has emerged as a critical target in cancer therapy. ASCT2 is a sodium-dependent neutral amino acid transporter with a primary role in facilitating the uptake of glutamine, an essential nutrient for rapidly proliferating cancer cells. Elevated expression of ASCT2 is a hallmark of numerous malignancies, where it fuels anabolic processes, supports redox balance, and contributes to tumor growth. Consequently, the development of potent and selective ASCT2 inhibitors is an area of intense research.
This guide provides a comparative analysis of a hypothetical inhibitor, This compound (designated here as HC-1 for "Hypothetical Compound-1"), against two well-characterized ASCT2 inhibitors: V-9302 and GPNA (γ-L-Glutamyl-p-nitroanilide) . We will delve into their mechanisms of action, comparative potency, and the experimental workflows required for their evaluation.
Mechanism of Action: How ASCT2 Inhibitors Work
ASCT2 mediates the exchange of extracellular amino acids (like glutamine) for intracellular amino acids. This process is crucial for maintaining the high metabolic rate of cancer cells. Inhibitors of ASCT2 can function in several ways, primarily by competitively blocking the binding of substrates like glutamine, or by inducing conformational changes that lock the transporter in an inactive state.
-
GPNA is a classic competitive inhibitor that mimics the structure of glutamine, thereby competing for the same binding site on the transporter.
-
V-9302 is a more recently developed, potent, and selective non-competitive inhibitor. It binds to a distinct allosteric site, inducing a conformational change that prevents the transport of glutamine.
-
HC-1 (Hypothetical) , based on its N-aryl-substituted alanine structure, is postulated to act as a competitive inhibitor, leveraging its amino acid backbone to interact with the substrate binding pocket.
Below is a diagram illustrating the proposed mechanisms of action.
Caption: Proposed mechanisms of ASCT2 inhibition.
Comparative Performance: A Data-Driven Overview
The efficacy of an inhibitor is determined by several key parameters, including its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%, while the Ki is a more direct measure of binding affinity.
The table below summarizes the reported potency of V-9302 and GPNA, alongside a projected, plausible profile for our hypothetical compound, HC-1.
| Inhibitor | Type | Target | IC50 (Glutamine Uptake) | Ki | Cell-Based Potency |
| GPNA | Competitive | ASCT2 | ~100-500 µM | High µM range | Low |
| V-9302 | Non-competitive | ASCT2 | ~25 nM | ~50 nM | High |
| HC-1 (Hypothetical) | Competitive | ASCT2 | ~5-15 µM | Low µM range | Moderate |
Data for HC-1 is hypothetical and for illustrative purposes only.
This data highlights the significant leap in potency from early-generation inhibitors like GPNA to more advanced molecules like V-9302. Our hypothetical compound, HC-1, is positioned as a mid-tier inhibitor, more potent than GPNA but less so than V-9302.
Experimental Protocols for Inhibitor Characterization
To validate the performance of a novel inhibitor like HC-1 and compare it to known standards, a series of robust assays are required. The following protocols outline the essential steps for characterizing ASCT2 inhibitors.
Protocol 1: [³H]-Glutamine Uptake Assay in Cancer Cells
This cell-based assay is the gold standard for measuring the functional inhibition of ASCT2 in a biologically relevant context.
Objective: To determine the IC50 of an inhibitor by measuring its effect on the rate of radiolabeled glutamine uptake in ASCT2-expressing cancer cells.
Methodology:
-
Cell Culture: Plate ASCT2-expressing cells (e.g., HeLa or SF-188) in a 24-well plate and grow to 80-90% confluency.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., HC-1) and controls (V-9302, GPNA) in a sodium-containing buffer.
-
Pre-incubation: Wash the cells with a sodium-free buffer to remove endogenous amino acids, then pre-incubate with the various concentrations of the inhibitor for 10-15 minutes.
-
Uptake Initiation: Add a solution containing [³H]-glutamine and the corresponding inhibitor concentration to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold, sodium-free buffer to stop the transport process.
-
Cell Lysis & Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinetic Analysis to Determine Mechanism of Inhibition
Objective: To determine whether an inhibitor acts competitively or non-competitively.
Methodology:
-
Perform the [³H]-glutamine uptake assay as described above.
-
Instead of a single glutamine concentration, use a range of [³H]-glutamine concentrations.
-
Run these experiments in the absence of the inhibitor and in the presence of two or more fixed concentrations of the inhibitor (e.g., HC-1).
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains the same, but Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains the same, but Vmax decreases).
-
The overall workflow for characterizing a novel ASCT2 inhibitor is depicted below.
Caption: Workflow for the characterization of a novel ASCT2 inhibitor.
Conclusion and Future Directions
This guide provides a framework for evaluating a novel, hypothetical ASCT2 inhibitor, this compound (HC-1), in comparison to established inhibitors like V-9302 and GPNA. The hypothetical data positions HC-1 as a moderately potent, competitive inhibitor, suggesting it could be a valuable research tool, though likely less effective in a therapeutic context than highly potent, non-competitive inhibitors like V-9302.
The provided experimental protocols offer a clear path for the empirical validation of these parameters. For any new compound, it is crucial to move from hypothetical postulation to rigorous experimental validation. Future studies would also need to assess selectivity against other amino acid transporters and evaluate in vivo efficacy and toxicity to fully understand its therapeutic potential.
References
-
Scalise, M., Galluccio, M., Console, L., & Pochini, L. (2018). The ASCT2 (SLC1A5) Transporter: From Function to Pathophysiology. Frontiers in Cell and Developmental Biology. [Link]
-
Bhutia, Y. D., & Ganapathy, V. (2016). Glutamine transporters in cancer and their role in cell signaling. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Balasubramanian, N., Wild, J., & Afeche, R. (2007). L-γ-Glutamyl-p-nitroanilide (GPNA) inhibits system ASC and system N amino acid transport activity in primary cultures of rat cerebellar astrocytes. Neurochemical Research. [Link]
-
Schulte, M. L., Fu, A., Zhao, P., & Li, J. (2018). Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nature Medicine. [Link]
Navigating the In Vivo Evaluation of 2-methyl-N-(2-methylphenyl)Alanine: A Comparative Guide to Efficacy Assessment
For Immediate Release to the Scientific Community
Introduction
Postulated Mechanism of Action and a Proposed Therapeutic Context
Given its structure as an N-aryl and alpha-methyl substituted alanine derivative, 2-methyl-N-(2-methylphenyl)Alanine is hypothesized to interact with pathways involving the metabolism and transport of large neutral amino acids (LNAAs), particularly phenylalanine. This positions it as a candidate for investigation in disorders of phenylalanine metabolism, such as Phenylketonuria (PKU). Structurally similar compounds, like alpha-methylphenylalanine, have been utilized in research to induce hyperphenylalaninemia in animal models by inhibiting phenylalanine hydroxylase, the enzyme deficient in PKU.[1][2][3] This guide will therefore focus on a proposed in vivo study in a validated animal model of PKU.
Comparative In Vivo Efficacy Study Design
To ascertain the in vivo efficacy of this compound, a comparative study is proposed. This study will benchmark its performance against a known modulator of phenylalanine metabolism, alpha-methylphenylalanine, and a vehicle control.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vivo evaluation of this compound.
Caption: Proposed experimental workflow for the in vivo efficacy assessment of this compound.
Detailed Experimental Protocols
Animal Model
-
Model: Phenylalanine hydroxylase deficient (Pah-enu2) mouse model of Phenylketonuria. This model closely mimics the human PKU phenotype with elevated plasma and brain phenylalanine levels.
-
Animals: Male and female Pah-enu2 mice, 6-8 weeks of age.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard protein diet and water.
Treatment Groups and Administration
| Group | Treatment | Dose (Proposed) | Route of Administration |
| 1 | Vehicle Control (e.g., 0.5% Methylcellulose) | 10 mL/kg | Oral Gavage |
| 2 | This compound | 50 mg/kg | Oral Gavage |
| 3 | alpha-methylphenylalanine (Comparator) | 50 mg/kg | Oral Gavage |
-
Rationale for Dose Selection: The proposed dose is a starting point based on typical doses used for small molecules in rodent models. Dose-response studies would be a necessary follow-up.
Step-by-Step In Vivo Protocol
-
Acclimation: Acclimate Pah-enu2 mice to the housing facility for one week prior to the start of the experiment.
-
Baseline Measurements: Collect baseline blood samples via tail vein for measurement of plasma phenylalanine and tyrosine levels.
-
Randomization: Randomly assign mice to the three treatment groups (n=10 per group, balanced for sex).
-
Treatment Administration: Administer the respective treatments daily via oral gavage for 14 consecutive days.
-
Monitoring: Monitor animal health and body weight daily.
-
Final Sample Collection: At the end of the 14-day treatment period, collect terminal blood samples via cardiac puncture.
-
Tissue Harvest: Euthanize animals and harvest brain and liver tissues. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.
Endpoint Analysis
-
Primary Endpoints:
-
Plasma Phenylalanine and Tyrosine Levels: Quantify using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary efficacy endpoint is a significant reduction in plasma phenylalanine levels compared to the vehicle control.
-
Brain Phenylalanine Levels: Measure phenylalanine concentration in brain tissue homogenates to assess the compound's ability to cross the blood-brain barrier and exert its effect in the central nervous system.
-
-
Secondary Endpoints:
-
Neurotransmitter Analysis: Measure levels of dopamine, serotonin, and their metabolites in brain tissue to assess the impact on neurotransmitter synthesis, which is known to be impaired in PKU.
-
General Health: Monitor body weight changes and observe for any signs of toxicity.
-
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the proposed study to illustrate how the data could be structured and interpreted.
| Parameter | Vehicle Control | This compound | alpha-methylphenylalanine |
| Plasma Phe (µmol/L) | 1500 ± 150 | 950 ± 120 | 1100 ± 140 |
| Brain Phe (nmol/g tissue) | 800 ± 90 | 450 ± 70 | 550 ± 80 |
| Plasma Tyr (µmol/L) | 40 ± 8 | 65 ± 10 | 55 ± 9 |
| Brain Dopamine (ng/g tissue) | 350 ± 40 | 500 ± 50 | 420 ± 45 |
* Represents a statistically significant difference (p < 0.05) compared to the Vehicle Control group.
Logical Framework for Efficacy Confirmation
The following diagram outlines the logical progression from treatment administration to the confirmation of in vivo efficacy.
Caption: Logical flow for confirming the in vivo efficacy of this compound in a PKU model.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the in vivo evaluation of this compound. The proposed comparative study in the Pah-enu2 mouse model will be instrumental in elucidating its potential as a therapeutic agent for Phenylketonuria. Positive results from this initial efficacy study would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, long-term safety, and mechanism of action. By adhering to a rigorous and well-controlled experimental design, the scientific community can effectively assess the therapeutic potential of this novel compound.
References
-
Effect of Experimental Hyperphenylalaninemia Induced by Dietary Phenylalanine Plus Alpha-Methylphenylalanine Administration on Amino Acid Concentration in Neonatal Chick Brain, Plasma, and Liver. Neurochemical Research.[Link]
-
Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry.[Link]
-
Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry.[Link]
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-methyl-N-(2-methylphenyl)Alanine
In the landscape of pharmaceutical development, the rigorous and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 2-methyl-N-(2-methylphenyl)Alanine, a compound of interest in contemporary drug discovery pipelines. As direct comparative studies for this specific analyte are not yet prevalent in published literature, this document will establish a framework for a comprehensive cross-validation study. We will explore the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide is designed for researchers, analytical scientists, and drug development professionals, offering a blueprint for establishing robust, accurate, and reproducible analytical methods. The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data integrity.[1][2][3][4][5][6][7][8][9][10][11]
The Criticality of Method Validation and Cross-Validation
Before delving into specific techniques, it is crucial to understand the distinction and synergy between method validation and cross-validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][12] It is a comprehensive evaluation of a method's performance characteristics. Cross-validation, on the other hand, is the comparison of results from two or more different analytical methods or laboratories to ensure equivalency and the reliability of the data generated.[13][14][15][16] This is particularly vital when a method is transferred, or when data from different analytical platforms need to be correlated.
The objective of this guide is to present a robust cross-validation strategy for three distinct, yet complementary, analytical techniques for the quantification of this compound.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For a modified amino acid like this compound, several chromatographic techniques are viable.
| Method | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. |
| LC-MS/MS | Separation by polarity coupled with highly selective and sensitive mass-based detection. | High sensitivity and specificity, structural information. | Higher cost and complexity. |
| GC-MS | Separation of volatile or derivatized compounds in the gas phase with mass-based detection. | Excellent for volatile and thermally stable compounds, high resolution. | Requires derivatization for polar analytes, potential for thermal degradation. |
Experimental Design: A Cross-Validation Study
The core of this guide is a proposed cross-validation study to compare the performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound in a representative sample matrix (e.g., plasma or a formulation excipient).
Workflow for Analytical Method Cross-Validation
Caption: A visual representation of the cross-validation workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For polar compounds like amino acids, reversed-phase chromatography is a common approach.[17]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Gradient Elution:
-
A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Detection:
-
UV detection at 254 nm.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For quality control (QC) samples, spike a known amount of the analyte into the chosen matrix at low, medium, and high concentrations.
-
Extract the analyte from the QC samples using protein precipitation with acetonitrile or solid-phase extraction, depending on the matrix.
-
Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase conditions.
Workflow for HPLC-UV Analysis
Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[18][19][20]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
A fast gradient from 5% to 95% B over 5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
Precursor ion (Q1): [M+H]+ of this compound
-
Product ion (Q3): A stable fragment ion, determined by infusion and fragmentation studies.
-
A second transition can be used for confirmation.
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, but smaller sample volumes may be used due to the higher sensitivity of the method.
Workflow for LC-MS/MS Analysis
Caption: The process flow for LC-MS/MS analysis, from sample introduction to quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like amino acids, derivatization is necessary to increase volatility.[21][22][23][24]
Instrumentation:
-
GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Derivatization:
-
Silylation with a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective approach for amino acids.[23]
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Sample Preparation:
-
Perform an initial extraction as described for HPLC.
-
Thoroughly dry the extract under a stream of nitrogen.
-
Add the derivatization reagent (e.g., MTBSTFA in acetonitrile) and heat at 100°C for 4 hours.[23]
-
Inject an aliquot of the derivatized sample into the GC-MS.
Workflow for GC-MS Analysis
Caption: The sequential steps involved in the GC-MS analysis of a derivatized analyte.
Cross-Validation Parameters and Acceptance Criteria
The cross-validation will be assessed based on the following parameters as defined by ICH guidelines.[2][4][6]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of interfering substances. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 85-115% for QC samples. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linear range that meets accuracy and precision criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 15% under varied conditions (e.g., column temperature, mobile phase pH). |
Hypothetical Comparative Data
The following tables present hypothetical data from the proposed cross-validation study.
Table 1: Linearity and Range
| Method | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 50 - 5000 | 0.995 |
| LC-MS/MS | 0.5 - 1000 | 0.999 |
| GC-MS | 10 - 2000 | 0.997 |
Table 2: Accuracy and Precision
| Method | QC Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| HPLC-UV | Low | 100 | 98.5 | 5.2 |
| Mid | 1000 | 101.2 | 3.8 | |
| High | 4000 | 99.8 | 4.1 | |
| LC-MS/MS | Low | 1.0 | 102.3 | 6.5 |
| Mid | 100 | 99.5 | 4.2 | |
| High | 800 | 101.7 | 3.5 | |
| GC-MS | Low | 25 | 97.9 | 7.1 |
| Mid | 500 | 103.1 | 5.5 | |
| High | 1500 | 98.6 | 4.8 |
Discussion and Conclusion
-
LC-MS/MS demonstrates superior sensitivity and a wider linear dynamic range at the lower end, making it the method of choice for bioanalytical applications where low concentrations are expected.
-
HPLC-UV provides excellent performance within its effective range and is a cost-effective and robust option for routine analysis of formulations or in-process controls where analyte concentrations are higher.
-
GC-MS , following successful derivatization, offers a viable alternative, particularly if the laboratory has greater expertise or availability of this instrumentation.
The cross-validation data would support the interchangeability of these methods within their validated ranges, provided that the acceptance criteria are met. The choice of method for a specific application will depend on the required sensitivity, sample throughput, and available resources. This guide provides a comprehensive framework for conducting such a study, ensuring data of the highest quality and integrity.
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Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. Retrieved from [Link]
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Hamase, K., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 10(11), 455. Retrieved from [Link]
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van Eijk, H. M., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B, 877(24), 2465–2470. Retrieved from [Link]
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ResearchGate. (2023). High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma. Retrieved from [Link]
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ResearchGate. (n.d.). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). Retrieved from [Link]
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A Comparative Benchmarking Guide: 2-methyl-N-(2-methylphenyl)Alanine versus Standard Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Aryl Amino Acid Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics or as standalone pharmacophores represents a pivotal strategy for overcoming the inherent limitations of their natural counterparts.[1] Modifications such as N-alkylation and N-arylation can profoundly alter the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, improved membrane permeability, and controlled conformational states that can optimize target binding and biological activity.[2][3]
This guide provides a comprehensive benchmarking analysis of 2-methyl-N-(2-methylphenyl)Alanine , a novel unnatural amino acid, against two well-characterized standard compounds: N-methyl-D-alanine and N-(4-nitrophenyl)-L-alanine . Through a series of standardized in vitro assays, we will objectively evaluate its performance in key areas relevant to drug development: target affinity, cellular cytotoxicity, and metabolic stability. The experimental protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for the assessment of novel UAA candidates.
Compound Selection Rationale
The choice of benchmark compounds is critical for a meaningful comparative analysis.
-
This compound (Compound of Interest): This novel UAA features a sterically hindered N-aryl substitution, which is hypothesized to confer significant metabolic stability and unique conformational properties.
-
N-methyl-D-alanine (Standard Compound 1): Selected for its simple N-alkylation, it serves as a baseline to evaluate the impact of N-methylation on biological activity and stability. Its D-configuration also provides insights into stereospecific interactions.[4]
-
N-(4-nitrophenyl)-L-alanine (Standard Compound 2): This N-aryl amino acid is chosen for its structural similarity to our compound of interest and its documented biological activity, including antibacterial properties.[5] The electron-withdrawing nitro group offers a distinct electronic profile for comparison.
Experimental Benchmarking Protocols
The following sections detail the step-by-step methodologies for the comparative evaluation of our compounds of interest. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.
Amino Acid Transporter Affinity Assay
Scientific Rationale: Many amino acid derivatives exert their biological effects by interacting with specific amino acid transporters, which are often upregulated in cancer cells.[6][7] This assay will determine the affinity of our test compounds for a representative L-type amino acid transporter (LAT1), providing insights into their potential for cellular uptake and targeted delivery. We will use a competitive binding assay with a radiolabeled substrate.
Experimental Workflow:
Caption: Workflow for the LAT1 competitive binding assay.
Detailed Protocol:
-
Cell Culture: LAT1-overexpressing human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Assay Preparation: On the day of the experiment, the culture medium is removed, and the cells are washed twice with pre-warmed transport buffer (HBSS, pH 7.4).
-
Competitive Binding: Cells are incubated with 100 µL of transport buffer containing increasing concentrations of the test compounds (0.1 µM to 100 µM) for 10 minutes at 37°C.
-
Radiolabel Addition: 100 µL of transport buffer containing 10 nM [3H]-L-Leucine is added to each well, and the plate is incubated for an additional 10 minutes at 37°C.
-
Termination and Lysis: The incubation is terminated by aspirating the medium and washing the cells three times with ice-cold transport buffer. The cells are then lysed with 200 µL of 0.1 M NaOH.
-
Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-L-Leucine (IC50) is calculated using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Scientific Rationale: It is crucial to assess the potential toxicity of novel compounds to healthy cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8][9] This assay will be performed on a non-cancerous human cell line (e.g., normal lung epithelial cells BEAS-2B) to determine the concentration at which the compounds exhibit cytotoxic effects.[10]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Seeding: BEAS-2B cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (0.1 µM to 200 µM).
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Metabolic Stability Assay in Human Liver Microsomes
Scientific Rationale: The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability.[11][12] Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are a standard in vitro model for assessing metabolic stability.[13] This assay will measure the rate of disappearance of the parent compound over time.
Experimental Workflow:
Caption: Workflow for the metabolic stability assay.
Detailed Protocol:
-
Incubation Mixture: The test compounds (1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (microsomal protein concentration).
Comparative Data Summary
The following tables present hypothetical yet plausible data to illustrate the expected outcomes of the described experiments.
Table 1: Amino Acid Transporter Affinity (LAT1)
| Compound | IC50 (µM) |
| This compound | 15.2 ± 1.8 |
| N-methyl-D-alanine | > 100 |
| N-(4-nitrophenyl)-L-alanine | 25.8 ± 3.1 |
| L-Leucine (Positive Control) | 5.6 ± 0.7 |
Table 2: In Vitro Cytotoxicity (BEAS-2B cells)
| Compound | CC50 (µM) |
| This compound | 85.4 ± 7.2 |
| N-methyl-D-alanine | > 200 |
| N-(4-nitrophenyl)-L-alanine | 42.1 ± 4.5 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 112.5 | 12.3 |
| N-methyl-D-alanine | 45.2 | 30.7 |
| N-(4-nitrophenyl)-L-alanine | 78.9 | 17.6 |
| Verapamil (High Clearance Control) | 8.1 | 169.2 |
Interpretation of Results and Discussion
Based on the illustrative data, This compound demonstrates a favorable profile for a drug candidate. Its moderate affinity for the LAT1 transporter suggests potential for targeted cellular uptake. Crucially, it exhibits significantly lower cytotoxicity compared to N-(4-nitrophenyl)-L-alanine, indicating a better safety profile. The most notable advantage is its enhanced metabolic stability, with a significantly longer in vitro half-life than both standard compounds. This is likely attributable to the steric hindrance provided by the 2-methylphenyl group, which protects the molecule from rapid enzymatic degradation.
In contrast, N-methyl-D-alanine shows negligible affinity for the LAT1 transporter and low cytotoxicity, but its metabolic stability is considerably lower. N-(4-nitrophenyl)-L-alanine displays moderate transporter affinity but also higher cytotoxicity, and its metabolic stability is intermediate between the other two compounds.
Conclusion and Future Directions
This comparative guide establishes a robust framework for the preclinical evaluation of novel unnatural amino acids. The presented data, while illustrative, highlights the potential of This compound as a promising scaffold in drug discovery, primarily due to its excellent metabolic stability and favorable safety profile.
Future studies should focus on elucidating the specific metabolic pathways of this compound and its in vivo pharmacokinetic and pharmacodynamic properties. Further exploration of its potential as a building block in peptide-based therapeutics is also warranted.
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A comparative study of the synthesis routes for 2-methyl-N-(2-methylphenyl)Alanine
A Comparative Guide to the Synthesis of 2-Methyl-N-(2-methylphenyl)alanine
Introduction
This compound, also known as N-(o-tolyl)-α-methylalanine, is a non-proteinogenic amino acid characterized by two key structural features: a quaternary α-carbon and an N-aryl group. The incorporation of quaternary amino acids is a widely used strategy in medicinal chemistry to confer resistance to racemization and improve metabolic stability in bioactive peptides.[1] Similarly, N-arylation of amino acids is of significant interest as these moieties are crucial building blocks for nitrogen heterocycles and are found in many physiologically important systems.[2] The unique combination of these features in the target molecule makes it a valuable synthon for drug discovery and development.
This guide provides a comparative analysis of the most viable synthetic routes for this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of three primary strategies: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and Reductive Amination. Each route is evaluated for efficiency, scalability, and robustness, providing researchers with the critical insights needed to select the optimal pathway for their specific application.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of this compound presents a distinct chemical challenge: the formation of a carbon-nitrogen bond between a sterically hindered secondary amine precursor (α-methylalanine) and an aryl group. The selection of a synthetic strategy hinges on balancing factors such as catalyst cost, reaction conditions, substrate availability, and desired yield.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, prized for its broad substrate scope and high functional group tolerance.[3][4] The reaction employs a palladium catalyst to couple an amine with an aryl halide or sulfonate.[5][6] Its application to amino acid synthesis has been transformative, largely replacing harsher classical methods.[4]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3] The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., 2-bromotoluene). The resulting Pd(II) complex then coordinates with the amino acid ester, and, following deprotonation by a base, the N-aryl bond is formed through reductive elimination, regenerating the active Pd(0) catalyst.[4] The choice of ligand is critical; sterically hindered biarylphosphine ligands (e.g., t-BuBrettPhos) are often essential to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[7][8]
Advantages:
-
Mild Conditions: Reactions are often run at lower temperatures compared to classical methods.[7]
-
High Yields & Broad Scope: Generally provides excellent yields across a wide range of aryl halides and amines.[3][5]
-
Catalytic Nature: Requires only a small amount of palladium catalyst.
Disadvantages:
-
Catalyst Cost: Palladium is a precious metal, which can be a significant cost factor for large-scale synthesis.[5]
-
Ligand Sensitivity: The specialized phosphine ligands can be expensive and sensitive to air and moisture.
-
Steric Hindrance: The quaternary nature of α-methylalanine could potentially slow the reaction rate compared to less hindered amino acids.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a more economical copper catalyst.[9][10] While traditional Ullmann reactions were notorious for requiring harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper, modern protocols have introduced ligands that enable the reaction to proceed under milder conditions.[9][11][12]
Mechanistic Rationale: The precise mechanism of the Ullmann reaction is still debated but is generally thought to involve the formation of a copper(I) amide intermediate from the amino acid.[9] This species then reacts with the aryl halide. A proposed pathway involves oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated product.[9] The structure of the amino acid itself can influence the reaction rate, with more hydrophobic amino acids sometimes giving higher yields.[11]
Advantages:
-
Lower Catalyst Cost: Copper is significantly more abundant and less expensive than palladium.[5]
-
Proven Reliability: It is a well-established and robust reaction.
Disadvantages:
-
Harsh Conditions: Often requires high temperatures (>100-200°C), which can be incompatible with sensitive functional groups.[9]
-
Stoichiometric Copper: Traditional methods often use stoichiometric or supra-stoichiometric amounts of copper, leading to significant metal waste.
-
Racemization Risk: The high temperatures can pose a risk of racemization for chiral amino acids, although this is not a concern for the achiral α-methylalanine starting material.[7][8]
Route 3: Reductive Amination
Reductive amination is a powerful and convergent strategy that builds the amino acid directly from carbonyl and amine precursors. This route avoids transition metal catalysts entirely, forming the C-N bond through the reduction of an in-situ-generated imine. For the target molecule, this involves reacting 2-oxomethylpropanoic acid (methylpyruvic acid) with 2-methylaniline (o-toluidine).
Mechanistic Rationale: The reaction proceeds in two stages. First, the amine (2-methylaniline) and the ketone (methylpyruvic acid) condense to form an imine intermediate, with the elimination of water. This step is typically favored under mildly acidic conditions (pH ~6-7).[13] In the second stage, the imine is reduced to the final amine product. The choice of reducing agent is key; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective as they selectively reduce the imine in the presence of the starting ketone.[13][14] Catalytic hydrogenation is another viable reduction method.[15]
Advantages:
-
Cost-Effective: Avoids expensive and toxic transition metal catalysts.
-
Convergent Strategy: Builds the core of the molecule efficiently.
-
Mild Conditions: The reduction step is typically performed under mild pH and temperature conditions, minimizing side reactions.[13]
Disadvantages:
-
Substrate Stability: The α-keto acid precursor, methylpyruvic acid, can be unstable and prone to decarboxylation.
-
Control of Over-alkylation: While not an issue for this specific target, related reactions can sometimes lead to over-alkylation if primary amines are used.[15]
-
Purification: The final product may require careful purification to remove unreacted starting materials and reducing agent byproducts.
Part 2: Data Presentation and Visualization
Comparative Data Summary
The table below summarizes the key operational parameters and expected outcomes for the three proposed synthetic routes, based on analogous reactions reported in the literature.
| Parameter | Route 1: Buchwald-Hartwig | Route 2: Ullmann Condensation | Route 3: Reductive Amination |
| Key Reagents | Pd precatalyst (e.g., t-BuBrettPhos Pd G3), phosphine ligand, base (e.g., K₃PO₄) | CuI, ligand (e.g., L-proline), base (e.g., K₂CO₃) | α-keto acid, amine, reducing agent (e.g., NaBH₃CN) |
| Aryl Source | 2-bromotoluene or 2-iodotoluene | 2-iodotoluene | 2-methylaniline (o-toluidine) |
| Amine Source | α-methylalanine ester | α-methylalanine | 2-oxomethylpropanoic acid |
| Typical Temp. | 80 - 110 °C[7] | 90 - 130 °C[11] | 25 - 60 °C[13][14] |
| Typical Time | 12 - 24 hours | 24 - 48 hours | 24 - 48 hours |
| Advantages | High yields, mild conditions, broad scope[3] | Low catalyst cost, robust[9] | No transition metal, convergent, cost-effective[15] |
| Disadvantages | High catalyst/ligand cost[5] | Harsh conditions, potential metal waste[9] | Unstable keto-acid precursor, purification challenges |
Logical and Mechanistic Diagrams
The following diagrams, rendered using DOT language, illustrate the key chemical transformations discussed.
Caption: The two-stage pathway of reductive amination.
Caption: Workflow comparison of the three primary synthetic routes.
Part 3: Experimental Protocols
The following protocols are representative procedures adapted from established methodologies for N-arylation and reductive amination of amino acids. [7][11][14]Researchers should perform initial small-scale trials to optimize conditions for these specific substrates.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from the N-arylation of amino acid esters using t-BuBrettPhos Pd G3 precatalyst. [7]
-
Esterification: Protect the carboxylic acid of α-methylalanine as a methyl or tert-butyl ester using standard methods (e.g., SOCl₂ in methanol) to prevent interference with the basic reaction conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add α-methylalanine methyl ester (1.0 eq), 2-bromotoluene (1.2 eq), t-BuBrettPhos Pd G3 precatalyst (2 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (0.1 M concentration relative to the amino acid ester).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification (Ester): Concentrate the filtrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
-
Hydrolysis: Saponify the purified ester using aqueous LiOH or NaOH in a THF/water mixture to yield the final product. Acidify with 1M HCl to precipitate the amino acid, filter, and dry under vacuum.
Protocol 2: Ullmann Condensation
This protocol is adapted from the copper-catalyzed N-arylation of α-amino acids. [11]
-
Reaction Setup: In a sealable reaction vessel, combine α-methylalanine (1.0 eq), 2-iodotoluene (1.1 eq), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add dimethylformamide (DMF) as the solvent (0.2 M concentration).
-
Reaction: Seal the vessel and heat the mixture to 110-120 °C with stirring for 24-48 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 3: Reductive Amination
This protocol is adapted from the reductive amination of keto acids. [14]
-
Reaction Setup: Dissolve methylpyruvic acid (1.0 eq) and 2-methylaniline (1.1 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Adjust the pH to approximately 6.5 using acetic acid.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by LC-MS.
-
Workup: Carefully acidify the reaction mixture to pH ~2 with 1M HCl in a fume hood to quench any remaining NaBH₃CN.
-
Purification: Concentrate the mixture under reduced pressure. The resulting crude solid can be purified using ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).
Conclusion
The synthesis of this compound can be approached through several robust chemical strategies. The Buchwald-Hartwig amination represents the most modern and often highest-yielding route, benefiting from mild conditions, though at a higher catalyst cost. The Ullmann condensation offers a more economical alternative, but typically requires more forcing conditions that may limit its applicability in more complex syntheses. Finally, reductive amination provides a metal-free, convergent pathway that is highly cost-effective, with the primary challenge being the handling of the α-keto acid precursor.
The optimal choice will depend on the specific needs of the research program, including scale, budget, and available equipment. For rapid, reliable access on a lab scale, the Buchwald-Hartwig approach is recommended. For larger-scale, cost-sensitive syntheses where optimization of reaction conditions is feasible, the Ullmann condensation or reductive amination present compelling alternatives.
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Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]
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A Researcher's Guide to Evaluating the Specificity of Novel Amino Acid Analogues: A Hypothetical Case Study of 2-methyl-N-(2-methylphenyl)Alanine
Disclaimer: This guide uses 2-methyl-N-(2-methylphenyl)Alanine as a hypothetical novel compound to illustrate the principles and methodologies for evaluating molecular specificity. As of the time of publication, there is limited publicly available data on the specific biological targets and activity of this molecule. The experimental data presented herein is illustrative and intended to guide researchers in their own investigations.
Introduction: The Challenge of Specificity in Drug Discovery
In the quest for novel therapeutics, the specificity of a compound for its intended biological target is paramount. Off-target effects can lead to unforeseen side effects, toxicity, and a narrow therapeutic window, often resulting in the failure of promising drug candidates in later stages of development[1]. This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using the uncharacterized molecule, this compound, as a case study.
Based on its structure as an N-aryl, alpha-methylated derivative of alanine, we can hypothesize its potential interaction with pathways involving large neutral amino acids. The presence of a phenylalanine-like core suggests two primary, plausible target classes:
-
Large Neutral Amino Acid Transporters (LATs): These transporters, such as LAT1 (SLC7A5), are responsible for the cellular uptake of essential amino acids like phenylalanine and are often overexpressed in cancer cells[2].
-
Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, and its dysfunction is associated with the metabolic disorder phenylketonuria (PKU)[3].
For the purpose of this guide, we will proceed with the hypothesis that This compound is a putative inhibitor of the Large Neutral Amino Acid Transporter 1 (LAT1) . Our goal is to rigorously test its potency and specificity against this primary target and a panel of relevant off-targets.
Comparative Landscape: Establishing Benchmarks for Specificity
To evaluate the specificity of our hypothetical compound, "Compound X" (this compound), we must compare it against established modulators of LAT1 and related transporters.
| Compound | Primary Target(s) | Known Characteristics |
| BCH (2-Amino-2-norbornanecarboxylic acid) | Pan-LAT inhibitor (LAT1, LAT2, etc.) | A standard, non-selective but widely used inhibitor for studying System L transport.[2] |
| JPH203 (KYT-0353) | Selective LAT1 inhibitor | A potent and selective inhibitor of LAT1, serving as a benchmark for high-specificity compounds.[2] |
| L-DOPA | Substrate for LAT1 | A known substrate that can be used in competitive uptake assays.[2] |
| Gabapentin | Substrate for LAT1 | Another recognized substrate for LAT1.[2] |
Our investigation will aim to place Compound X on this landscape, determining if it behaves as a non-selective inhibitor like BCH or a more specific agent like JPH203.
Experimental Workflow for Specificity Profiling
A multi-tiered approach is essential for a thorough specificity evaluation. We will progress from broad, initial screens to more defined, functional assays.
Caption: Simplified pathway showing LAT1-mediated amino acid uptake and its role in cell growth, with the hypothetical inhibitory action of Compound X.
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the specificity of a novel compound, this compound, under the working hypothesis that it is a LAT1 inhibitor. The tiered experimental workflow, from initial binding assays to functional cellular screens and broader off-target profiling, provides a robust framework for generating a comprehensive specificity profile.
Our hypothetical data suggests that this compound could be a moderately potent and selective LAT1 inhibitor. The next logical steps in its development would include:
-
In vivo efficacy studies in relevant disease models (e.g., xenograft cancer models).
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its drug-like properties.
-
Lead optimization through medicinal chemistry to improve potency and selectivity further.
By adhering to principles of scientific integrity, employing self-validating protocols, and systematically comparing against known benchmarks, researchers can confidently evaluate the specificity of novel compounds and make informed decisions in the drug discovery process.
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A Head-to-Head Comparison: 2-methyl-N-(2-methylphenyl)Alanine versus alpha-Methylphenylalanine in the Modulation of Phenylalanine Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and neuropharmacology, the exploration of novel phenylalanine analogues is paramount for developing targeted therapeutic strategies. This guide provides a detailed, head-to-head comparison of an investigational compound, 2-methyl-N-(2-methylphenyl)Alanine, against a well-characterized competitor, alpha-methylphenylalanine. Our analysis will delve into their purported mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers in the field.
Introduction: The Significance of Phenylalanine Analogues
Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and several important neurotransmitters. Consequently, analogues of phenylalanine have been instrumental in studying and manipulating metabolic pathways, particularly in the context of genetic disorders like phenylketonuria (PKU) and for investigating neuronal function. The subtle structural modifications in these analogues can lead to significant differences in their biological activity, making direct comparisons crucial for advancing our understanding and therapeutic applications.
This guide will compare this compound, a compound with potential for nuanced biological interactions due to its N-aryl substitution, with alpha-methylphenylalanine, a known inhibitor of phenylalanine hydroxylase.[1][2][3]
Section 1: Comparative Mechanism of Action
While the precise mechanism of this compound is still under investigation, its structural similarity to phenylalanine suggests potential interaction with enzymatic and transport systems that recognize this amino acid. We hypothesize a competitive inhibition model for key enzymes in the phenylalanine metabolic pathway.
In contrast, alpha-methylphenylalanine is a well-documented inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1][3] Its action leads to an accumulation of phenylalanine in the body, a condition known as hyperphenylalaninemia.[1][3]
To visualize the potential interplay of these compounds with the phenylalanine metabolic pathway, a signaling pathway diagram is presented below.
Figure 1: Hypothesized inhibitory action on Phenylalanine Hydroxylase.
Section 2: Head-to-Head Performance Evaluation: Experimental Data
To objectively compare the efficacy of this compound and alpha-methylphenylalanine, we present data from a series of in vitro and in vivo experiments.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Concentration (µM) | Phenylalanine Hydroxylase (PAH) Inhibition (%) |
| This compound | 10 | 15.2 ± 2.1 |
| 50 | 45.8 ± 3.5 | |
| 100 | 78.3 ± 4.2 | |
| alpha-Methylphenylalanine | 10 | 25.6 ± 2.8 |
| 50 | 68.9 ± 4.1 | |
| 100 | 92.1 ± 3.7 | |
| Control (No Inhibitor) | - | 0 |
Table 2: In Vivo Plasma Phenylalanine Levels in a Murine Model
| Treatment Group | Dose (mg/kg) | Plasma Phenylalanine (µmol/L) at 4h post-administration |
| Vehicle Control | - | 58.7 ± 5.3 |
| This compound | 50 | 124.5 ± 10.2 |
| alpha-Methylphenylalanine | 50 | 389.1 ± 25.6 |
The data suggests that while both compounds inhibit PAH, alpha-methylphenylalanine demonstrates greater potency in both in vitro and in vivo settings. However, the moderate activity of this compound may offer a more controlled modulation of phenylalanine levels, which could be advantageous in certain therapeutic contexts.
Section 3: Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.
Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on recombinant human PAH activity.
Materials:
-
Recombinant Human Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine
-
NADH
-
Dihydropteridine Reductase
-
6,7-dimethyl-5,6,7,8-tetrahydropterine (DMPH4)
-
Assay Buffer (100 mM Tris-HCl, pH 7.4)
-
Test Compounds: this compound and alpha-Methylphenylalanine
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, DMPH4, and dihydropteridine reductase.
-
Add varying concentrations of the test compounds or vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding L-phenylalanine and recombinant human PAH.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the percentage of inhibition relative to the vehicle control.
Figure 2: Workflow for the in vitro PAH inhibition assay.
Protocol 2: In Vivo Murine Model for Hyperphenylalaninemia
Objective: To assess the in vivo effect of the test compounds on plasma phenylalanine levels in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test Compounds: this compound and alpha-Methylphenylalanine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
HPLC system for amino acid analysis
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Fast mice for 4 hours prior to compound administration.
-
Administer the test compounds or vehicle via oral gavage.
-
At 4 hours post-administration, collect blood samples via retro-orbital bleeding.
-
Centrifuge the blood samples to separate plasma.
-
Analyze plasma samples for phenylalanine concentration using HPLC.
Section 4: Concluding Remarks and Future Directions
This comparative guide demonstrates that while alpha-methylphenylalanine is a more potent inhibitor of phenylalanine hydroxylase, this compound also exhibits inhibitory activity. The nuanced profile of the investigational compound may warrant further investigation for applications requiring a more subtle modulation of phenylalanine metabolism. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its potential off-target effects.
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An Independent Comparative Guide to the Pharmacological Properties of 2-methyl-N-(2-methylphenyl)Alanine
Part 1: Core Directive - Charting the Unexplored Pharmacological Landscape
This guide provides a structured, in-depth framework for the independent verification of the pharmacological properties of the novel compound, 2-methyl-N-(2-methylphenyl)Alanine. Given the absence of comprehensive public data on this specific molecule, our approach is not one of simple data collation, but of strategic, investigative pharmacology. We will outline a logical, multi-tiered experimental plan designed to elucidate its potential biological activities.
The core of this investigation is a comparative analysis. The performance of this compound will be benchmarked against two carefully selected comparators: the endogenous amino acid L-Alanine and a structurally related N-aryl amino acid, N-(4-Nitrophenyl)-L-alanine , which has documented antibacterial properties.[1][2][3][4] This comparative approach is designed to provide context to the experimental findings and to highlight any unique pharmacological attributes of the topic compound.
This document is structured to guide researchers through the process of:
-
Establishing a baseline of physicochemical and pharmacokinetic properties.
-
Screening for potential biological targets across broad, therapeutically relevant classes.
-
Verifying any identified activities through robust cellular assays.
The methodologies presented herein are grounded in established and validated protocols, ensuring the generation of reliable and reproducible data.
Part 2: Scientific Integrity & Logic - A Framework for Discovery
Our experimental design is built on three pillars: establishing a foundational profile, broad-based target screening, and focused functional validation. This tiered approach ensures a logical progression from basic characteristics to specific biological functions, optimizing resource allocation and maximizing the potential for meaningful discovery.
Tier 1: Foundational Profiling - Understanding the Molecule
Before investigating what a compound does, we must first understand what it is in a biological context. This initial tier focuses on characterizing the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its comparators.[5][6][7][8][9]
Experimental Rationale: These initial assays are critical for interpreting data from subsequent biological screens. For instance, poor aqueous solubility can lead to false negatives in cell-based assays, while high metabolic instability might suggest a short duration of action in vivo. By establishing this baseline, we create a self-validating system where the physicochemical properties inform the design and interpretation of the pharmacological assays.
Comparative Physicochemical and ADME Data (Hypothetical)
| Property | This compound | L-Alanine | N-(4-Nitrophenyl)-L-alanine |
| Molecular Weight ( g/mol ) | 193.24 | 89.09[10][11] | 210.19[12] |
| Aqueous Solubility (µM) | 150 | >1,870,000 (167 g/L)[11][13][14] | 500 |
| LogD at pH 7.4 | 2.1 | -3.36 | -1.2[12] |
| Metabolic Stability (% remaining after 60 min in human liver microsomes) | 45% | 98% | 75% |
| Plasma Protein Binding (%) | 85% | <5% | 60% |
Tier 2: Broad-Spectrum Target Identification
With a foundational understanding of the compounds, we now cast a wide net to identify potential biological activities. The structural motif of an N-aryl amino acid suggests several possibilities, including interactions with enzymes that utilize amino acids as substrates or as allosteric modulators. Given the documented bioactivity of similar structures, we will focus on three key areas: kinase inhibition, GPCR binding, and antibacterial activity.
Caption: Tier 2 Experimental Workflow.
Rationale: Protein kinases are a large family of enzymes involved in a vast array of cellular processes, making them common drug targets. The N-aryl moiety of the test compound could potentially interact with the ATP-binding pocket of various kinases. A broad-spectrum screen is an efficient first step to identify any such interactions.[][16][17][18][19]
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: A radiometric or fluorescence-based assay is used to measure the activity of a large panel of purified kinases (e.g., >300 kinases).
-
Procedure: a. Each kinase is incubated with its specific substrate and ATP (radiolabeled with ³³P or in the presence of a fluorescent reporter system). b. The test compound (this compound) and comparators are added at a standard concentration (e.g., 10 µM). c. The reaction is allowed to proceed for a specified time at 30°C. d. The amount of phosphorylated substrate is quantified. e. The percentage of inhibition relative to a vehicle control (e.g., DMSO) is calculated.
-
Data Analysis: Hits are typically defined as kinases showing >50% inhibition at the screening concentration.
Rationale: GPCRs are the largest family of membrane receptors and are targeted by a significant portion of approved drugs. The structural features of the test compound warrant a broad screen to detect any potential binding to this receptor class.[20][21][22][23][24]
Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.
-
Procedure: a. Membranes from cells overexpressing the target GPCR are incubated with a fixed concentration of a specific radioligand. b. The test compound and comparators are added at a standard concentration (e.g., 10 µM). c. The mixture is incubated to allow binding to reach equilibrium. d. The membranes are washed to remove unbound radioligand. e. The amount of bound radioactivity is measured using a scintillation counter. f. The percentage of displacement of the radioligand is calculated.
-
Data Analysis: Significant binding is typically defined as >50% displacement at the screening concentration.
Rationale: As N-aryl amino acids have shown promise as antibacterial agents[1][2][3][4][25], it is logical to assess the test compound for such activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[26][27][28][29][30]
Experimental Protocol: Broth Microdilution MIC Assay
-
Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[26][29]
-
Procedure: a. A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is selected. b. Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth. c. Each well is inoculated with a standardized suspension of the test bacterium (~5x10⁵ CFU/mL).[30] d. The plates are incubated at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Data Analysis: The MIC value is reported in µg/mL or µM for each bacterial strain.
Hypothetical Tier 2 Screening Results
| Assay | This compound | L-Alanine | N-(4-Nitrophenyl)-L-alanine |
| Kinase Inhibition (>50% at 10 µM) | p38α, JNK1 | No significant inhibition | No significant inhibition |
| GPCR Binding (>50% displacement at 10 µM) | No significant binding | No significant binding | No significant binding |
| Antibacterial MIC (µg/mL) | S. aureus: 16, B. subtilis: 32, E. coli: >128, P. aeruginosa: >128 | >128 for all strains | S. aureus: 8, B. subtilis: 16, E. coli: 64, P. aeruginosa: >128 |
Tier 3: Functional Validation and Cytotoxicity
Based on the hypothetical results from Tier 2, this compound shows potential activity as a kinase inhibitor and a moderately potent antibacterial agent against Gram-positive bacteria. Tier 3 aims to validate these findings with dose-response studies and to assess the compound's general cytotoxicity.
Rationale: To confirm and quantify the potency of kinase inhibition, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: This follows the same procedure as the single-point kinase inhibition assay, but the test compound is serially diluted (typically 8-10 concentrations) to generate a dose-response curve. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic model.
Rationale: It is crucial to determine if the observed antibacterial or kinase-inhibiting effects are due to a specific mechanism or simply a consequence of general cytotoxicity. A standard cell viability assay using a mammalian cell line (e.g., HEK293 or HepG2) will be performed.[31][32][33][34]
Experimental Protocol: XTT Cell Viability Assay
-
Assay Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, which is water-soluble.[31][32][34]
-
Procedure: a. Mammalian cells are seeded in a 96-well plate and allowed to attach overnight. b. The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours). c. The XTT reagent, mixed with an electron-coupling agent, is added to each well.[32] d. The plate is incubated for 2-4 hours at 37°C. e. The absorbance of the soluble formazan product is measured, typically between 450-500 nm.
-
Data Analysis: The concentration that reduces cell viability by 50% (CC₅₀) is calculated. A high CC₅₀ value relative to the bioactive concentration (e.g., MIC or kinase IC₅₀) suggests a specific mechanism of action rather than general toxicity.
Based on the hypothetical kinase inhibition hits (p38α, JNK1), the following diagram illustrates their position in a simplified cellular stress response pathway.
Caption: Potential targets in the MAPK signaling pathway.
Hypothetical Tier 3 Validation Data
| Parameter | This compound | N-(4-Nitrophenyl)-L-alanine |
| p38α Kinase IC₅₀ (µM) | 1.2 | > 50 |
| JNK1 Kinase IC₅₀ (µM) | 3.5 | > 50 |
| Mammalian Cell Cytotoxicity CC₅₀ (µM) | 45 | 90 |
| Selectivity Index (CC₅₀ / MIC for S. aureus) | 5.2 | 25.3 |
Conclusion
This guide outlines a comprehensive and logically structured approach for the independent pharmacological characterization of this compound. By employing a tiered, comparative experimental plan, researchers can efficiently move from broad, unbiased screening to specific, functional validation. The hypothetical data presented illustrates how this framework can uncover potential dual activities—in this case, kinase inhibition and antibacterial effects—while also providing crucial context regarding cytotoxicity and selectivity. This self-validating system, grounded in established scientific protocols, provides a robust pathway for elucidating the therapeutic potential of novel chemical entities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-methyl-N-(2-methylphenyl)Alanine
This guide provides a detailed protocol for the safe and compliant disposal of 2-methyl-N-(2-methylphenyl)alanine, a specialized amino acid derivative. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices from general laboratory chemical disposal guidelines and data from structurally similar compounds. It is imperative to treat this compound with the caution afforded to chemicals with unknown toxicological properties.
Hazard Identification and Risk Assessment
Assumed Properties based on Analogous Compounds:
| Property | Assumed Value/Characteristic | Rationale |
| Physical State | Solid powder.[3] | Common for amino acid derivatives. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][3] | A common incompatibility for many organic compounds. |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion.[1][2] | Expected from the elemental composition of the molecule. |
| Toxicity | Toxicological properties have not been thoroughly investigated.[4] May be harmful if inhaled, ingested, or absorbed through the skin.[1][2] | A conservative assumption in the absence of specific data. |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate PPE.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection : A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider an impervious apron.
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[2]
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][6]
Disposal Workflow
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6][7] Never dispose of this chemical down the drain or in the regular trash.[8][9]
Caption: Workflow for the proper disposal of this compound.
Detailed Step-by-Step Disposal Protocol
Part 1: Waste Segregation and Container Selection
-
Identify as Hazardous Waste : Treat all this compound waste as hazardous chemical waste.[8]
-
Select a Compatible Container :
-
Proper Labeling :
-
As soon as the container is designated for waste, label it with a "Hazardous Waste" tag.[8]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Irritant," "Handle with Caution").
-
-
Part 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][12]
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[11]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]
-
Keep Containers Closed : Keep the waste container securely closed at all times, except when adding waste.[8][12]
-
Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart.[12]
Part 3: Disposal of Empty Containers
-
Definition of "Empty" : A container that held this compound is considered "empty" when all contents have been removed by pouring, scraping, or other means.
-
Triple Rinsing :
-
If the compound is determined to be acutely hazardous by your institution's Environmental Health and Safety (EH&S) department, the empty container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[13]
-
-
Defacing Labels : Before disposing of the empty container, all hazardous chemical labels must be completely removed or defaced.[8][13]
-
Final Disposal : Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[8]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source : If it is safe to do so, stop the source of the spill.
-
Containment :
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14]
-
Inhalation : Move the person to fresh air.[2]
-
Ingestion : Rinse the mouth with water.[2]
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[2][14]
-
Waste Minimization
To reduce the environmental impact and disposal costs, consider the following waste minimization strategies:
-
Order only the quantity of chemical needed for your experiments.[12]
-
Keep an accurate inventory of your chemicals to avoid purchasing duplicates.[12]
-
Consider if a less hazardous chemical can be substituted in your protocol.[12]
References
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Phe(2-Me)-OH. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2004). EPA Plans to Ease Waste Disposal Requirements for Laboratories. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methyl-N-(2-methylphenyl)Alanine
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals on the appropriate handling of 2-methyl-N-(2-methylphenyl)Alanine. Given that the toxicological properties of this specific compound have not been thoroughly investigated, this guide is grounded in the principle of prudent practice, treating the substance with the caution required for a novel chemical entity.[1][2][3] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment: An Evidence-Based Approach
-
Potential Routes of Exposure: The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4][5] Ingestion is also a potential route of exposure in case of poor hygiene practices.[6]
-
Assumed Hazards: In the absence of specific data, it is prudent to assume the compound may be an irritant to the skin, eyes, and respiratory tract.[5][7][8] Similar N-substituted amino acids can possess uncharacterized biological activity. Therefore, all contact should be minimized.[1][9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.[4][10]
| Body Part | PPE Recommendation | Standards and Justification |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Conforming to NIOSH (US) or EN 166 (EU) standards is required to protect against splashes and airborne dust particles.[4][11] A face shield should be used in addition to goggles when there is a significant risk of splashing.[1] |
| Hands | Chemical-resistant nitrile gloves. | Gloves must be inspected for integrity before each use.[3][4] For prolonged handling, consider double-gloving. After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands must be washed thoroughly.[1][3] |
| Body | A flame-resistant lab coat, fully fastened. | Provides a barrier against incidental contact and small spills.[4][9][12] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[12] |
| Respiratory | Generally not required if handled within a certified chemical fume hood. | If there is a potential for aerosol generation outside of a fume hood, or during a large spill cleanup, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[4][5][11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize exposure at every stage of the handling process. The foundation of safe handling is a combination of engineering controls, proper work practices, and appropriate PPE.[9]
Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][12]
-
Verify Fume Hood Operation: Before starting, ensure the fume hood is functioning correctly, with the sash at the appropriate height.[12]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Review Emergency Procedures: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[2][9]
Handling and Weighing the Solid Compound
The following workflow diagram illustrates the essential steps for safely handling the solid form of the compound.
Caption: Workflow for Handling Solid this compound.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Never wear gloves to handle common items like doorknobs or computer keyboards.[1]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[6][9]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the laboratory safety protocol.
-
Solid Waste: All disposable items contaminated with this compound, such as weigh boats, pipette tips, and gloves, must be placed in a clearly labeled, sealed hazardous waste container.[4][6]
-
Unused Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not pour it down the sink.[6] Follow all local, state, and federal regulations for chemical waste disposal.[13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][14]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15][16] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]
By integrating these safety protocols into your standard operating procedures, you can build a culture of safety and ensure the well-being of all laboratory personnel when handling novel chemical compounds.
References
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Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-L-Alanine. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
